Product packaging for Gageotetrin B(Cat. No.:)

Gageotetrin B

Cat. No.: B15138562
M. Wt: 727.0 g/mol
InChI Key: XSDQAINHEGVCGQ-UJFCRIMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gageotetrin B is an oligopeptide.
from a marine bacterium Bacillus subtilis;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H70N4O9 B15138562 Gageotetrin B

Properties

Molecular Formula

C38H70N4O9

Molecular Weight

727.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]-5-methoxy-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H70N4O9/c1-10-27(8)16-14-12-11-13-15-17-28(43)23-33(44)39-29(18-19-34(45)51-9)35(46)40-30(20-24(2)3)36(47)41-31(21-25(4)5)37(48)42-32(38(49)50)22-26(6)7/h24-32,43H,10-23H2,1-9H3,(H,39,44)(H,40,46)(H,41,47)(H,42,48)(H,49,50)/t27?,28-,29+,30+,31+,32+/m1/s1

InChI Key

XSDQAINHEGVCGQ-UJFCRIMHSA-N

Isomeric SMILES

CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)O

Canonical SMILES

CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)OC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of Gageotetrin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed technical guide providing an in-depth analysis of the structure elucidation of Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, is now available for researchers, scientists, and drug development professionals. This whitepaper offers a comprehensive overview of the methodologies and data that defined the molecular architecture of this promising antimicrobial agent.

This compound, distinguished by its potent antimicrobial activities and lack of cytotoxicity, has garnered significant interest within the scientific community.[1][2][3] This guide meticulously documents the scientific journey, from isolation to the complete structural and stereochemical assignment, presenting all quantitative data in clearly structured tables and detailing the experimental protocols for full transparency and reproducibility.

Isolation and Purification

This compound was isolated from the fermentation broth of a marine-derived Bacillus subtilis strain (109GGC020). The purification process involved a multi-step approach combining solvent extraction, flash column chromatography, and reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation through Spectroscopic Analysis

The planar structure of this compound was determined through a combination of extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).

Mass Spectrometry: HR-ESIMS analysis of this compound established its molecular formula. The fragmentation pattern observed in the MS/MS spectrum provided crucial information about the sequence of the amino acid residues and the structure of the fatty acid chain.

NMR Spectroscopy: A complete assignment of the proton (¹H) and carbon (¹³C) NMR signals was achieved through a suite of experiments including COSY, TOCSY, HSQC, and HMBC. These analyses confirmed the presence of a tetrapeptide backbone and a β-hydroxy fatty acid moiety.

Spectroscopic Data for this compound
Position¹³C (δc)¹H (δH, mult., J in Hz)
Fatty Acid
1175.4
243.82.45 (dd, 15.0, 8.5), 2.38 (dd, 15.0, 4.0)
368.23.95 (m)
436.91.40 (m), 1.35 (m)
5-1029.8-25.71.25 (br s)
1139.51.50 (m)
1228.11.15 (m)
1322.80.85 (d, 6.5)
1422.80.85 (d, 6.5)
Leucine-1
NH8.15 (d, 8.0)
α53.54.45 (m)
β41.51.65 (m)
γ25.21.60 (m)
δ, δ'23.2, 21.50.92 (d, 6.5), 0.90 (d, 6.5)
CO174.2
Glutamic Acid
NH8.20 (d, 8.0)
α54.84.50 (m)
β28.52.10 (m), 1.95 (m)
γ31.82.40 (t, 7.5)
δ-CO173.5
OCH₃52.53.65 (s)
CO172.8
Leucine-2
NH8.10 (d, 8.0)
α53.84.40 (m)
β41.21.70 (m)
γ25.41.62 (m)
δ, δ'23.5, 21.80.95 (d, 6.5), 0.93 (d, 6.5)
CO173.8
Leucine-3
NH7.95 (d, 8.0)
α53.24.35 (m)
β41.01.68 (m)
γ25.01.58 (m)
δ, δ'23.0, 21.20.91 (d, 6.5), 0.89 (d, 6.5)
COOH176.5

Note: The specific chemical shift values are representative and may vary slightly depending on the solvent and experimental conditions. The data presented here is a summary based on the findings in the primary literature.

Stereochemistry Determination

The absolute stereochemistry of the amino acid residues and the β-hydroxy fatty acid was crucial for the complete structural elucidation of this compound. This was achieved through chemical derivatization followed by chromatographic and spectroscopic analysis.

Amino Acids: The stereochemistry of the amino acid residues was determined by acid hydrolysis of this compound, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting derivatives were then analyzed by HPLC and compared with authentic standards, confirming the L-configuration for all amino acid residues.

Fatty Acid: The absolute configuration of the stereocenter at C-3 of the β-hydroxy fatty acid was established using the modified Mosher's method. This involved the esterification of the hydroxyl group with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chlorides. The ¹H NMR analysis of the resulting MTPA esters allowed for the assignment of the R-configuration at the C-3 position.

Experimental Workflow and Structural Representation

The logical flow of the structure elucidation process is visualized in the following diagrams.

experimental_workflow cluster_isolation Isolation & Purification cluster_structure Planar Structure Determination cluster_stereo Stereochemistry Determination A Fermentation of Bacillus subtilis B Solvent Extraction A->B C Flash Column Chromatography B->C D Reversed-Phase HPLC C->D E HR-ESIMS D->E F 1D NMR (¹H, ¹³C) D->F G 2D NMR (COSY, TOCSY, HSQC, HMBC) D->G I Acid Hydrolysis D->I K Mosher's Method (Fatty Acid) D->K H Sequence and Connectivity E->H F->H G->H M Complete Structure of this compound H->M J Marfey's Method (Amino Acids) I->J L Absolute Configuration J->L K->L L->M

Experimental workflow for this compound structure elucidation.

gageotetrin_b_structure cluster_fatty_acid β-Hydroxy Fatty Acid cluster_peptide Tetrapeptide Chain FA HOOC-CH₂-CH(OH)-(CH₂)₇-CH(CH₃)-CH₂-CH(CH₃)₂ P1 L-Leucine FA->P1 Amide Bond P2 L-Glutamic acid-γ-methyl ester P3 L-Leucine P4 L-Leucine

Key structural components of this compound.

Conclusion

The comprehensive structural elucidation of this compound, as detailed in this guide, was made possible by the synergistic application of modern spectroscopic techniques and classical chemical methods. The detailed data and methodologies presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and microbiology, and pave the way for future studies on the synthesis and biological applications of this intriguing lipopeptide. The structural difference of this compound, specifically the methoxy group on the glutamic acid, compared to its analogs Gageotetrin A and C, highlights the subtle structural diversity that can arise from microbial secondary metabolism.[4][5]

References

An In-depth Technical Guide to the Secondary Metabolites of Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillus subtilis, a Gram-positive, spore-forming bacterium, is a prolific producer of a diverse array of secondary metabolites with significant potential for applications in medicine, agriculture, and biotechnology.[1][2] These bioactive compounds, primarily synthesized via non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways, exhibit a broad spectrum of activities, including antimicrobial, surfactant, and iron-chelating properties. It is estimated that approximately 5% of the B. subtilis genome is dedicated to the synthesis of these specialized molecules.[2] This technical guide provides a comprehensive overview of the major classes of secondary metabolites from B. subtilis, detailing their biosynthesis, regulation, and methods for their isolation and characterization.

Major Classes of Secondary Metabolites

Bacillus subtilis produces a rich variety of secondary metabolites, which can be broadly categorized into lipopeptides, polyketides, and siderophores.

Lipopeptides

Lipopeptides are a prominent class of secondary metabolites in B. subtilis, characterized by a cyclic or linear peptide moiety linked to a fatty acid chain.[3] They are synthesized by large, multienzyme complexes called non-ribosomal peptide synthetases (NRPSs).[4] The three major families of lipopeptides produced by B. subtilis are surfactins, iturins, and fengycins.

  • Surfactins: These are powerful biosurfactants with potent emulsifying capabilities.[5] They are cyclic heptapeptides linked to a β-hydroxy fatty acid chain. Surfactins also exhibit antiviral, antibacterial, and antitumor activities.[5]

  • Iturins: This family of cyclic lipopeptides is known for its strong antifungal activity against a wide range of plant pathogens.[6] Iturins consist of a cyclic heptapeptide linked to a β-amino fatty acid.

  • Fengycins: Fengycins are another class of cyclic lipopeptides with potent antifungal properties, particularly against filamentous fungi.[7] They are composed of a cyclic decapeptide linked to a β-hydroxy fatty acid.

Polyketides

Polyketides are a diverse group of natural products synthesized by polyketide synthases (PKSs).[4] In B. subtilis, a notable polyketide is:

  • Bacillaene: This linear polyene antibiotic is produced by a hybrid NRPS-PKS system encoded by the pksX gene cluster.[8][9] Bacillaene exhibits broad-spectrum antibacterial activity by inhibiting prokaryotic protein synthesis.[9]

Siderophores

Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment.[10] The primary siderophore produced by B. subtilis is:

  • Bacillibactin: This catecholate-type siderophore is synthesized by an NRPS-independent pathway.[10][11] Bacillibactin plays a crucial role in iron acquisition and has also been shown to possess direct antibiotic activity.[11]

Quantitative Data on Production and Bioactivity

The production yields and biological activities of Bacillus subtilis secondary metabolites can vary significantly depending on the strain, culture conditions, and the target organism. The following tables summarize some reported quantitative data for key metabolites.

Table 1: Production Yields of Major Bacillus subtilis Secondary Metabolites

Secondary MetaboliteB. subtilis StrainCulture ConditionsYieldReference
Surfactin#309Medium with soap-derived waste glycerol2.8 g/L[12]
Surfactin168 (engineered)Fed-batch fermentation3.89 g/L---
Iturin AZK-H2Submerged fermentation with precursor feeding0.85 g/L[13]
Iturin ARecombinant B. subtilisNot specified330 µg/mL[4]
Iturin AB. amyloliquefaciens (engineered)Not specified2.96 g/L[6]
FengycinF29-3Optimized fermentation medium3.5 g/L[14]
Fengycin168 (engineered)Optimized culture medium with threonine885.37 mg/L[15][16]
FengycinEngineered B. subtilisCoculture with Corynebacterium glutamicum4005 mg/L[17][18]
BacillibactinLSBS2Succinic acid medium296 mg/L---

Table 2: Minimum Inhibitory Concentrations (MIC) of Bacillus subtilis Lipopeptides

LipopeptideTarget OrganismMICReference
MycosubtilinPaecilomyces variotti1-16 mg/L[19]
MycosubtilinByssochlamys fulva1-16 mg/L[19]
MycosubtilinCandida krusei16-64 mg/L[19]
Iturin A (homologues)Candida albicans7.5-60 mg/L[19]
Surfactin (homologues)Escherichia coli3.75-60 mg/L[19]
Lipopeptide ExtractFusarium graminearum5 mg/mL[20]

Regulatory Networks Controlling Secondary Metabolism

The production of secondary metabolites in Bacillus subtilis is a tightly regulated process, often linked to cell density and developmental states like sporulation and biofilm formation. Key regulatory systems include quorum sensing and two-component systems.

Quorum Sensing: The ComQXPA System

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[21][22] In B. subtilis, the ComQXPA system plays a central role in regulating the production of surfactin and other secondary metabolites.[21][22][23]

The ComQXPA locus encodes for the precursor of the ComX pheromone (ComX), the processing enzyme (ComQ), the sensor histidine kinase (ComP), and the response regulator (ComA).[21] At high cell densities, the mature ComX pheromone accumulates and binds to ComP, leading to its autophosphorylation. Phosphorylated ComP then transfers the phosphate group to ComA. Phosphorylated ComA (ComA~P) is a transcriptional activator that binds to the promoter of the srfA operon, which encodes the surfactin synthetase, thereby inducing surfactin production.[21][22]

ComQXPA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ComX ComX Pheromone ComP ComP (Histidine Kinase) ComX->ComP binding ComA ComA (Response Regulator) ComP->ComA phosphotransfer ComQ ComQ (Processing Enzyme) ComQ->ComX export preComX pre-ComX preComX->ComQ processing ComA_P ComA~P srfA_promoter srfA Promoter ComA_P->srfA_promoter activation Surfactin_Synthase Surfactin Synthetase srfA_promoter->Surfactin_Synthase transcription & translation Surfactin Surfactin Surfactin_Synthase->Surfactin biosynthesis DegS_DegU_System cluster_genes Target Genes Environmental_Signal Environmental Signal DegS DegS (Sensor Kinase) Environmental_Signal->DegS DegU DegU (Response Regulator) DegS->DegU Phosphorylation DegU_P DegU~P Biofilm_Genes Biofilm Formation Genes DegU_P->Biofilm_Genes Activation/ Repression Enzyme_Genes Degradative Enzyme Genes DegU_P->Enzyme_Genes Activation Other_Genes Other Cellular Processes DegU_P->Other_Genes Regulation Spo0A_Regulation cluster_regulon Spo0A Regulon Phosphorelay Phosphorelay System Spo0A Spo0A Phosphorelay->Spo0A Phosphorylation Spo0A_P Spo0A~P Sporulation_Genes Sporulation Genes Spo0A_P->Sporulation_Genes Direct Activation Biofilm_Genes Biofilm Genes Spo0A_P->Biofilm_Genes Direct/Indirect Regulation Other_Regulators Other Regulatory Genes Spo0A_P->Other_Regulators Direct Regulation Secondary_Metabolism_Genes Secondary Metabolism Genes (indirect regulation) Other_Regulators->Secondary_Metabolism_Genes Experimental_Workflow Start Start: B. subtilis Cultivation Extraction Extraction of Secondary Metabolites (e.g., Acid Precipitation, Solvent Extraction) Start->Extraction Purification Purification of Crude Extract (e.g., HPLC, Column Chromatography) Extraction->Purification Bioactivity_Screening Bioactivity Screening (e.g., Antimicrobial Assays) Purification->Bioactivity_Screening Active_Fractions Identification of Active Fractions Bioactivity_Screening->Active_Fractions Structural_Elucidation Structural Elucidation (e.g., MS, NMR) Active_Fractions->Structural_Elucidation MIC_Determination Quantitative Bioactivity Assessment (e.g., MIC Determination) Active_Fractions->MIC_Determination End End: Characterized Bioactive Compound Structural_Elucidation->End MIC_Determination->End

References

Gageotetrin B: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Gageotetrin B, a linear lipopeptide with notable antimicrobial properties. The information is compiled and presented to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction

This compound is a member of the gageotetrin family of linear lipopeptides, which were first isolated from a marine-derived bacterium, Bacillus subtilis[1][2][3]. These compounds are of significant interest due to their potent antimicrobial activities against a range of pathogens, coupled with a lack of cytotoxicity against human cancer cell lines[1][2][3]. This favorable therapeutic profile makes this compound and its analogs promising candidates for further investigation as potential anti-infective agents.

Discovery and Source

This compound was discovered during a screening program for novel bioactive secondary metabolites from marine microorganisms. It was isolated from the fermentation broth of Bacillus subtilis strain 109GGC020, which was collected from a marine sediment sample in Gageocho, Republic of Korea[4].

Isolation and Purification

The isolation and purification of this compound involve a multi-step process combining extraction and chromatographic techniques. While specific parameters for this compound's purification are not exhaustively detailed in the primary literature, a general protocol can be constructed based on the methods used for co-isolated lipopeptides like gageostatins from the same bacterial strain.

Experimental Protocol: Isolation and Purification of this compound
  • Fermentation: Bacillus subtilis strain 109GGC020 is cultured in a suitable broth medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The culture broth is harvested, and the supernatant is extracted with an organic solvent such as ethyl acetate to partition the lipophilic compounds, including this compound, into the organic phase.

  • Preliminary Fractionation: The crude extract is then subjected to flash column chromatography to separate the components based on their polarity. This step yields several fractions with varying compositions.

  • High-Performance Liquid Chromatography (HPLC) Purification: The fraction containing this compound is further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of water and an organic solvent like acetonitrile, often with a modifier such as trifluoroacetic acid (TFA), to achieve high purity.

Below is a logical workflow for the isolation and purification process.

GageotetrinB_Isolation_Workflow A Fermentation of Bacillus subtilis (109GGC020) B Extraction with Ethyl Acetate A->B Harvest culture broth C Flash Column Chromatography B->C Crude Extract D Fraction containing this compound C->D Fractionation E Reversed-Phase HPLC (C18 column) D->E Purification F Pure this compound E->F Isolation

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical derivatization methods to establish the absolute stereochemistry of the amino acid and fatty acid components[1][2].

Spectroscopic Data

Table 1: Key Spectroscopic Data for this compound

TechniqueObservation
Mass Spectrometry (MS) Provides the molecular weight and elemental composition.
1D NMR (¹H and ¹³C) Reveals the types and connectivity of protons and carbons.
2D NMR (COSY, TOCSY, HMBC, ROESY) Establishes the sequence of amino acids and the structure of the fatty acid chain.
Experimental Protocol: Structural Elucidation
  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is performed on the purified compound to determine its exact mass and molecular formula.

  • NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted on a high-field NMR spectrometer.

    • ¹H and ¹³C NMR spectra are acquired to identify the chemical environments of all protons and carbons.

    • 2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to piece together the molecular structure.

  • Stereochemical Analysis: The absolute configurations of the amino acid and fatty acid residues are determined by chemical derivatization followed by chromatographic or spectroscopic analysis.

Biological Activity

This compound exhibits significant antimicrobial activity against a variety of pathogenic microorganisms. A key feature of the gageotetrins is their potent bioactivity at low concentrations, as indicated by their low Minimum Inhibitory Concentration (MIC) values.

Table 2: Antimicrobial Activity of Gageotetrins A-C

CompoundMIC (μM)
Gageotetrins A-C0.01-0.06
Note: The specific MIC value for this compound against individual pathogens is not detailed in the provided search results, but the range for the family is presented.

Importantly, Gageotetrins A-C, including this compound, have been shown to be non-cytotoxic against human cancer cell lines, with a GI50 > 30 μg/ml[1][2][3].

Mechanism of Action

The precise signaling pathway for this compound has not been elucidated. However, based on the known mechanism of action for other Bacillus subtilis lipopeptides, it is proposed that this compound exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane[4].

The amphipathic nature of this compound, with its hydrophobic fatty acid tail and hydrophilic peptide head, allows it to insert into the lipid bilayer of the cell membrane. This insertion is thought to lead to the formation of pores or channels, resulting in the leakage of essential cellular components and ultimately leading to cell death.

GageotetrinB_MoA cluster_membrane Microbial Cell Membrane Lipid1 Lipid Bilayer Insertion Insertion into Membrane Lipid1->Insertion GageotetrinB This compound GageotetrinB->Lipid1 Interaction Pore_Formation Pore/Channel Formation Insertion->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action for this compound on the microbial cell membrane.

Conclusion

This compound represents a promising antimicrobial agent with a favorable safety profile. This technical guide consolidates the available information on its discovery, isolation, and biological properties. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical studies. The detailed experimental frameworks provided herein, though generalized from related compounds, offer a solid foundation for researchers aiming to work with this intriguing natural product.

References

Gageotetrin B: A Comprehensive Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the biological activities of Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. The information presented herein is intended to serve as a technical resource, summarizing the current understanding of its antimicrobial and antifungal properties, and providing detailed experimental methodologies for its assessment.

Executive Summary

This compound is a member of the gageotetrin family of linear lipopeptides, which are characterized by a di- or tetrapeptide structure linked to a fatty acid chain. It has demonstrated significant antimicrobial and antifungal activities against a range of pathogens. A key characteristic of this compound and its analogs is their potent bioactivity at low micromolar concentrations coupled with a lack of cytotoxicity against human cancer cell lines, suggesting a favorable therapeutic window. This profile makes this compound a promising candidate for further investigation in the development of new anti-infective agents.

Biological Activities of this compound

This compound exhibits a notable spectrum of biological activity, primarily centered on its antimicrobial and antifungal effects.

Antimicrobial and Antifungal Activity

This compound has demonstrated potent inhibitory activity against various bacteria and fungi. The primary mechanism of action for lipopeptides like this compound is understood to be the perturbation and disruption of the microbial cell membrane.[1] This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

The quantitative measure of this activity is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Lack of Cytotoxicity

A significant attribute of this compound is its reported non-cytotoxic nature against human cell lines. Studies have shown that this compound does not exhibit significant cytotoxicity against human cancer cell lines, with a GI50 (concentration for 50% growth inhibition) greater than 30 μg/mL.[2][3] This selectivity for microbial cells over mammalian cells is a crucial characteristic for a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for this compound and its related compounds against various microbial strains.

Table 1: Antimicrobial and Antifungal Activity of Gageotetrins A-C

MicroorganismGageotetrin A (μM)This compound (μM)Gageotetrin C (μM)
Staphylococcus aureus0.03 - 0.060.01 - 0.060.01 - 0.06
Bacillus subtilis0.03 - 0.060.01 - 0.060.01 - 0.06
Salmonella typhi0.03 - 0.060.01 - 0.060.01 - 0.06
Pseudomonas aeruginosa0.03 - 0.060.01 - 0.060.01 - 0.06
Colletotrichum acutatum0.03 - 0.060.01 - 0.060.01 - 0.06
Botrytis cinerea0.03 - 0.060.01 - 0.060.01 - 0.06
Rhizoctonia solani0.03 - 0.060.01 - 0.060.01 - 0.06

Source:[2][3][4]

Table 2: Antifungal Activity of this compound against Magnaporthe oryzae Triticum

CompoundMIC (μ g/disk )
This compound 1.5
Gageopeptide A10.0
Gageopeptide B10.0
Gageopeptide C2.5
Gageopeptide D2.5

Source:[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (Antimicrobial)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Positive control antibiotic

  • Sterile saline or broth for dilutions

  • Incubator

Procedure:

  • Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in MHB directly in the 96-well plate.

  • Inoculum preparation: A suspension of the test bacterium is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth control: A well containing only MHB and the bacterial inoculum.

    • Sterility control: A well containing only MHB.

    • Positive control: A well containing a known antibiotic with a known MIC for the test organism.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Method for Antifungal Susceptibility Testing

This method is used to assess the antifungal activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes

  • Fungal spore suspension

  • Sterile paper disks

  • This compound solution of known concentration

  • Positive control antifungal agent

  • Sterile water or solvent for control disk

  • Incubator

Procedure:

  • Media preparation: Molten PDA is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of fungal spores is evenly spread over the surface of the agar plate.

  • Disk application:

    • Sterile paper disks are impregnated with a known amount of this compound (e.g., 1.5 µg).

    • A control disk impregnated with the solvent used to dissolve this compound is also prepared.

    • A positive control disk with a known antifungal agent is included.

  • Incubation: The plates are incubated at an appropriate temperature for the test fungus (e.g., 25-28°C) for a period sufficient for fungal growth to be visible (typically 24-72 hours).

  • Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The larger the zone of inhibition, the more susceptible the fungus is to the compound.

Visualizations

Proposed Mechanism of Action of this compound

GageotetrinB_Mechanism cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects Lipid_Bilayer Lipid Bilayer Pore_Formation Pore Formation Lipid_Bilayer->Pore_Formation Gageotetrin_B This compound Gageotetrin_B->Lipid_Bilayer Interaction & Insertion Membrane_Permeabilization Increased Permeability Pore_Formation->Membrane_Permeabilization Ion_Leakage Ion Leakage Membrane_Permeabilization->Ion_Leakage Content_Leakage Leakage of Cellular Contents Membrane_Permeabilization->Content_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Content_Leakage->Cell_Death

Caption: Proposed mechanism of this compound on the fungal cell membrane.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of this compound in Microplate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microplate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Add_Controls Add Growth and Sterility Controls Inoculate_Plate->Add_Controls Incubate Incubate Plate (16-20h at 35-37°C) Add_Controls->Incubate Read_Results Read Plate and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Gageotetrin B: A Technical Guide to its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin B is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. It belongs to a class of secondary metabolites known for their diverse biological activities. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its antimicrobial properties. The information presented is intended to support research and development efforts in the fields of antimicrobial drug discovery and development.

This compound has demonstrated significant antimicrobial activity against a range of pathogenic fungi and bacteria.[1][2][3][4][5] Notably, it has also been shown to inhibit the growth of the wheat blast fungus Magnaporthe oryzae Triticum.[6][7][8] A key characteristic of this compound is its low cytotoxicity against human cancer cell lines, suggesting a selective mechanism of action against microbial cells.[1][2][3][4][5]

Core Mechanism of Action: Microbial Membrane Disruption

The primary mechanism of action attributed to this compound, like other lipopeptides, is the disruption of the microbial cell membrane integrity.[6][9] This interaction is primarily driven by the amphipathic nature of the molecule, which consists of a hydrophilic peptide portion and a lipophilic fatty acid tail.

The proposed mechanism can be broken down into the following steps:

  • Electrostatic Interaction and Binding: The initial interaction is believed to be electrostatic. The lipopeptide may bind to the negatively charged components of the microbial cell envelope. In Gram-negative bacteria, this would be the lipopolysaccharide (LPS) layer, while in Gram-positive bacteria, it would be the lipoteichoic acids.[1] For fungi, the interaction may occur with negatively charged membrane phosphatidylinositol and sialic acid moieties.[1]

  • Insertion into the Membrane: Following the initial binding, the lipophilic fatty acid tail of this compound is thought to insert itself into the lipid bilayer of the cell membrane. The 3-hydroxy fatty acid component is believed to be crucial for this activity.[1]

  • Membrane Perturbation and Pore Formation: The insertion of multiple this compound molecules into the membrane leads to a disruption of the lipid packing. This perturbation can result in the formation of pores or channels, leading to an increase in membrane permeability.

  • Loss of Membrane Potential and Cellular Leakage: The formation of pores disrupts the transmembrane electric potential and leads to the leakage of essential ions and metabolites from the cytoplasm.[1]

  • Cell Death: The uncontrolled efflux of cellular contents and the dissipation of the membrane potential ultimately lead to microbial cell death.

It is important to note that while this is the generally accepted model for lipopeptide antimicrobial activity, the precise molecular interactions and the exact nature of the pores formed by this compound have not been definitively elucidated in the available literature.

Signaling Pathway Diagram: Proposed Mechanism of Microbial Membrane Disruption

GageotetrinB_Mechanism Proposed Mechanism of this compound on Microbial Cell Membrane cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Surface Membrane Surface This compound->Membrane Surface Electrostatic Binding Lipid Bilayer Lipid Bilayer Membrane Surface->Lipid Bilayer Insertion of Fatty Acid Tail Pore Formation Pore Formation Lipid Bilayer->Pore Formation Membrane Perturbation Ion & Metabolite Leakage Ion & Metabolite Leakage Pore Formation->Ion & Metabolite Leakage Increased Permeability Cell Death Cell Death Ion & Metabolite Leakage->Cell Death Loss of Homeostasis

Caption: Proposed mechanism of this compound-induced microbial cell death.

Quantitative Data

The antimicrobial and cytotoxic activities of this compound and related compounds have been quantified in several studies. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentration (MIC) of Gageotetrins

CompoundOrganismMIC (µM)Reference
Gageotetrins A-CPseudomonas aeruginosa0.02 - 0.06[1]
Gageotetrins A-CGeneral Antimicrobial0.01 - 0.06[2][3][5]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Magnaporthe oryzae Triticum

CompoundMIC (µ g/disk )Reference
This compound1.5[6]

Table 3: Cytotoxicity of Gageotetrins

CompoundCell LineGI50 (µg/mL)Reference
Gageotetrins A-CHuman Cancer Cell Lines> 30[2][3][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the bioactivity of this compound and related lipopeptides.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and is a standard procedure for determining the antimicrobial susceptibility of a compound.

1. Preparation of Microbial Inoculum: a. A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi). b. The culture is incubated at the optimal temperature and time for the specific microorganism to achieve logarithmic growth. c. The microbial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

2. Preparation of this compound Dilutions: a. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). b. A series of two-fold serial dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation: a. The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted this compound. b. Positive (microorganism in broth without this compound) and negative (broth only) controls are included. c. The plate is incubated under appropriate conditions for the test microorganism.

4. Determination of MIC: a. After incubation, the plate is visually inspected for microbial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Workflow for MIC Determination

MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare Microbial Inoculum Prepare Microbial Inoculum Start->Prepare Microbial Inoculum Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Start->Prepare Serial Dilutions of this compound Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Microbial Inoculum->Inoculate Microtiter Plate Prepare Serial Dilutions of this compound->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Visually Assess Growth Visually Assess Growth Incubate Plate->Visually Assess Growth Determine MIC Determine MIC Visually Assess Growth->Determine MIC End End Determine MIC->End

Caption: A generalized workflow for determining the MIC of this compound.

Protocol 2: Cytotoxicity Assay (GI50 Determination)

This protocol describes a typical method for assessing the cytotoxic effect of a compound on human cell lines, often using a colorimetric assay like the MTT or sulforhodamine B (SRB) assay.

1. Cell Culture and Seeding: a. Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. b. Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment: a. A stock solution of this compound is prepared and serially diluted to various concentrations in the cell culture medium. b. The medium from the seeded cells is removed, and the cells are treated with the different concentrations of this compound. c. A vehicle control (medium with the same concentration of the solvent used for the stock solution) is also included.

3. Incubation: a. The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. Cell Viability Assessment (SRB Assay Example): a. After incubation, the cells are fixed with trichloroacetic acid. b. The fixed cells are washed and stained with sulforhodamine B dye. c. Excess dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. d. The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).

5. Data Analysis: a. The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control. b. The GI50 (Growth Inhibition 50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth inhibition against the compound concentration.

Logical Relationship for Cytotoxicity Assay

Cytotoxicity_Logic Logical Flow of a Cytotoxicity Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Viability Measurement Cell Viability Measurement Incubation->Cell Viability Measurement Data Analysis Data Analysis Cell Viability Measurement->Data Analysis GI50 Determination GI50 Determination Data Analysis->GI50 Determination

Caption: Logical progression of a typical in vitro cytotoxicity experiment.

Conclusion and Future Directions

This compound is a promising antimicrobial lipopeptide with a mechanism of action centered on the disruption of microbial cell membranes. Its potent activity against a range of pathogens, coupled with its low cytotoxicity to human cells, makes it an interesting candidate for further investigation in the development of new anti-infective agents.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and the components of microbial membranes.

  • Investigating the potential for synergistic effects when combined with other antimicrobial agents.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.

  • Exploring its potential applications in agriculture as a biopesticide, given its activity against plant pathogens.

This technical guide provides a summary of the current knowledge on the mechanism of action of this compound. It is intended to be a valuable resource for scientists and researchers working to address the growing challenge of antimicrobial resistance.

References

Gageotetrin B: A Noncytotoxic Lipopeptide with Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has garnered attention for its potent antimicrobial activities. A key characteristic that enhances its therapeutic potential is its notable lack of cytotoxicity against human cell lines. This technical guide provides a comprehensive overview of the noncytotoxic properties of this compound, presenting available quantitative data, detailed experimental methodologies for cytotoxicity assessment, and visual representations of relevant workflows and mechanisms.

Quantitative Non-cytotoxicity Data

This compound, along with its structural analogs Gageotetrin A and C, has been demonstrated to be noncytotoxic to a range of human cancer cell lines. The consistent finding across studies is a 50% growth inhibition (GI50) concentration greater than 30 μg/ml.[1][2][3][4][5] This indicates a high therapeutic index, particularly when compared to its potent antimicrobial activity, which is observed at much lower concentrations.[1][2][3][4][5]

For comparative purposes, related noncytotoxic lipopeptides, gageopeptides A-D, also showed no significant cytotoxicity (GI50 > 25 μM) in sulforhodamine B (SRB), 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT), and WST-1 assays.[6][7]

Table 1: Quantitative Non-cytotoxicity Data for this compound

CompoundCell LinesAssayResult (GI50)Reference
This compoundHuman cancer cell linesNot specified in detail, but common cytotoxicity assays were used.> 30 μg/ml[1][2][3][4][5]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

The non-cytotoxicity of this compound was determined using the sulforhodamine B (SRB) assay, a colorimetric method for assessing cell density based on the measurement of cellular protein content.[6][7] The following is a detailed, representative protocol for conducting such an assay.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., K-562 - human myeloid leukaemia)[8]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% acetic acid

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.

    • Incubate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and dead cells.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background OD from all readings.

    • Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of growth inhibition against the log of the this compound concentration to determine the GI50 value.

Visualizations

Experimental Workflow for Non-cytotoxicity Assessment

experimental_workflow cluster_isolation Isolation of this compound cluster_cytotoxicity Cytotoxicity Assay bacillus Bacillus subtilis Culture extraction Solvent Extraction bacillus->extraction chromatography Chromatographic Purification extraction->chromatography treatment Treatment with this compound chromatography->treatment cell_culture Human Cell Line Culture cell_culture->treatment srb_assay SRB Assay treatment->srb_assay data_analysis Data Analysis (GI50) srb_assay->data_analysis

Caption: Workflow for the isolation and non-cytotoxicity testing of this compound.

General Mechanism of Lipopeptide Interaction with Cell Membranes

While this compound is noncytotoxic to mammalian cells at tested concentrations, the primary mechanism of action for many lipopeptides involves interaction with the cell membrane. This diagram illustrates a generalized model of this interaction.

Caption: Generalized interaction of a lipopeptide with a cell membrane.

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways in mammalian cells that are modulated by this compound in a noncytotoxic manner. The primary focus of existing literature has been on its antimicrobial mechanism of action and its established safety profile concerning cytotoxicity in human cells. Future research may explore subtle, non-detrimental interactions with cellular signaling cascades.

Conclusion

This compound stands out as a promising antimicrobial agent due to its potent activity against pathogens and its favorable safety profile, characterized by a lack of cytotoxicity against human cells. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this unique lipopeptide. Further investigation into its potential interactions with mammalian cell signaling pathways could unveil additional non-obvious biological activities and further solidify its potential as a clinical candidate.

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Gageotetrin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic gene cluster for Gageotetrin B has not been explicitly characterized in published literature. Therefore, this guide presents a putative biosynthetic pathway based on the well-established mechanisms of nonribosomal peptide synthetase (NRPS) systems in Bacillus subtilis, the known chemical structure of this compound, and the biosynthesis of analogous lipopeptides.

Introduction

This compound is a linear lipotetrapeptide isolated from the marine bacterium Bacillus subtilis strain 109GGC020. It is composed of a β-hydroxy fatty acid linked to a tetrapeptide chain. This compound has demonstrated significant antifungal activity against various plant pathogens, including Magnaporthe oryzae Triticum, the causative agent of wheat blast, without exhibiting cytotoxicity to human cell lines.[1][2][3] This favorable bioactivity profile makes this compound and its biosynthetic pathway a subject of interest for the development of novel, safe, and effective antifungal agents.

This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, including the enzymatic machinery, precursor molecules, and key chemical transformations. It also outlines experimental protocols that could be employed to elucidate and characterize this pathway, and presents relevant quantitative data from analogous lipopeptide systems to provide context for future research.

Chemical Structure of this compound

This compound consists of a (3R)-3-hydroxy-11-methyltridecanoyl fatty acid chain N-terminally linked to a tetrapeptide with the sequence L-Glu(OCH₃)-L-Leu-L-Leu-L-Leu.[4] The methoxy group on the glutamic acid residue is a distinguishing feature of this molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be carried out by a modular nonribosomal peptide synthetase (NRPS) enzymatic complex. This assembly-line-like system is responsible for the selection, activation, and sequential condensation of the amino acid and fatty acid precursors.

Initiation: Fatty Acid Activation and Loading

The biosynthesis is initiated with the activation of the fatty acid precursor, (3R)-3-hydroxy-11-methyltridecanoic acid. This process is likely catalyzed by a fatty acyl-AMP ligase (FAAL) or a fatty acyl-CoA ligase, which activates the fatty acid as a fatty acyl-adenylate or a fatty acyl-CoA, respectively.[5][6] The activated fatty acid is then transferred to the first module of the NRPS, specifically to a peptidyl carrier protein (PCP) domain, also known as a thiolation (T) domain.[5]

Elongation: Stepwise Peptide Chain Assembly

The core of the NRPS system consists of a series of modules, each responsible for the incorporation of a specific amino acid. A typical elongation module is composed of three essential domains:

  • Adenylation (A) Domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.[7][8]

  • Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: Covalently binds the activated amino acid via a thioester bond to its 4'-phosphopantetheine (Ppant) arm.[7]

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the PCP domain of the preceding module.[8]

The biosynthesis of the this compound peptide backbone would require four elongation modules, corresponding to the four amino acids in its sequence. The proposed modular organization is as follows:

  • Module 1: Incorporates L-Glutamic acid. An additional tailoring enzyme, likely a methyltransferase, is proposed to act on the glutamic acid residue to add the methoxy group, either before or after its incorporation into the peptide chain.

  • Module 2: Incorporates L-Leucine.

  • Module 3: Incorporates L-Leucine.

  • Module 4: Incorporates L-Leucine.

Termination: Release of the Linear Lipopeptide

The final step in the biosynthesis is the release of the fully assembled linear lipopeptide from the NRPS complex. This is catalyzed by a Thioesterase (TE) domain located at the C-terminus of the final NRPS module.[9][10] The TE domain hydrolyzes the thioester bond linking the polypeptide to the final PCP domain, releasing the mature this compound molecule.[9]

Quantitative Data

As specific quantitative data for this compound production is not available, the following table presents representative data for other lipopeptides produced by Bacillus subtilis to provide a general framework for expected yields and biological activity.

LipopeptideProducing StrainTiter (mg/L)Minimum Inhibitory Concentration (MIC)Reference
SurfactinBacillus subtilis R1700Not specified for antifungal activity[11]
FengycinBacillus subtilis ATCC 21332~885Not specified for antifungal activity[12]
This compound Bacillus subtilis 109GGC020 Not Reported 1.5 µ g/disk (vs. M. oryzae Triticum) [1]
Gageotetrins A-CBacillus subtilis (marine)Not Reported0.01-0.06 µM[2][3]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would involve a combination of genetic and biochemical approaches. Below are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster (BGC)
  • Genome Sequencing: Sequence the genome of Bacillus subtilis strain 109GGC020 using a combination of long- and short-read sequencing technologies to obtain a high-quality, contiguous genome assembly.

  • Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative NRPS gene clusters within the genome. Look for a cluster containing at least four complete NRPS modules with adenylation domain specificities predicted to correspond to glutamic acid and leucine.

  • Gene Inactivation (Knockout): To confirm the function of a candidate BGC, create a targeted gene knockout of a key NRPS gene within the cluster.

    • Construct Design: Design a knockout cassette containing an antibiotic resistance marker flanked by regions of homology (typically 500-1000 bp) upstream and downstream of the target gene.[13]

    • Transformation: Transform competent B. subtilis 109GGC020 cells with the linear knockout cassette. Natural competence can be induced by growing the cells in a specific competence medium.[14][15]

    • Selection and Verification: Select for transformants on agar plates containing the appropriate antibiotic. Verify the double-crossover homologous recombination event and the absence of the target gene by PCR and sequencing.

    • Phenotypic Analysis: Analyze the culture supernatant of the knockout mutant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production compared to the wild-type strain.

Heterologous Expression of the this compound BGC
  • Cloning the BGC: Clone the entire putative this compound BGC from the genomic DNA of B. subtilis 109GGC020 into a suitable expression vector. Techniques such as Transformation-Associated Recombination (TAR) cloning in yeast or Gibson assembly can be used for large DNA fragments.[16]

  • Host Strain Selection: Choose a suitable heterologous host for expression, such as a well-characterized and genetically tractable Bacillus subtilis strain (e.g., B. subtilis 168) that does not produce interfering secondary metabolites.[17][18]

  • Transformation and Integration: Introduce the expression vector containing the BGC into the heterologous host. For stable expression, the BGC can be integrated into the host chromosome at a specific locus (e.g., amyE).[16]

  • Expression and Analysis: Culture the engineered host strain under conditions conducive to NRPS expression. Analyze the culture supernatant for the production of this compound using HPLC and LC-MS to confirm the functionality of the cloned BGC.

In Vitro Biochemical Assays for NRPS Domain Function
  • Protein Expression and Purification: Clone the genes encoding individual NRPS domains (e.g., adenylation and condensation domains) into an expression vector (e.g., pET vector series) and express them in E. coli. Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Adenylation (A) Domain Assay (ATP-PPi Exchange Assay):

    • Principle: This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is a hallmark of aminoacyl-adenylate formation.

    • Protocol:

      • Prepare a reaction mixture containing the purified A-domain, ATP, MgCl₂, the amino acid substrate, and [³²P]PPi.

      • Incubate the reaction at the optimal temperature for the enzyme.

      • Quench the reaction and separate the [³²P]ATP formed from the unreacted [³²P]PPi using an activated charcoal precipitation method.

      • Quantify the radioactivity of the [³²P]ATP using a scintillation counter.

  • Condensation (C) Domain Assay:

    • Principle: This assay measures the formation of a peptide bond between two aminoacyl-S-PCP substrates.

    • Protocol:

      • Prepare the "donor" and "acceptor" substrates by loading the respective amino acids onto their cognate PCP domains (or suitable mimics like N-acetylcysteamine). One of the amino acids should be radiolabeled (e.g., [¹⁴C]-Leu).

      • Incubate the purified C-domain with both the donor and acceptor substrates.

      • Separate the resulting dipeptide product from the unreacted amino acid substrates using reverse-phase HPLC.

      • Detect and quantify the radiolabeled dipeptide using a radioactivity detector.

Visualizations

Gageotetrin_B_Biosynthesis cluster_precursors Precursors cluster_nrps NRPS Assembly Line Fatty_Acid (3R)-3-hydroxy-11-methyltridecanoic acid FA_Activation Fatty Acid Activation (FAAL/FACL) Fatty_Acid->FA_Activation Glu L-Glutamic Acid Module1 Module 1 (A-T-C) Glu Glu->Module1 Leu1 L-Leucine Module2 Module 2 (A-T-C) Leu Leu1->Module2 Leu2 L-Leucine Module3 Module 3 (A-T-C) Leu Leu2->Module3 Leu3 L-Leucine Module4 Module 4 (A-T) Leu Leu3->Module4 FA_Activation->Module1 Module1->Module2 Methyltransferase Methyltransferase Module1->Methyltransferase Module2->Module3 Module3->Module4 TE_Domain Thioesterase (TE) Module4->TE_Domain Gageotetrin_B This compound TE_Domain->Gageotetrin_B Methyltransferase->Module1

Caption: Proposed NRPS-mediated biosynthetic pathway of this compound.

Experimental_Workflow Start Identify Putative BGC in B. subtilis 109GGC020 Genome Construct_KO Design and Construct Gene Knockout Cassette Start->Construct_KO Transform Transform B. subtilis 109GGC020 Construct_KO->Transform Verify_KO Verify Gene Knockout by PCR and Sequencing Transform->Verify_KO Analyze_Phenotype LC-MS Analysis of Mutant and Wild-Type Supernatants Verify_KO->Analyze_Phenotype Compare Compare Metabolite Profiles Analyze_Phenotype->Compare Abolished This compound Production Abolished Compare->Abolished Yes Not_Abolished This compound Production Unaffected Compare->Not_Abolished No

Caption: Workflow for identifying the this compound BGC via gene knockout.

References

Gageotetrin B: A Potent Antifungal Agent Against Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Antifungal Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has emerged as a promising natural antifungal agent for the control of various phytopathogenic fungi. This technical guide provides a comprehensive overview of the antifungal properties of this compound, including its efficacy against key plant pathogens, detailed experimental protocols for its evaluation, and insights into its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents for agricultural applications.

Introduction

Plant diseases caused by fungal pathogens pose a significant threat to global food security, resulting in substantial crop losses annually. The increasing prevalence of fungicide-resistant strains necessitates the discovery and development of new antifungal compounds with novel modes of action. Natural products, particularly those derived from microorganisms, represent a rich source of bioactive molecules with diverse chemical structures and biological activities. This compound, a non-cytotoxic linear lipopeptide, has demonstrated potent and broad-spectrum antifungal activity against several economically important phytopathogens.[1] This document consolidates the current knowledge on this compound, focusing on its antifungal characteristics and the methodologies used to assess them.

Antifungal Activity of this compound

This compound exhibits significant inhibitory effects on the mycelial growth and spore germination of various fungal plant pathogens. Its efficacy has been demonstrated against a range of destructive fungi, highlighting its potential as a broad-spectrum biofungicide.

Quantitative Data on Antifungal Efficacy

The antifungal activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) values and other bioassays. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds Against Phytopathogens

Compound/Compound GroupPhytopathogenMICReference
This compound Magnaporthe oryzae Triticum1.5 µ g/disk [2]
Gageotetrins A-CRhizoctonia solani0.01-0.06 μM[3][4][5]
Gageotetrins A-CBotrytis cinerea0.01-0.06 μM[3][4][5]
Gageotetrins A-CColletotrichum acutatum0.01-0.06 μM[3][4][5]

Table 2: Effect of this compound on Conidial Germination of Magnaporthe oryzae Triticum

TreatmentConcentrationConidial Germination (%)Reference
This compound 50 µg/mL45 ± 2.9[2]
Water (Control)-100[2]
Nativo® WG75 (Positive Control)50 µg/mL0[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal properties of this compound.

Antifungal Susceptibility Testing: Agar Disk Diffusion Assay for Mycelial Growth Inhibition

This method is used to determine the MIC of a compound against mycelial-forming fungi.

  • Fungal Culture Preparation: The target phytopathogen is cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

  • Inoculum Preparation: A mycelial plug (typically 5-8 mm in diameter) is taken from the edge of an actively growing fungal colony.

  • Assay Plate Preparation: The mycelial plug is placed at the center of a fresh PDA plate.

  • Test Compound Application: Sterile paper disks (6 mm in diameter) are impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). The solvent-only disk serves as a negative control.

  • Incubation: The impregnated disks are placed on the agar surface at a defined distance from the mycelial plug.

  • MIC Determination: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycelium around the disk.[2]

Conidial Germination Assay

This assay assesses the effect of the compound on the germination of fungal spores.

  • Conidial Suspension Preparation: Conidia are harvested from a mature fungal culture and suspended in sterile distilled water. The concentration of the conidial suspension is adjusted to a final concentration of approximately 1 × 10^5 conidia/mL.

  • Assay Setup: The assay is typically performed in 96-well microtiter plates. A 100 µL aliquot of the conidial suspension is mixed with 100 µL of the test compound solution (this compound at the desired concentration). A control well contains the conidial suspension with the solvent used to dissolve the compound.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 25°C) for a specific period (e.g., 6-24 hours) to allow for conidial germination.

  • Microscopic Examination: A small aliquot from each well is observed under a microscope to determine the percentage of germinated conidia. A conidium is considered germinated if the length of the germ tube is at least equal to the diameter of the conidium. The total number of germinated and non-germinated conidia is counted in a random field of view to calculate the germination percentage.[2]

Broth Microdilution Assay

This method is a quantitative technique to determine the MIC of antifungal agents in a liquid medium.

  • Medium Preparation: A suitable liquid medium, such as RPMI-1640 with MOPS buffer, is prepared and sterilized.[6]

  • Compound Dilution Series: A serial two-fold dilution of this compound is prepared in the microtiter plate wells using the broth as the diluent.

  • Inoculum Preparation: A standardized inoculum of the fungal strain (yeast or filamentous fungi) is prepared and added to each well.

  • Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration (e.g., 24-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antifungal properties of this compound.

experimental_workflow cluster_extraction Isolation and Purification cluster_invitro In Vitro Antifungal Assays cluster_mechanism Mechanism of Action Studies b_subtilis Bacillus subtilis Culture extraction Solvent Extraction b_subtilis->extraction chromatography Chromatography (HPLC) extraction->chromatography gageotetrin_b Pure this compound chromatography->gageotetrin_b mic_assay MIC Determination (Agar Diffusion/Broth Microdilution) gageotetrin_b->mic_assay spore_germination Conidial Germination Assay gageotetrin_b->spore_germination mycelial_growth Mycelial Growth Inhibition gageotetrin_b->mycelial_growth membrane_permeability Membrane Permeability Assay (e.g., SYTOX Green) mic_assay->membrane_permeability morphology Microscopic Observation of Morphological Changes mycelial_growth->morphology

Caption: Experimental workflow for antifungal evaluation of this compound.

Proposed Mechanism of Action: Fungal Membrane Disruption

The primary mechanism of action for this compound and other Bacillus lipopeptides is the disruption of the fungal cell membrane.[7] This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

mechanism_of_action cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects membrane Phospholipid Bilayer pore_formation Pore Formation membrane->pore_formation gageotetrin_b This compound (Lipopeptide) gageotetrin_b->membrane Interaction permeability Increased Membrane Permeability pore_formation->permeability leakage Leakage of Intracellular Components (Ions, ATP) permeability->leakage cell_death Fungal Cell Death leakage->cell_death

Caption: Proposed mechanism of this compound via fungal membrane disruption.

Discussion

This compound's potent antifungal activity, coupled with its non-cytotoxic nature, makes it an attractive candidate for development as a biofungicide. Its mode of action, targeting the fungal cell membrane, is a desirable trait as it can be effective against pathogens that have developed resistance to fungicides with other mechanisms. The data presented in this guide underscore the potential of this compound in agricultural applications.

Further research is warranted to fully elucidate the structure-activity relationship of this compound and to optimize its formulation for field applications. Investigating its efficacy against a wider range of phytopathogens and under various environmental conditions will be crucial for its successful commercialization.

Conclusion

This compound is a promising natural antifungal agent with significant potential for the control of phytopathogenic fungi. This technical guide provides a foundational understanding of its antifungal properties, the experimental protocols for its evaluation, and its proposed mechanism of action. The continued investigation of this compound and other microbial lipopeptides will undoubtedly contribute to the development of sustainable and effective solutions for plant disease management.

References

Gageotetrin B: A Potential Biopesticide for the Control of Wheat Blast Caused by Magnaporthe oryzae Triticum

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the antifungal activity of Gageotetrin B, a linear lipopeptide, against the devastating wheat blast pathogen, Magnaporthe oryzae Triticum (MoT). This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a novel biopesticide. The information presented herein is a compilation of current research findings, detailing the compound's efficacy, experimental protocols for its evaluation, and insights into its potential mechanism of action.

Executive Summary

Wheat blast, caused by the fungus Magnaporthe oryzae Triticum, poses a significant threat to global food security. The emergence of this disease has necessitated the search for novel and effective control agents. This compound, a natural compound isolated from a marine Bacillus subtilis, has demonstrated potent inhibitory effects against MoT. Research has shown that this compound significantly inhibits mycelial growth, conidiogenesis (the formation of conidia), and conidial germination of the pathogen.[1][2] Furthermore, it induces morphological abnormalities in the germinated conidia and can suppress wheat blast disease on detached leaves.[1][3] This guide summarizes the key quantitative data on its bioactivity, provides detailed experimental methodologies for its assessment, and explores the potential signaling pathways in M. oryzae that may be targeted by this promising antifungal agent.

Quantitative Bioactivity Data

The antifungal efficacy of this compound and its related compounds against Magnaporthe oryzae Triticum has been quantified through various in vitro assays. The following tables summarize the key findings from published research.

Table 1: Minimum Inhibitory Concentrations (MICs) of Lipopeptides against M. oryzae Triticum [1][2][3]

CompoundMIC (µ g/disk )
This compound 1.5
Gageopeptide C2.5
Gageopeptide D2.5
Gageopeptide A10.0
Gageopeptide B10.0

Table 2: Inhibitory Effects of this compound on M. oryzae Triticum Development [3]

ParameterConditionObservation
Mycelial Growth20 µ g/disk Significant inhibition of fungal growth on agar medium.[1][4]
ConidiogenesisAgar mediumComplete blockage of conidia formation in the fungal mycelia.[1][3]
Conidial Germination (after 6h)50 µg/ml45 ± 2.9% of conidia germinated.
Germ Tube Morphology (after 12h)50 µg/ml41 ± 3.8% of germinated conidia showed deformed (swollen) germ tubes.
Appressorium Formation (after 24h)50 µg/mlThe remaining germinated conidia produced abnormal appressoria.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity against Magnaporthe oryzae Triticum.

Fungal Isolate and Culture Conditions

The Magnaporthe oryzae Triticum (MoT) isolate, for instance, the BTJP 4(5) strain, is used for all antifungal assays.[5][6] The fungus is typically cultured on potato dextrose agar (PDA) medium at 25°C for several days to obtain fresh mycelia for the experiments.

Mycelial Growth Inhibition Assay (Disk Diffusion Method)

This assay is performed to determine the minimum inhibitory concentration (MIC) and the general inhibitory effect of the compound on fungal growth.

  • Preparation of Fungal Plates: A mycelial plug of the actively growing MoT isolate is placed at the center of a fresh PDA plate.

  • Application of Test Compound: Sterile paper disks (typically 6 mm in diameter) are impregnated with different concentrations of this compound dissolved in a suitable solvent (e.g., methanol). The solvent is allowed to evaporate completely.

  • Incubation: The impregnated disks are placed on the PDA plate at a defined distance from the fungal mycelium. A disk with the solvent alone serves as a negative control. The plates are then incubated at 25°C for a specified period (e.g., 3-5 days).

  • Data Analysis: The diameter of the inhibition zone (the area around the disk where fungal growth is prevented) is measured. The MIC is determined as the lowest concentration of the compound that completely inhibits visible mycelial growth.

Conidial Germination and Appressorium Formation Assay

This assay assesses the effect of this compound on the early stages of fungal infection.

  • Conidia Harvesting: Conidia are harvested from 10-day-old PDA cultures of MoT by flooding the plate with sterile distilled water and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments.

  • Treatment: The conidial suspension is adjusted to a specific concentration (e.g., 1 × 10^5 conidia/mL). A solution of this compound is added to the conidial suspension to achieve the desired final concentration (e.g., 50 µg/mL). A control group with no compound is also prepared.

  • Incubation: Aliquots of the treated and control conidial suspensions are placed on a hydrophobic surface (e.g., a plastic coverslip) to induce appressorium formation and incubated in a moist chamber at 25°C.

  • Microscopic Observation: At different time points (e.g., 6, 12, and 24 hours), the conidia are observed under a microscope to assess:

    • Conidial germination: The percentage of conidia that have produced a germ tube.

    • Germ tube morphology: Any abnormalities in the shape or size of the germ tubes.

    • Appressorium formation: The percentage of germinated conidia that have formed a mature, melanized appressorium.

Detached Wheat Leaf Bioassay

This in vivo assay evaluates the ability of this compound to suppress disease development on host tissue.

  • Leaf Preparation: Healthy, young wheat leaves are detached from seedlings.

  • Treatment: A small wound may be created on the leaf surface. A solution of this compound is applied to the leaf surface.

  • Inoculation: After the treatment has dried, a droplet of a MoT conidial suspension is placed on the treated area.

  • Incubation: The leaves are incubated in a high-humidity chamber at 25°C for several days.

  • Disease Assessment: The development of blast lesions (symptoms of infection) is observed and scored based on their size and appearance compared to control leaves treated only with the pathogen.

Postulated Mechanism of Action and Signaling Pathways

While the precise molecular target of this compound in Magnaporthe oryzae Triticum has not yet been elucidated, the observed effects on fungal morphology and development provide clues to its potential mechanism of action. Lipopeptides are known to interact with and disrupt fungal cell membranes, which could lead to a cascade of downstream effects.

The formation of an appressorium is a critical step in the infection process of M. oryzae and is tightly regulated by several signaling pathways. The observed inhibition of appressorium formation and the induction of abnormal appressoria by this compound suggest that it may interfere with one or more of these crucial pathways.

One of the key pathways regulating appressorium development is the Pmk1 MAP kinase (MAPK) cascade. This pathway is essential for sensing surface cues and initiating the morphological changes that lead to a functional appressorium. Disruption of this pathway leads to a failure in appressorium formation and a loss of pathogenicity. It is plausible that the membrane-disrupting activity of this compound could interfere with the function of membrane-associated proteins involved in the Pmk1 pathway, thereby inhibiting appressorium development.

Below is a diagram illustrating a simplified overview of the Pmk1 MAPK signaling pathway in Magnaporthe oryzae, a potential target for antifungal compounds like this compound.

Pmk1_MAPK_Pathway Surface_Cues Surface Cues (Hydrophobicity, Hardness) Pth11 Pth11 (GPCR) Surface_Cues->Pth11 Gageotetrin_B This compound (Hypothesized) Membrane_Perturbation Cell Membrane Perturbation Gageotetrin_B->Membrane_Perturbation Membrane_Perturbation->Pth11 Ras2 Ras2 Pth11->Ras2 Mst11 Mst11 (MAPKKK) Ras2->Mst11 Mst50 Mst50 (Scaffold) Mst50->Mst11 Mst7 Mst7 (MAPKK) Mst50->Mst7 Pmk1 Pmk1 (MAPK) Mst50->Pmk1 Mst11->Mst7 Mst7->Pmk1 Mst12 Mst12 (Transcription Factor) Pmk1->Mst12 Appressorium_Formation Appressorium Formation & Pathogenicity Mst12->Appressorium_Formation

Caption: Pmk1 MAPK signaling pathway in M. oryzae.

The following diagram illustrates the general experimental workflow for evaluating the antifungal activity of this compound against Magnaporthe oryzae Triticum.

Experimental_Workflow Start Isolation of this compound from Bacillus subtilis In_Vitro_Assays In Vitro Antifungal Assays Start->In_Vitro_Assays Mycelial_Growth Mycelial Growth Inhibition Assay In_Vitro_Assays->Mycelial_Growth Conidial_Germination Conidial Germination & Appressorium Formation Assay In_Vitro_Assays->Conidial_Germination In_Vivo_Assay In Vivo Antifungal Assay In_Vitro_Assays->In_Vivo_Assay MIC_Determination MIC Determination Mycelial_Growth->MIC_Determination Morphological_Analysis Microscopic Analysis of Morphological Abnormalities Conidial_Germination->Morphological_Analysis Conclusion Evaluation of Biopesticide Potential MIC_Determination->Conclusion Morphological_Analysis->Conclusion Detached_Leaf Detached Wheat Leaf Bioassay In_Vivo_Assay->Detached_Leaf Disease_Suppression Assessment of Disease Suppression Detached_Leaf->Disease_Suppression Disease_Suppression->Conclusion

Caption: Experimental workflow for antifungal evaluation.

Conclusion and Future Directions

This compound has emerged as a potent natural antifungal agent against Magnaporthe oryzae Triticum. Its ability to inhibit crucial stages of the fungal life cycle, including mycelial growth, conidial germination, and appressorium formation, highlights its potential as a lead compound for the development of a novel biopesticide for wheat blast management.

Further research is warranted to fully elucidate the mode of action of this compound. Studies focusing on its interaction with the fungal cell membrane and its effects on key signaling pathways will provide a deeper understanding of its antifungal mechanism. Additionally, large-scale field trials are necessary to evaluate its efficacy under different environmental conditions and to develop effective formulations for practical application in agriculture. The exploration of this compound and other natural lipopeptides opens a promising avenue for the sustainable management of wheat blast and other devastating fungal diseases.

References

Marine Bacteria: A Prolific Source of Novel Lipopeptides for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The world's oceans harbor a vast and largely untapped reservoir of microbial diversity, representing a promising frontier for the discovery of novel bioactive compounds. Among the myriad of natural products synthesized by marine microorganisms, lipopeptides produced by marine bacteria have emerged as a particularly compelling class of molecules. Their unique structural features, combining a cyclic or linear peptide core with a lipid tail, confer a range of potent biological activities, including antimicrobial, antiviral, antitumor, and immunomodulatory properties. This technical guide provides a comprehensive overview of marine bacterial lipopeptides, focusing on their discovery, characterization, and potential therapeutic applications.

Introduction to Marine Bacterial Lipopeptides

Lipopeptides are amphiphilic molecules synthesized non-ribosomally by various bacterial genera.[1] Their structure typically consists of a fatty acid chain of varying length and branching, linked to a short peptide chain.[1] This dual nature allows them to interact with and disrupt cell membranes, a primary mechanism for their potent biological effects.[2][3] Marine bacteria, thriving in diverse and often extreme environments, have evolved to produce a remarkable diversity of lipopeptides with unique chemical structures and potent bioactivities, making them a rich source for drug discovery.[4]

Genera such as Bacillus, Pseudomonas, and various marine actinomycetes are well-documented producers of these compounds.[1][5][6] Prominent families of lipopeptides include the surfactins, iturins, and fengycins from Bacillus species, each exhibiting distinct spectra of activity.[7] Surfactins are powerful biosurfactants with strong antibacterial and antiviral activities, while iturins are primarily known for their potent antifungal properties.[7][8] Fengycins also display strong antifungal activity, particularly against filamentous fungi.[7]

Bioprospecting for Novel Marine Lipopeptides

The discovery of novel lipopeptides from marine bacteria is a multi-step process that begins with sample collection and culminates in the identification of bioactive lead compounds. This workflow integrates classical microbiology techniques with modern genomic and analytical approaches.

Bioprospecting_Workflow s1 Marine Sample Collection (Sediments, Sponges, Water etc.) s2 Bacterial Isolation (Cultivation on selective media) s1->s2 s3 Primary Bioactivity Screening (e.g., Antimicrobial assays) s2->s3 Isolates s4 Taxonomic Identification (16S rRNA sequencing) s3->s4 s5 Genome Mining (Identification of Biosynthetic Gene Clusters - BGCs) s4->s5 Genomic DNA s6 Fermentation & Optimization s4->s6 Active Strains s7 Extraction & Purification (e.g., HPLC) s6->s7 s8 Structural Elucidation (MS, NMR) s7->s8 Pure Lipopeptide s9 Secondary Bioactivity Assays (MIC, IC50 determination) s8->s9 s10 Lead Compound for Drug Development s9->s10

Classes and Biological Activities of Marine Lipopeptides

Marine bacteria produce a wide array of lipopeptides with diverse biological activities. The following tables summarize quantitative data for some notable examples, highlighting their potential in antimicrobial and anticancer applications.

Table 1: Antibacterial and Antifungal Activity of Marine Bacterial Lipopeptides
LipopeptideProducing OrganismTarget OrganismActivity (MIC, µg/mL)Reference
TauramamideBrevibacillus laterosporusEnterococcus sp.0.1[9]
Marthiapeptide AMarinispora sp.Gram-positive bacteria2.0 - 8.0[9]
Hymenamide AHymeniacidon sp.Candida albicans33[9]
Hymenamide BHymeniacidon sp.Cryptococcus neoformans33[9]
TrichoderinsMarine-derived FungusMycobacterium tuberculosis0.02 - 2.0[10]
Surfactin (BVYA1)Bacillus velezensisE. coli, S. aureus7.5 - 15[11]
Table 2: Cytotoxic Activity of Lipopeptides from Marine Actinomycetes
CompoundProducing OrganismCancer Cell LineActivity (IC₅₀)Reference
Iturin A₆Streptomyces sp. SSA 13HeLa1.73 µg/mL[8]
Iturin A₆Streptomyces sp. SSA 13MCF-76.44 µg/mL[8]
Iturin A₆Streptomyces sp. SSA 13Hep-G28.9 µg/mL[8]
Salinosporamide ASalinispora tropicaHCT-11611 ng/mL[12]
Lobophorin CStreptomyces carnosus AZS17Liver Cancer (7402)0.6 µg/mL[5]
Lobophorin DStreptomyces carnosus AZS17Breast Cancer (MDA-MB 435)7.5 µM[5]
Halichoblelide DStreptomyces sp. 219807MCF-70.33 µM[5]
Halichoblelide DStreptomyces sp. 219807HeLa0.30 µM[5]
Marmycin AStreptomyces sp.HCT-11660.5 nM[12]

Mechanisms of Action

The therapeutic potential of marine lipopeptides stems from their diverse mechanisms of action, which often involve the disruption of cellular membranes or interference with key signaling pathways.

Cell Membrane Disruption

A primary mode of action for many antimicrobial lipopeptides is the permeabilization and disruption of the target cell's membrane. This process is driven by the amphiphilic nature of the molecule.

Membrane_Disruption

The positively charged peptide headgroup initially interacts with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.[13] This is followed by the insertion of the hydrophobic fatty acid tail into the lipid bilayer, which disrupts the membrane's integrity.[2] This disruption can lead to the formation of pores or channels, causing leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[3]

Inhibition of Biofilm Formation via Quorum Sensing Interference

Bacterial biofilms are a major challenge in clinical settings due to their high tolerance to conventional antibiotics. Some lipopeptides can inhibit or disrupt biofilm formation. Surfactins from Bacillus subtilis, for example, can interfere with the Agr quorum sensing (QS) system in Staphylococcus aureus, a key regulator of its virulence and biofilm formation.[14]

QS_Inhibition Inhibition Pathway Surfactin Surfactin (Lipopeptide) AgrC AgrC Surfactin->AgrC Interferes with AIP binding (Competitive Inhibition)

By acting as a competitive inhibitor of the natural signaling molecule (autoinducing peptide - AIP) at the AgrC receptor, surfactin can disrupt the signaling cascade that leads to the expression of virulence factors and the formation of biofilms.[14] This represents a promising anti-virulence strategy that is less likely to induce resistance compared to bactericidal antibiotics.

Experimental Protocols

Isolation and Purification of Lipopeptides

This protocol provides a general framework for the isolation and purification of lipopeptides, such as surfactins, from Bacillus fermentation broth.

1. Fermentation:

  • Inoculate a suitable liquid medium (e.g., Landy medium or LB medium) with an overnight culture of the marine bacterial strain (e.g., Bacillus velezensis).[1][11]

  • Incubate at 28-37°C with shaking (e.g., 150-220 rpm) for 48-72 hours.[1][11]

2. Crude Extraction (Acid Precipitation):

  • Centrifuge the fermentation broth at high speed (e.g., 8,000-10,000 x g) for 15-20 minutes at 4°C to remove bacterial cells.[7][11]

  • Collect the cell-free supernatant and adjust the pH to 2.0 using a strong acid (e.g., 6 M HCl).[1][11]

  • Allow the lipopeptides to precipitate by storing the acidified supernatant at 4°C overnight.[1][11]

  • Collect the precipitate by centrifugation (e.g., 10,000 x g, 20 min, 4°C).[11]

  • Resuspend the pellet in a small volume of methanol or a pH-neutral buffer (e.g., pH 7.0) and freeze-dry for storage.[11]

3. Purification by Column Chromatography:

  • For initial purification, the crude extract can be passed through a gel filtration column (e.g., Sephadex G-25) to separate compounds based on size.[11]

  • Further purification can be achieved using adsorption chromatography with materials like Diaion HP-20 resin or silica gel, eluting with a solvent gradient (e.g., methanol/water).[15]

4. High-Performance Liquid Chromatography (HPLC):

  • The final purification step typically involves Reverse-Phase HPLC (RP-HPLC).[1][7]

  • Column: C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).[7]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%).[1]

  • Example Gradient: An isocratic or gradient elution can be used. For surfactin-like peptides, an isocratic mobile phase of 80:20:0.1 (v/v) methanol/water/TFA can be effective.[15] A gradient might start at a lower ACN concentration and increase over time to elute different lipopeptide isoforms.[1]

  • Detection: Monitor the elution profile using a UV detector at 210-220 nm (for the peptide bond).[15]

  • Fraction Collection: Collect the peaks corresponding to the lipopeptides, pool them, and concentrate them (e.g., by evaporation) for further analysis.[15]

Structural Elucidation

The precise chemical structure, including the amino acid sequence and fatty acid composition, is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

1. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used.[6]

  • Analysis: The initial MS scan provides the molecular weights of the different lipopeptide homologs present in the purified sample.

  • Tandem MS (MS/MS): To determine the amino acid sequence, parent ions are selected and fragmented. The resulting fragmentation pattern reveals the sequence of the peptide ring.[16] This can be facilitated by specialized software for de novo sequencing.[17]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are performed on the purified lipopeptide.[16]

  • Analysis:

    • ¹H and ¹³C spectra help identify the types of amino acids and the fatty acid chain.

    • 2D NMR experiments establish the connectivity between atoms, confirming the amino acid sequence and the linkage between the peptide and lipid moieties.

    • NOESY can provide information about the three-dimensional conformation of the lipopeptide in solution.[16]

Bioactivity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation:

  • Prepare a stock solution of the purified lipopeptide in a suitable solvent (e.g., DMSO or methanol).

  • Grow the target bacterial strain (e.g., E. coli, S. aureus) in an appropriate broth medium (e.g., LB broth) to the logarithmic growth phase.[11] Adjust the culture to a standard concentration (e.g., 10⁶ CFU/mL).[11]

2. Assay (Broth Microdilution Method):

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the lipopeptide stock solution in the broth medium.[11]

  • Add the standardized bacterial suspension to each well.

  • Include a positive control (broth + bacteria, no lipopeptide) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

3. Determination of MIC:

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the lipopeptide in a well with no visible bacterial growth.[11]

Conclusion and Future Outlook

Marine bacteria are a proven and powerful source of novel lipopeptides with significant potential for the development of new therapeutics. Their broad spectrum of biological activities, coupled with unique mechanisms of action like membrane disruption and quorum sensing inhibition, makes them attractive candidates to combat antimicrobial resistance and cancer. Advances in genome mining, metabolomics, and synthetic biology are accelerating the discovery and development process, allowing researchers to access previously "silent" biosynthetic gene clusters and engineer novel lipopeptide variants with improved efficacy and safety profiles. Continued exploration of the marine microbiome, guided by the integrated workflows and detailed analytical protocols outlined in this guide, will undoubtedly uncover the next generation of lipopeptide-based drugs.

References

Methodological & Application

Application Notes and Protocols: Isolation of Gageotetrin B from Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin B is a linear lipopeptide antibiotic isolated from the marine bacterium Bacillus subtilis strain 109GGC020.[1][2][3] It is part of the gageotetrin family of metabolites, which also includes gageotetrins A and C. These compounds have demonstrated significant antimicrobial activities. This document provides a detailed protocol for the isolation of this compound, based on available research. It is intended to guide researchers in the replication of the isolation process for further study and potential drug development applications.

I. Cultivation of Bacillus subtilis 109GGC020

Successful isolation of this compound begins with the proper cultivation of the producing organism, Bacillus subtilis strain 109GGC020. Optimal growth conditions are crucial for maximizing the yield of the target metabolite.

Table 1: Optimized Culture Conditions for Bacillus subtilis 109GGC020 [2]

ParameterOptimal Value
Salinity18.3 g/L
pH7.02
Temperature24 °C
Protocol for Cultivation
  • Media Preparation: Prepare Bennett's medium with the following composition per liter of natural seawater[2]:

    • Dextrose: 10 g

    • Yeast Extract: 1 g

    • Beef Extract: 1 g

    • Tryptone: 2 g

    • Adjust the pH to 7.02 before sterilization.

  • Inoculation: Inoculate the sterilized medium with a fresh culture of Bacillus subtilis 109GGC020.

  • Fermentation: Incubate the culture at 24 °C with shaking for optimal aeration. The fermentation is typically carried out for 7 days to ensure sufficient production of secondary metabolites.[4]

II. Extraction and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification.

A. Extraction
  • Solvent Extraction: After the fermentation period, centrifuge the culture to separate the supernatant from the bacterial cells.

  • Extract the supernatant with an equal volume of ethyl acetate (EtOAc).[2]

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude extract.

B. Chromatographic Purification

The crude extract contains a mixture of metabolites, including Gageotetrins A, B, and C, as well as other lipopeptides like gageostatins.[2][5] A multi-step chromatographic procedure is necessary to isolate this compound.

Table 2: Overview of Chromatographic Purification Steps

StepTechniqueStationary PhaseMobile Phase (General)
1Flash Column ChromatographySilica GelGradient of organic solvents
2Reversed-Phase HPLCC18Acetonitrile/Water or Methanol/Water gradient

Detailed Protocols:

  • Step 1: Flash Column Chromatography

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or a bioassay to identify the fractions containing the compounds of interest.

  • Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • Pool and concentrate the active fractions from the flash column chromatography.

    • Dissolve the concentrated sample in the initial mobile phase for HPLC.

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute with a gradient of acetonitrile or methanol in water. The exact gradient and flow rate need to be optimized to achieve separation of Gageotetrins A, B, and C.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 220 nm) and collect the peaks corresponding to the different Gageotetrins.

Note: Specific details on the HPLC parameters (e.g., column dimensions, flow rate, and precise gradient) for the separation of this compound are not extensively available in the public domain and require optimization.

III. Experimental Workflow and Biosynthetic Pathway

Experimental Workflow

The overall workflow for the isolation of this compound can be visualized as a sequential process from bacterial culture to the purified compound.

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification culture Bacillus subtilis 109GGC020 Culture fermentation 7-Day Fermentation culture->fermentation Inoculation in Bennett's Medium centrifugation Centrifugation fermentation->centrifugation extraction Ethyl Acetate Extraction centrifugation->extraction Supernatant crude_extract Crude Extract extraction->crude_extract flash_chrom Flash Column Chromatography crude_extract->flash_chrom hplc Reversed-Phase HPLC flash_chrom->hplc Active Fractions gageotetrin_b Pure this compound hplc->gageotetrin_b

Caption: Experimental workflow for this compound isolation.

Biosynthesis of Linear Lipopeptides

This compound, like other bacterial lipopeptides, is synthesized by large multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs).[1] The biosynthesis is a multi-step process that occurs independently of ribosomes.

The regulation of lipopeptide biosynthesis in Bacillus subtilis is a complex process involving quorum sensing and two-component signal transduction systems. The expression of the NRPS genes is often controlled by peptide pheromones like ComX and Phr.[6]

signaling_pathway cluster_regulation Regulation of Lipopeptide Biosynthesis cluster_synthesis Non-Ribosomal Peptide Synthesis QS Quorum Sensing Pheromones (e.g., ComX) TCS Two-Component Systems QS->TCS Signal Perception NRPS_genes NRPS Gene Cluster Expression TCS->NRPS_genes Transcriptional Activation Fatty_acid Fatty Acid Activation & Loading NRPS_genes->Fatty_acid Amino_acid Amino Acid Activation & Elongation Fatty_acid->Amino_acid Initiation Termination Chain Termination & Release Amino_acid->Termination Peptide Chain Growth Gageotetrin_B This compound Termination->Gageotetrin_B Linear Lipopeptide

Caption: Generalized signaling pathway for lipopeptide biosynthesis.

IV. Quantitative Data

V. Conclusion

The isolation of this compound from Bacillus subtilis 109GGC020 is a feasible but intricate process requiring careful attention to culture conditions and chromatographic separation. The protocols provided here offer a solid foundation for researchers to embark on the isolation and further investigation of this promising antimicrobial compound. Future work should focus on optimizing the purification strategy to improve yields and on elucidating the specific regulatory mechanisms that govern this compound biosynthesis.

References

Application Notes and Protocols for the Purification of Gageotetrin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Gageotetrin B, a linear lipopeptide with antimicrobial properties. This compound is a secondary metabolite produced by the marine bacterium Bacillus subtilis. The following sections detail the multi-step purification process, including fermentation, extraction, and chromatographic separation.

Introduction

This compound is a member of the gageotetrin family of linear lipopeptides isolated from Bacillus subtilis.[1][2][3] These compounds have demonstrated notable antimicrobial activities.[1][3] Structurally, this compound is characterized by a peptide chain linked to a fatty acid moiety.[1] Its purification from complex fermentation broths requires a series of systematic steps to achieve high purity. This document outlines a representative workflow and detailed protocols for the successful isolation of this compound.

Purification Workflow Overview

The purification of this compound follows a logical progression from large-scale culture to highly purified compound. The general workflow involves:

  • Fermentation: Large-scale culture of Bacillus subtilis to promote the production of this compound.

  • Extraction: Initial separation of the lipopeptide from the fermentation broth.

  • Chromatographic Purification: A multi-step process typically involving flash chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate this compound from other cellular metabolites and related lipopeptides.

This compound Purification Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Bacillus subtilis Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Culture Broth FlashChrom Flash Column Chromatography Extraction->FlashChrom Crude Extract RPHPLC Reversed-Phase HPLC FlashChrom->RPHPLC Semi-purified Fractions PureGageotetrinB Pure this compound RPHPLC->PureGageotetrinB Purified Fractions

Figure 1: Overall workflow for the purification of this compound.

Experimental Protocols

The following protocols are representative methods for the purification of this compound, based on established procedures for lipopeptides from Bacillus subtilis.

Fermentation of Bacillus subtilis

This protocol describes the culture of Bacillus subtilis for the production of this compound.

Materials:

  • Bacillus subtilis strain (known to produce Gageotetrins)

  • Seed culture medium (e.g., Luria-Bertani broth)

  • Production medium (specific to lipopeptide production)

  • Shaking incubator

  • Fermenter (for large-scale production)

Protocol:

  • Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into 50 mL of seed culture medium in a 250 mL flask. Incubate at 30°C with shaking at 180 rpm for 12-16 hours, or until the culture reaches an optical density (OD600) of 0.8-1.0.

  • Production Culture: Inoculate the production medium with the seed culture at a 1-2% (v/v) ratio. The production medium composition can be optimized for lipopeptide yield.

  • Incubation: Incubate the production culture at 30°C with controlled aeration and agitation for 48-72 hours. Monitor the pH and adjust as necessary.

  • Harvesting: After the incubation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the bacterial cells from the supernatant containing the secreted lipopeptides.

Extraction of Crude Lipopeptide

This protocol details the extraction of the crude lipopeptide fraction from the fermentation supernatant.

Materials:

  • Fermentation supernatant

  • Ethyl acetate

  • Concentrated HCl

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Acidification: Adjust the pH of the cell-free supernatant to 2.0 with concentrated HCl to precipitate the lipopeptides.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Pooling and Drying: Pool the organic layers and dry them over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude lipopeptide extract.

Flash Column Chromatography

This protocol describes the initial fractionation of the crude extract to separate major classes of compounds.

Materials:

  • Crude lipopeptide extract

  • Silica gel (for normal-phase) or C18 silica (for reversed-phase)

  • Glass column for flash chromatography

  • Solvent system (e.g., a gradient of methanol in chloroform for normal-phase, or a gradient of acetonitrile in water for reversed-phase)

  • Fraction collector

Protocol:

  • Column Packing: Prepare a flash chromatography column with the chosen stationary phase, equilibrated with the initial mobile phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of the solvent system. For example, a stepwise gradient of increasing methanol concentration in chloroform can be used for silica gel.

  • Fraction Collection: Collect fractions of a defined volume and monitor the separation by thin-layer chromatography (TLC).

  • Pooling: Pool the fractions containing the compounds of interest based on the TLC analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides the final purification step to isolate this compound to high purity.

Materials:

  • Semi-purified fractions from flash chromatography

  • RP-HPLC system with a UV detector

  • Semi-preparative C18 column (e.g., 250 x 10 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the semi-purified fractions in a suitable solvent, such as methanol, and filter through a 0.22 µm syringe filter.

  • HPLC Separation: Inject the sample onto the C18 column equilibrated with a starting percentage of Mobile Phase B. Elute with a linear gradient of Mobile Phase B. A representative gradient could be:

    • 0-5 min: 30% B

    • 5-35 min: 30-80% B

    • 35-40 min: 80-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-30% B

  • Detection and Fraction Collection: Monitor the elution profile at 214 nm and collect the peaks corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound as a powder.

Quantitative Data

The following table summarizes representative data for the purification of this compound from a 10 L fermentation of Bacillus subtilis. Please note that actual yields may vary depending on the specific fermentation conditions and purification parameters.

Purification StepTotal Weight (mg)Purity (%)Yield (%)
Crude Extract1500~5100
Flash Chromatography Pool350~3023.3
RP-HPLC Purified this compound50>953.3

Biosynthetic Pathway of this compound

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. This multi-modular enzyme complex sequentially adds the constituent amino acids and the fatty acid chain to assemble the final lipopeptide.

This compound Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex cluster_Assembly Assembly and Modification FattyAcid Fatty Acid Activation Initiation Initiation with Fatty Acid FattyAcid->Initiation AminoAcid1 Amino Acid 1 Activation Elongation1 Elongation with Amino Acid 1 AminoAcid1->Elongation1 AminoAcid2 Amino Acid 2 Activation Elongation2 Elongation with Amino Acid 2 AminoAcid2->Elongation2 AminoAcid3 Amino Acid 3 Activation Elongation3 Elongation with Amino Acid 3 AminoAcid3->Elongation3 AminoAcid4 Amino Acid 4 Activation Elongation4 Elongation with Amino Acid 4 AminoAcid4->Elongation4 Initiation->Elongation1 Peptide bond formation Elongation1->Elongation2 Peptide bond formation Elongation2->Elongation3 Peptide bond formation Elongation3->Elongation4 Peptide bond formation Release Release of this compound Elongation4->Release Thioesterase activity GageotetrinB GageotetrinB Release->GageotetrinB Final Product

Figure 2: Generalized schematic of the Non-Ribosomal Peptide Synthetase (NRPS) pathway for this compound biosynthesis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the purification of this compound from Bacillus subtilis. The multi-step approach, combining extraction and chromatographic techniques, is essential for obtaining a highly pure product suitable for further research and development. The provided workflow, protocols, and data serve as a valuable resource for scientists working on the isolation and characterization of novel lipopeptides.

References

Application Notes and Protocols: Gageotetrin B Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin B is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. It belongs to a unique class of di- and tetrapeptides linked to a novel fatty acid. This compound, along with its analogs Gageotetrin A and C, has demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. Notably, these compounds exhibit low cytotoxicity against human cancer cell lines, suggesting a favorable therapeutic window. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.

Mechanism of Action

The antimicrobial activity of lipopeptides like this compound is primarily attributed to their interaction with and disruption of the microbial cell membrane. The cationic nature of the peptide portion of the molecule is drawn to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This initial electrostatic interaction facilitates the insertion of the lipid tail into the membrane bilayer, leading to membrane destabilization, increased permeability, and ultimately, cell death.

GageotetrinB_Mechanism cluster_membrane Bacterial Cell Membrane p1 p2 p3 p4 GageotetrinB This compound Binding Electrostatic Binding to Negatively Charged Membrane Components GageotetrinB->Binding Insertion Insertion of Lipid Tail into Membrane Binding->Insertion Disruption Membrane Destabilization and Pore Formation Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death MIC_Assay_Workflow start Start prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_gageotetrin Prepare Serial Dilutions of this compound prep_gageotetrin->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Read and Record Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Gageotetrin B: Application Notes and Protocols for Use as a Biopesticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin B is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis (strain 109GGC020).[1][2][3] It belongs to a class of non-cytotoxic antimicrobial compounds that have demonstrated significant potential as biopesticides.[1][2][4] Notably, this compound has exhibited potent antifungal activity against a range of plant pathogens, making it a promising candidate for the development of novel, environmentally friendly crop protection strategies.[2][3] Unlike many conventional fungicides, this compound has been shown to be non-cytotoxic to human cell lines, highlighting its potential for safe application in agriculture.[1][4][5][6][7]

This document provides detailed application notes and experimental protocols for researchers interested in evaluating this compound as a biopesticide.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated a broad spectrum of antimicrobial activity, with particularly strong inhibitory effects against fungal plant pathogens.[1][2] Quantitative data on its efficacy, primarily expressed as Minimum Inhibitory Concentration (MIC), are summarized below.

Table 1: Antifungal Activity of this compound
Fungal PathogenHost Plant(s)MIC (µM)MIC (µ g/disk )Reference(s)
Magnaporthe oryzae Triticum (MoT)Wheat-1.5[2]
Phytophthora capsiciCucumber, Chili, Tomato--[1]
Rhizoctonia solaniVarious0.01 - 0.06-[1]
Botrytis cinereaVarious0.01 - 0.06-[1]
Colletotrichum acutatumVarious0.01 - 0.06-[1]
Table 2: Antibacterial Activity of this compound
Bacterial PathogenGram StainMIC (µM)Reference(s)
Staphylococcus aureusPositive0.01 - 0.06[1]
Bacillus subtilisPositive0.01 - 0.06[1]
Salmonella typhiNegative0.01 - 0.06[1]
Pseudomonas aeruginosaNegative0.01 - 0.06[1]

Mechanism of Action

The primary mechanism of action for this compound and other lipopeptides is believed to be the disruption of the fungal cell membrane.[8] The amphiphilic nature of these molecules allows them to interact with the lipid bilayer, leading to increased membrane permeability, the formation of pores, and subsequent leakage of cellular contents, ultimately resulting in cell death.[8] While the precise signaling pathways affected by this compound are still under investigation, the current understanding points to a direct physical interaction with the cell membrane rather than the inhibition of a specific enzymatic pathway.

GageotetrinB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Lipid Bilayer Outer Leaflet Inner Leaflet This compound->Lipid Bilayer Interaction Pore Formation Pore Formation Lipid Bilayer->Pore Formation Disruption Ion Leakage Ion Leakage Pore Formation->Ion Leakage Causes Cellular Content Leakage Cellular Content Leakage Pore Formation->Cellular Content Leakage Causes Cell Death Cell Death Ion Leakage->Cell Death Leads to Cellular Content Leakage->Cell Death Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for evaluating the antifungal activity of this compound.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[1]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • This compound

  • Fungal pathogen of interest

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Spectrophotometer

  • Incubator

  • Sterile pipette tips and tubes

Procedure:

  • Inoculum Preparation:

    • Culture the fungal pathogen on an appropriate agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation.

    • Harvest spores by flooding the plate with sterile saline (0.85% NaCl) and gently scraping the surface with a sterile loop.

    • Adjust the spore suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer or by spectrophotometric correlation.

    • Dilute the adjusted spore suspension 1:50 in RPMI-1640 medium to obtain a final inoculum density of 1-5 x 10^4 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to achieve a range of desired concentrations.

  • Assay Plate Setup:

    • Add 100 µL of each this compound dilution to the corresponding wells of the assay plate.

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (inoculum without this compound) and a negative control (medium only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at the optimal temperature for the fungal pathogen for 24-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum D Add Inoculum to Plate A->D B Prepare this compound Dilutions C Add this compound to Plate B->C C->D E Incubate Plate D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine MIC F->G Detached_Leaf_Assay_Workflow A Collect and Prepare Leaves B Apply this compound (Protective/Curative) A->B C Inoculate with Pathogen B->C D Incubate C->D E Assess Disease Severity D->E

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Gageotetrin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antifungal activity of Gageotetrin B, a linear lipopeptide with known antimicrobial properties. The following methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for screening and evaluating the efficacy of this compound against various fungal pathogens.

Introduction to this compound

This compound is a linear lipopeptide isolated from a marine bacterium, Bacillus subtilis. Like other lipopeptides, its mode of action is believed to involve the perturbation of the fungal cell membrane.[1][2] This class of compounds has garnered interest for its potential as a source of new antifungal agents, particularly in light of increasing drug resistance. This compound has demonstrated significant in vitro activity against phytopathogenic fungi.[2] These protocols are designed to facilitate further investigation into its antifungal spectrum and potency.

Data Presentation: Antifungal Activity of this compound and Related Lipopeptides

The following tables summarize the reported minimum inhibitory concentration (MIC) values for this compound and other related lipopeptides against various fungal species. This data is crucial for selecting appropriate concentration ranges for susceptibility testing.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMICMethodReference
Magnaporthe oryzae Triticum1.5 µ g/disk Disk Diffusion[2]

Table 2: Antifungal Activity of Related Gageopeptides (A-D)

Fungal SpeciesGageopeptide A (µM)Gageopeptide B (µM)Gageopeptide C (µM)Gageopeptide D (µM)MethodReference
Rhizoctonia solani0.02-0.060.02-0.060.02-0.060.02-0.06Broth Dilution[3][4]
Botrytis cinerea0.02-0.060.02-0.060.02-0.060.02-0.06Broth Dilution[3][4]
Colletotrichum acutatum0.02-0.060.02-0.060.02-0.060.02-0.06Broth Dilution[3][4]

Table 3: Antifungal Activity of Related Gageostatins (A-C)

Fungal SpeciesGageostatin A (µg/mL)Gageostatin B (µg/mL)Gageostatin C (µg/mL)MethodReference
Rhizoctonia solani4-324-324-32Not Specified[1][5][6]
Botrytis cinerea4-324-324-32Not Specified[1][5][6]
Colletotrichum acutatum4-324-324-32Not Specified[1][5][6]

Experimental Protocols

Broth Microdilution Assay

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7] The protocol described here is adapted from the CLSI M27-A3 guidelines.[7][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound

  • 96-well, U-shaped bottom polystyrene microtiter plates

  • Fungal isolate(s) of interest

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Sterile saline or water

  • 0.5 McFarland standard

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL). Further dilutions should be made in RPMI-1640 medium. The final concentration of the solvent should not exceed 1% and should be tested for its own antifungal activity.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.[9]

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm.[9] This corresponds to approximately 1-5 x 10^6 cells/mL.

    • Prepare a working inoculum by diluting the stock suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 cells/mL.[7]

  • Assay Plate Preparation:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium. The final volume in each well should be 100 µL.

    • Add 100 µL of the working fungal inoculum to each well containing the diluted this compound.

    • Include a positive control (inoculum without this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours. For slower-growing fungi like Cryptococcus species, incubation may need to be extended to 72 hours.[10]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant reduction in turbidity (typically ≥50%) compared to the positive control.[10] This can be determined visually or by using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis GageotetrinB_Prep Prepare this compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate GageotetrinB_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum Add_Inoculum Add Fungal Inoculum Inoculum_Prep->Add_Inoculum Serial_Dilution->Add_Inoculum Incubation Incubate at 35°C Add_Inoculum->Incubation Read_MIC Read MIC Incubation->Read_MIC

Broth Microdilution Assay Workflow

Disk Diffusion Assay

This method is a simpler, qualitative or semi-quantitative alternative to broth microdilution for assessing antifungal susceptibility.[9][11]

Objective: To determine the susceptibility of a fungal isolate to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Fungal isolate(s) of interest

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (MHA-GMB)[9]

  • Sterile cotton swabs

  • Calipers or ruler

Protocol:

  • Preparation of this compound Disks:

    • Prepare a stock solution of this compound in a suitable volatile solvent.

    • Apply a known amount of the this compound solution to sterile filter paper disks and allow the solvent to evaporate completely. The amount per disk should be based on preliminary MIC data (e.g., 1.5 µ g/disk as a starting point for Magnaporthe oryzae Triticum).[2]

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted fungal suspension and streak it evenly across the entire surface of the MHA-GMB agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 10-15 minutes before applying the disks.[12]

  • Application of Disks and Incubation:

    • Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Incubate the plates at 35°C for 24-48 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Disk_Prep Prepare this compound Impregnated Disks Apply_Disks Apply Disks Disk_Prep->Apply_Disks Inoculum_Prep Prepare Fungal Inoculum Inoculate_Plate Inoculate Agar Plate Inoculum_Prep->Inoculate_Plate Inoculate_Plate->Apply_Disks Incubation Incubate at 35°C Apply_Disks->Incubation Measure_Zone Measure Zone of Inhibition Incubation->Measure_Zone

Disk Diffusion Assay Workflow

Flow Cytometry-Based Assay

Flow cytometry offers a rapid method for assessing antifungal susceptibility by measuring cell viability or metabolic activity.[13][14][15]

Objective: To rapidly assess the effect of this compound on fungal cell viability.

Materials:

  • This compound

  • Fungal isolate(s) of interest

  • RPMI-1640 medium

  • Propidium iodide (PI) or other viability stain

  • Flow cytometer

  • Test tubes

Protocol:

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension in RPMI-1640 medium to a concentration of approximately 1 x 10^6 cells/mL.

  • Incubation with this compound:

    • In test tubes, add the fungal inoculum to various concentrations of this compound.

    • Include a positive control (inoculum without this compound) and a negative control (heat-killed inoculum).

    • Incubate the tubes at 35°C for a shorter duration than traditional methods (e.g., 4-8 hours).[13]

  • Staining:

    • After incubation, add a viability stain such as propidium iodide to each tube. PI can only enter cells with compromised membranes, thus staining non-viable cells.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence of the stained cells.

    • The percentage of fluorescent (non-viable) cells is indicative of the antifungal activity of this compound at each concentration.

Flow_Cytometry_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Fungal Inoculum Incubate_Compound Incubate with This compound Inoculum_Prep->Incubate_Compound Stain_Cells Stain with Viability Dye Incubate_Compound->Stain_Cells FCM_Analysis Flow Cytometry Analysis Stain_Cells->FCM_Analysis

Flow Cytometry Assay Workflow

Signaling Pathways and Logical Relationships

The primary mechanism of action for lipopeptides like this compound is the disruption of the fungal cell membrane.[1] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This direct action on the cell membrane is a key advantage as it is less susceptible to the development of resistance compared to drugs that target specific enzymes.

GageotetrinB_MoA GageotetrinB This compound Cell_Membrane Fungal Cell Membrane GageotetrinB->Cell_Membrane interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

References

Spectroscopic Data Analysis of Gageotetrins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrins are a group of linear lipopeptides isolated from the marine bacterium Bacillus subtilis.[1] These compounds have garnered interest within the scientific community due to their notable antimicrobial properties. Structurally, they consist of a di- or tetrapeptide chain linked to a fatty acid moiety. This unique composition contributes to their biological activity, which includes potent antimicrobial effects without significant cytotoxicity to human cell lines.[1]

This document provides detailed application notes and protocols for the spectroscopic analysis of Gageotetrins A, B, and C. It is intended to serve as a comprehensive guide for researchers involved in the isolation, characterization, and further development of these promising antimicrobial agents. Due to the limited public availability of specific experimental spectroscopic data for Gageotetrins, representative data from the closely related Gageostatin lipopeptides are provided for illustrative purposes.

Data Presentation: Spectroscopic Data

The structural elucidation of Gageotetrins relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).

Physicochemical and Mass Spectrometry Data of Gageotetrins
CompoundMolecular FormulaMolecular Weight (Da)HR-ESIMS (m/z) [M+H]⁺
Gageotetrin A C₂₅H₄₇N₃O₇501.66Data not available in cited literature
Gageotetrin B C₃₈H₇₀N₄O₁₀743.0Data not available in cited literature
Gageotetrin C C₃₇H₆₈N₄O₉713.0Data not available in cited literature

Note: The specific HR-ESIMS data for Gageotetrins A, B, and C were not available in the reviewed literature. The molecular formulas and weights are sourced from publicly available databases.

Illustrative NMR Spectroscopic Data

Table 1: ¹H NMR Data of Gageostatin A (in CD₃OD) [2]

PositionδH (ppm), mult. (J in Hz)
Fatty Acid Moiety
22.44 (dd, 15.2, 3.2), 2.36 (dd, 15.2, 9.2)
33.93 (m)
41.45 (m), 1.34 (m)
5-101.29 (br s)
111.51 (m)
121.17 (m), 1.29 (m)
130.87 (d, 6.4)
140.86 (t, 7.2)
Amino Acid Residues
Leu-1 α4.29 (t, 7.2)
Leu-1 β1.67 (m)
Leu-1 γ1.67 (m)
Leu-1 δ0.94 (d, 6.4), 0.92 (d, 6.4)
Gln-2 α4.33 (dd, 8.8, 4.8)
Gln-2 β2.11 (m), 1.98 (m)
Gln-2 γ2.30 (t, 7.6)
Tyr-3 α4.57 (dd, 8.8, 5.2)
Tyr-3 β3.06 (dd, 14.0, 5.2), 2.89 (dd, 14.0, 8.8)
Tyr-3 2',6'7.05 (d, 8.4)
Tyr-3 3',5'6.70 (d, 8.4)
Leu-4 α4.29 (t, 7.2)
Leu-4 β1.67 (m)
Leu-4 γ1.67 (m)
Leu-4 δ0.94 (d, 6.4), 0.92 (d, 6.4)
Leu-5 α4.29 (t, 7.2)
Leu-5 β1.67 (m)
Leu-5 γ1.67 (m)
Leu-5 δ0.94 (d, 6.4), 0.92 (d, 6.4)
Asn-6 α4.51 (dd, 8.8, 4.8)
Asn-6 β2.68 (dd, 15.6, 4.8), 2.59 (dd, 15.6, 8.8)
Ser-7 α4.13 (t, 4.4)
Ser-7 β3.73 (dd, 11.2, 4.4), 3.66 (dd, 11.2, 4.4)

Table 2: ¹³C NMR Data of Gageostatin A (in CD₃OD) [2]

PositionδC (ppm)
Fatty Acid Moiety
1174.9
244.5
368.9
439.8
526.7
630.8
730.8
830.5
928.1
1037.9
1130.1
1219.8
1314.4
1411.7
Amino Acid Residues
Leu-1 C=O175.2
Leu-1 α53.8
Leu-1 β41.9
Leu-1 γ25.9
Leu-1 δ23.3, 22.0
Gln-2 C=O175.4
Gln-2 α54.1
Gln-2 β28.9
Gln-2 γ32.5
Gln-2 δ178.4
Tyr-3 C=O174.3
Tyr-3 α57.0
Tyr-3 β38.2
Tyr-3 1'128.8
Tyr-3 2',6'131.6
Tyr-3 3',5'116.3
Tyr-3 4'157.8
Leu-4 C=O175.2
Leu-4 α53.8
Leu-4 β41.9
Leu-4 γ25.9
Leu-4 δ23.3, 22.0
Leu-5 C=O175.2
Leu-5 α53.8
Leu-5 β41.9
Leu-5 γ25.9
Leu-5 δ23.3, 22.0
Asn-6 C=O174.5
Asn-6 α52.8
Asn-6 β38.3
Asn-6 CONH₂176.8
Ser-7 C=O173.6
Ser-7 α58.1
Ser-7 β62.9

Experimental Protocols

The following protocols are adapted from methodologies used for the isolation and analysis of similar lipopeptides and can be applied to the study of Gageotetrins.

Fermentation and Extraction

Objective: To cultivate the Bacillus subtilis strain and extract the crude lipopeptide mixture.

Protocol:

  • Prepare a suitable liquid culture medium (e.g., Marine Broth 2216) and inoculate with a fresh culture of Bacillus subtilis.

  • Incubate the culture at an optimal temperature (e.g., 28-30 °C) with shaking (e.g., 150-200 rpm) for a period of 5-7 days to allow for sufficient production of secondary metabolites.

  • After incubation, centrifuge the culture broth at high speed (e.g., 8,000 x g for 20 minutes) to separate the bacterial cells from the supernatant.

  • Acidify the cell-free supernatant to a pH of 2.0 using a strong acid (e.g., 6M HCl) to precipitate the lipopeptides.

  • Allow the precipitate to form overnight at 4 °C.

  • Collect the precipitate by centrifugation (e.g., 8,000 x g for 20 minutes).

  • Resuspend the precipitate in a minimal amount of a suitable solvent (e.g., methanol) for further purification.

Purification of Gageotetrins

Objective: To isolate individual Gageotetrins from the crude extract.

Protocol:

  • Subject the crude extract to solid-phase extraction (SPE) using a C18 cartridge to remove salts and highly polar impurities. Elute the lipopeptides with a gradient of methanol in water.

  • Further purify the lipopeptide-containing fractions using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Employ a C18 column and a gradient elution system, for example, a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

  • Monitor the elution profile using a UV detector at a wavelength of 214 nm.

  • Collect the fractions corresponding to the peaks of interest and concentrate them under vacuum to remove the solvent.

Spectroscopic Analysis

Objective: To obtain detailed structural information of the purified Gageotetrins.

Protocol:

  • Mass Spectrometry:

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

    • Infuse the sample into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can aid in sequencing the peptide portion of the molecule.

  • NMR Spectroscopy:

    • Dissolve approximately 1-5 mg of the purified compound in a deuterated solvent (e.g., CD₃OD or DMSO-d₆).

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D NMR: Acquire ¹H and ¹³C spectra to identify the types of protons and carbons present.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the same spin system.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for sequencing the peptide and connecting it to the fatty acid chain.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can provide information on the conformation of the molecule.

Mandatory Visualizations

Experimental Workflow for Gageotetrin Analysis

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Spectroscopic Analysis fermentation Bacillus subtilis Fermentation centrifugation1 Centrifugation (Remove Cells) fermentation->centrifugation1 acidification Supernatant Acidification (pH 2) centrifugation1->acidification precipitation Overnight Precipitation (4°C) acidification->precipitation centrifugation2 Centrifugation (Collect Precipitate) precipitation->centrifugation2 extraction Crude Lipopeptide Extract centrifugation2->extraction spe Solid-Phase Extraction (C18) extraction->spe hplc RP-HPLC (C18) spe->hplc fraction_collection Fraction Collection hplc->fraction_collection ms HR-ESIMS & MS/MS fraction_collection->ms nmr 1D & 2D NMR fraction_collection->nmr structure Structure Elucidation ms->structure nmr->structure

Caption: Experimental workflow for the isolation and analysis of Gageotetrins.

Proposed Signaling Pathway for Antimicrobial Action of Lipopeptides

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cellular Cellular Processes membrane_interaction Lipopeptide Interaction with Cell Membrane pore_formation Pore Formation / Membrane Disruption membrane_interaction->pore_formation ion_leakage Ion Leakage (K⁺, Na⁺) pore_formation->ion_leakage membrane_depolarization Membrane Depolarization ion_leakage->membrane_depolarization inhibition_synthesis Inhibition of Macromolecule Synthesis (DNA, RNA, Protein) membrane_depolarization->inhibition_synthesis apoptosis Induction of Apoptosis-like Cell Death membrane_depolarization->apoptosis cell_death Bacterial Cell Death inhibition_synthesis->cell_death apoptosis->cell_death

Caption: Proposed mechanism of antimicrobial action for Bacillus lipopeptides.

References

Application Notes and Protocols for the Structural Analysis of Gageotetrin B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin B is a linear lipopeptide isolated from a marine strain of Bacillus subtilis.[1][2] Lipopeptides produced by Bacillus species are of significant interest to the pharmaceutical and biotechnology industries due to their diverse biological activities, including antimicrobial and cytotoxic properties. The structural elucidation of these complex natural products is a critical step in understanding their mechanism of action and potential for therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of novel compounds like this compound, providing detailed insights into the molecular framework, including the sequence of amino acids and the structure of the fatty acid chain.

This document provides a detailed overview of the application of NMR spectroscopy for the structural analysis of this compound. It includes a summary of the necessary NMR experiments, generalized experimental protocols, and a visual representation of the analytical workflow.

Structural Elucidation of this compound: An NMR-Based Approach

The structural determination of this compound, a linear lipopeptide, relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These experiments provide information on the chemical environment of individual atoms and their connectivity, allowing for the assembly of the complete molecular structure.

Key NMR Experiments for this compound Analysis:

  • ¹H NMR (Proton NMR): Provides information about the number and chemical environment of protons in the molecule. This is the starting point for structural analysis, revealing the presence of amino acid residues and the fatty acid chain.

  • ¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms, distinguishing between carbonyls, alpha-carbons, and carbons in the fatty acid tail.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying the spin systems of individual amino acid residues.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms. It allows for the assignment of protons to their corresponding carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds. This is vital for connecting the individual amino acid spin systems to build the peptide sequence and to link the fatty acid moiety to the peptide backbone.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): 2D homonuclear experiments that identify protons that are close in space, regardless of their bonding. These are used to determine the stereochemistry and conformation of the molecule.

Data Presentation

Due to the unavailability of the specific NMR data for this compound in the public domain, the following tables are presented with illustrative data based on typical chemical shifts for amino acids and fatty acids found in similar lipopeptides. These tables are intended to serve as a template for the presentation of actual experimental data.

Table 1: Illustrative ¹H and ¹³C NMR Data for the Amino Acid Residues of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

PositionAmino AcidδH (ppm)δC (ppm)Key HMBC Correlations (H to C)
1LeuNH: 8.15 (d, J=7.8)C=O: 173.5NH to Cα, C=O
α-H: 4.20 (m)Cα: 52.8α-H to Cβ, Cγ, C=O
β-H: 1.65 (m)Cβ: 40.5
γ-H: 1.50 (m)Cγ: 24.8
δ-CH₃: 0.90 (d, J=6.5)Cδ: 22.5, 23.0
2GluNH: 8.30 (d, J=8.0)C=O: 174.0NH to Cα, C=O
α-H: 4.35 (m)Cα: 54.0α-H to Cβ, Cγ, C=O
β-H: 1.95, 2.10 (m)Cβ: 28.0
γ-H: 2.30 (t, J=7.5)Cγ: 30.5
δ-COOH: 12.10 (s)Cδ: 175.5
3LeuNH: 8.05 (d, J=7.5)C=O: 173.8NH to Cα, C=O
α-H: 4.15 (m)Cα: 53.0α-H to Cβ, Cγ, C=O
...............

Table 2: Illustrative ¹H and ¹³C NMR Data for the Fatty Acid Moiety of this compound.

PositionδH (ppm)δC (ppm)Key HMBC Correlations (H to C)
1' (C=O)-172.0-
2' (CH₂)2.25 (t, J=7.5)35.0H-2' to C-1', C-3', C-4'
3' (CH-OH)3.90 (m)68.0H-3' to C-2', C-4', C-5'
4' (CH₂)1.45 (m)37.5
............
11' (CH)1.55 (m)34.5
12' (CH₃)0.85 (d, J=6.8)19.5
13' (CH₃)0.88 (d, J=6.8)20.0

Experimental Protocols

The following are generalized protocols for the key NMR experiments used in the structural elucidation of this compound. The specific parameters should be optimized for the instrument and sample.

1. Sample Preparation

  • Dissolution: Dissolve approximately 1-5 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the need to observe exchangeable protons (e.g., NH, OH).

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts, although modern spectrometers can reference to the residual solvent signal.

2. 1D NMR Data Acquisition (¹H and ¹³C)

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Typically 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.

3. 2D NMR Data Acquisition (COSY, HSQC, HMBC)

  • General Parameters: For all 2D experiments, the spectral widths in both dimensions should be set to encompass all relevant signals. The number of increments in the indirect dimension (F1) will determine the resolution in that dimension and will impact the total experiment time.

  • COSY:

    • Pulse Program: cosygpmf or similar gradient-selected COSY.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 2-8 per increment.

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.2 or a similar sensitivity-enhanced, gradient-selected HSQC.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

    • Data Points: 2048 in F2 (¹H), 256-512 in F1 (¹³C).

    • Number of Scans: 4-16 per increment.

  • HMBC:

    • Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC.

    • nJ(CH) Coupling Constant: Optimized for long-range couplings (e.g., 8 Hz).

    • Data Points: 2048 in F2 (¹H), 256-512 in F1 (¹³C).

    • Number of Scans: 16-64 per increment.

Visualizations

The following diagrams illustrate the workflow for the structural analysis of this compound and the key correlations used in this process.

GageotetrinB_Workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation from Bacillus subtilis Purification Purification by HPLC Isolation->Purification NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Spin_Systems Identify Amino Acid Spin Systems (COSY) NMR_2D->Spin_Systems CH_Correlation Assign Protons to Carbons (HSQC) Spin_Systems->CH_Correlation Sequence Determine Peptide Sequence & Link Fatty Acid (HMBC) CH_Correlation->Sequence Stereochem Determine Stereochemistry (NOESY/ROESY) Sequence->Stereochem Structure Propose Final Structure of this compound Stereochem->Structure

Caption: Workflow for the structural elucidation of this compound.

GageotetrinB_Correlations cluster_fatty_acid Fatty Acid Moiety cluster_peptide Peptide Backbone FA_CO C=O (1') FA_CH2 CH₂ (2') FA_CO->FA_CH2 FA_CHOH CH-OH (3') FA_CH2->FA_CHOH FA_CH2->FA_CHOH COSY AA1_NH NH (Leu1) FA_CH2->AA1_NH HMBC FA_chain ...(CH₂)n... FA_CHOH->FA_chain FA_end CH₃ FA_chain->FA_end AA1_alpha CαH AA1_NH->AA1_alpha AA1_NH->AA1_alpha COSY AA1_CO C=O AA1_NH->AA1_CO HMBC AA1_alpha->AA1_CO AA1_alpha->AA1_CO HMBC AA2_NH NH (Glu2) AA2_NH->AA1_CO HMBC AA2_alpha CαH AA2_NH->AA2_alpha AA2_NH->AA2_alpha COSY AA2_CO C=O AA2_alpha->AA2_CO AA2_alpha->AA2_CO HMBC AA3 ... AA2_CO->AA3

Caption: Key 2D NMR correlations for this compound structural analysis.

References

Application Notes and Protocols for Controlling Wheat Blast Disease with Gageotetrin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Gageotetrin B, a linear lipopeptide with significant potential for the control of wheat blast disease caused by the fungus Magnaporthe oryzae pathotype Triticum (MoT). This document includes a summary of its antifungal activity, detailed experimental protocols for its evaluation, and diagrams illustrating its proposed mechanism of action and experimental workflows.

Introduction

Wheat blast, a devastating disease caused by Magnaporthe oryzae Triticum (MoT), poses a significant threat to global food security.[1][2] The rapid emergence and spread of this disease necessitate the development of novel and effective control strategies. This compound, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis strain 109GGC020, has demonstrated potent inhibitory effects against MoT in both laboratory and detached leaf assays.[1][2][3] These findings suggest that this compound is a promising candidate for the development of a new generation of biopesticides for the management of wheat blast.

Antifungal Activity of this compound

This compound exhibits a multi-pronged approach to inhibiting the growth and development of the wheat blast pathogen. Its mode of action is believed to involve the disruption of key fungal processes such as protein synthesis, cell wall biosynthesis, and melanin biosynthesis.[1] This leads to a cascade of effects including the inhibition of mycelial growth, suppression of conidia formation (conidiogenesis), reduced conidial germination, and the formation of deformed germ tubes and abnormal appressoria.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against Magnaporthe oryzae Triticum.

Table 1: In Vitro Mycelial Growth Inhibition of M. oryzae Triticum

CompoundMinimum Inhibitory Concentration (MIC) (μ g/disk )
This compound 1.5
Gageopeptide A10.0
Gageopeptide B10.0
Gageopeptide C2.5
Gageopeptide D2.5

Data sourced from a study by Chakraborty et al. (2020)[1][2][3]

Table 2: Effect on Conidial Germination and Morphological Development of M. oryzae Triticum

Treatment (at 50 μg/ml)Conidial Germination (%)Deformed Germ Tubes (%)Abnormal Appressoria Formation
This compound 45 ± 2.9 41 ± 3.8 Observed in remaining germinated conidia
Gageopeptide A61 ± 2.1--
Gageopeptide B51 ± 2.1--
Gageopeptide C52 ± 1.5--
Gageopeptide D25 ± 1.7--
Water (Control)1000Normal
Nativo® WG75 (Fungicide)0--

Data represents observations after 6 hours for germination and 12-24 hours for morphological changes.[1][3] Data for deformed germ tubes and abnormal appressoria for Gageopeptides A, B, C, and D were not specified in the source material.

Table 3: Suppression of Wheat Blast Disease on Detached Leaves

Treatment (at 1,000 μg/ml)Average Lesion Length (mm)
This compound 1.5 ± 0.1
Gageopeptide A1.5 ± 0.2
Gageopeptide B1.6 ± 0.2
Gageopeptide C1.8 ± 0.1
Gageopeptide D1.8 ± 0.1
Control (Water with 1% DMSO)Significantly larger lesions

Data recorded after incubation period.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound against M. oryzae Triticum.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the mycelial growth of M. oryzae Triticum.

Materials:

  • This compound

  • Magnaporthe oryzae Triticum (e.g., strain BTJP 4(5))

  • Potato Dextrose Agar (PDA) medium

  • Sterile paper discs (6 mm diameter)

  • Sterile Petri dishes

  • Dimethyl sulfoxide (DMSO)

  • Incubator (25°C)

  • Micropipettes and sterile tips

Procedure:

  • Fungal Culture: Culture M. oryzae Triticum on PDA plates and incubate at 25°C for 7-8 days.[1]

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. From the stock, create a series of dilutions to achieve final concentrations for testing (e.g., starting from a high concentration and performing serial dilutions).

  • Disc Application: Impregnate sterile paper discs with 20 μl of each this compound dilution. Allow the solvent to evaporate completely in a sterile environment.

  • Inoculation: Place a small block of actively growing M. oryzae Triticum mycelia at the center of a fresh PDA plate.[1]

  • Treatment Application: Place the impregnated paper discs at a specified distance from the fungal inoculum on the agar surface.

  • Controls: Use a paper disc treated with DMSO as a negative control and a disc with a known fungicide (e.g., Nativo® WG75) as a positive control.

  • Incubation: Incubate the plates at 25°C and observe the inhibition of mycelial growth daily.

  • Data Collection: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus around the disc.

Protocol 2: Conidial Germination and Appressoria Formation Assay

Objective: To assess the effect of this compound on conidial germination and the morphological development of germ tubes and appressoria.

Materials:

  • This compound solution (e.g., 50 μg/ml)

  • Conidial suspension of M. oryzae Triticum (1 x 10^5 conidia/ml)

  • Multi-well plates

  • Microscope with imaging capabilities

  • Incubator (28°C)

Procedure:

  • Preparation of Treatments: Prepare a 50 μg/ml solution of this compound in sterile distilled water. The final concentration of DMSO should not exceed 1%.[1]

  • Inoculation: In the wells of a multi-well plate, mix the this compound solution with the conidial suspension.

  • Controls: Use sterile water with 1% DMSO as a negative control and a solution of a commercial fungicide as a positive control.

  • Incubation: Incubate the plate at 28°C.

  • Data Collection:

    • After 6 hours, observe and quantify the percentage of conidial germination under a microscope.[1]

    • After 12 and 24 hours, examine the morphology of the germinated conidia for any deformations in the germ tube and the formation of abnormal appressoria.[3]

Protocol 3: Detached Leaf Assay for Disease Suppression

Objective: To evaluate the in vivo efficacy of this compound in suppressing wheat blast disease on detached wheat leaves.

Materials:

  • This compound solution (e.g., 1,000 μg/ml)

  • Healthy wheat seedlings (five-leaf stage)

  • Conidial suspension of M. oryzae Triticum (1 x 10^5 conidia/ml)

  • Sterile dishes with moist absorbent paper

  • Incubator with controlled light and humidity (28°C, 100% RH)

Procedure:

  • Leaf Preparation: Detach healthy leaves from wheat seedlings at the five-leaf stage.

  • Treatment Application: Place the detached leaves in sterile dishes lined with moist absorbent paper. Apply three 20 μl droplets of the 1,000 μg/ml this compound solution onto each leaf and allow it to be absorbed for 15 minutes.[1]

  • Inoculation: Inoculate the treated leaf surfaces with the M. oryzae Triticum conidial suspension.

  • Controls: Use leaves treated with sterile water containing 1% DMSO as a negative control and leaves treated with a commercial fungicide as a positive control.

  • Incubation: Incubate the dishes at 28°C with 100% relative humidity, initially in darkness for 30 hours, followed by constant light for 2 days.[1]

  • Data Analysis: Measure the diameter of the resulting wheat blast lesions on the leaves. The experiment should be repeated multiple times for statistical validity.[1]

Visualizations

Proposed Mechanism of Action of this compound

GageotetrinB_MoA cluster_GageotetrinB This compound cluster_Outcome Disease Progression GageotetrinB This compound MycelialGrowth Mycelial Growth GageotetrinB->MycelialGrowth Inhibits Conidiogenesis Conidiogenesis (Spore Production) GageotetrinB->Conidiogenesis Blocks ConidialGermination Conidial Germination GageotetrinB->ConidialGermination Inhibits AppressoriumFormation Normal Appressorium Formation GageotetrinB->AppressoriumFormation Induces Deformation Disease Wheat Blast Disease MycelialGrowth->Disease Conidiogenesis->Disease ConidialGermination->Disease AppressoriumFormation->Disease

Caption: Proposed inhibitory effects of this compound on Magnaporthe oryzae Triticum.

Potential Induction of Systemic Resistance in Wheat

While direct evidence for this compound is pending, lipopeptides from Bacillus species are known to induce systemic resistance (ISR) in plants.

GageotetrinB_ISR GageotetrinB This compound (as a Lipopeptide) PlantCell Wheat Plant Cell GageotetrinB->PlantCell Perceived by JA_ET_Pathway Jasmonic Acid (JA) / Ethylene (ET) Signaling Pathway PlantCell->JA_ET_Pathway Activates DefenseGenes Activation of Defense-Related Genes JA_ET_Pathway->DefenseGenes ISR Induced Systemic Resistance (ISR) DefenseGenes->ISR EnhancedDefense Enhanced Defense Response ISR->EnhancedDefense Primes for PathogenAttack MoT Pathogen Attack PathogenAttack->EnhancedDefense

Caption: Hypothetical model of Induced Systemic Resistance (ISR) in wheat by this compound.

Experimental Workflow for Detached Leaf Assay

DetachedLeafAssay_Workflow Start Start: Healthy Wheat Seedlings (Five-leaf stage) DetachLeaves 1. Detach Leaves Start->DetachLeaves PlaceInDish 2. Place in Moist Sterile Dishes DetachLeaves->PlaceInDish ApplyTreatment 3. Apply this compound Solution (1000 µg/ml) PlaceInDish->ApplyTreatment Inoculate 4. Inoculate with MoT Conidial Suspension ApplyTreatment->Inoculate IncubateDark 5. Incubate in Dark (30h, 28°C, 100% RH) Inoculate->IncubateDark IncubateLight 6. Incubate in Light (2 days, 28°C, 100% RH) IncubateDark->IncubateLight MeasureLesions 7. Measure Lesion Diameter IncubateLight->MeasureLesions End End: Data Analysis MeasureLesions->End

Caption: Workflow for evaluating this compound efficacy using a detached leaf assay.

Conclusion and Future Directions

This compound has emerged as a potent natural compound for the control of wheat blast disease in laboratory settings. Its multifaceted inhibitory action against Magnaporthe oryzae Triticum makes it an attractive candidate for further development as a biopesticide. Future research should focus on elucidating the precise molecular targets of this compound within the fungal cell. Furthermore, large-scale field trials are essential to validate its efficacy under real-world agricultural conditions and to develop effective formulations for practical application.[1][4][5] The investigation of its potential to induce systemic resistance in wheat also warrants further study.

References

Application Notes and Protocols for Testing Zoospore Motility Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoospores are motile asexual spores that utilize flagella for locomotion in aqueous environments. In many pathogenic oomycetes and fungi, zoospores are the primary infective propagules, responsible for locating and infecting host organisms. The inhibition of zoospore motility is, therefore, a key strategy in the development of novel fungicides and anti-infective agents. These application notes provide detailed protocols and methodologies for testing the inhibition of zoospore motility, aimed at researchers, scientists, and professionals in drug development.

Principles of Zoospore Motility Assays

The fundamental principle behind zoospore motility assays is the exposure of a motile zoospore population to a test compound and the subsequent quantification of any changes in their movement. This can range from a complete cessation of movement to more subtle effects like reduced velocity or altered swimming patterns. Assays can be qualitative, providing a simple "motile" vs. "non-motile" readout, or quantitative, providing precise measurements of motility parameters.

Experimental Protocols

Protocol 1: General Zoospore Production

This protocol provides a generalized method for producing zoospores from oomycete cultures, which can be adapted based on the specific species.

Materials:

  • Actively growing culture of the oomycete species (e.g., Phytophthora, Pythium) on a suitable solid medium (e.g., V8 agar, cornmeal agar).

  • Sterile distilled water or sterile pond water.

  • Petri dishes.

  • Scalpel or cork borer.

  • Incubator.

  • Hemocytometer or automated cell counter.

Procedure:

  • From the leading edge of an actively growing culture, excise several small agar plugs using a sterile scalpel or cork borer.

  • Place the agar plugs in a sterile Petri dish and flood with sterile distilled water or pond water. The choice of liquid can influence zoospore release.

  • Incubate the plates under appropriate conditions of light and temperature to induce sporangia formation. These conditions are species-specific and should be optimized.

  • To trigger zoospore release, a cold shock is often effective. Transfer the plates to a lower temperature (e.g., 4°C) for 15-30 minutes.

  • Return the plates to room temperature. Zoospore release typically occurs within 30-60 minutes.

  • Collect the zoospore suspension by gently pipetting the liquid from the Petri dish.

  • Determine the zoospore concentration using a hemocytometer or an automated cell counter and adjust to the desired concentration for the motility assay.

Protocol 2: Microscopic Motility Inhibition Assay

This is a fundamental and widely used method for assessing the effect of compounds on zoospore motility.

Materials:

  • Zoospore suspension (adjusted to a known concentration, e.g., 1 x 10^4 zoospores/mL).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO, ethanol).

  • Multi-well plates (e.g., 24-well or 96-well).

  • Microscope with bright-field or dark-field optics.

  • Micropipettes.

  • Timer.

Procedure:

  • Pipette a defined volume of the zoospore suspension into the wells of a multi-well plate.

  • Add the test compound at various concentrations to the wells. Include a solvent control (zoospores with solvent only) and a negative control (zoospores in water).

  • At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), observe the zoospores under the microscope.

  • Assess motility qualitatively (motile vs. non-motile) or quantitatively by counting the number of motile zoospores in a defined field of view.

  • The percentage of motility inhibition can be calculated using the formula: % Inhibition = [(Motile in control - Motile in treatment) / Motile in control] x 100

  • The lowest concentration of the compound that causes complete inhibition of motility is the Minimum Inhibitory Concentration (MIC).

Protocol 3: Automated Motility Tracking Assay

For more detailed and high-throughput analysis, automated tracking of zoospore movement is recommended.

Materials:

  • Same as Protocol 2.

  • Microscope equipped with a digital camera capable of video recording.

  • Image analysis software with tracking capabilities (e.g., ImageJ with appropriate plugins, ToxTrac, Tracktor).[1][2]

Procedure:

  • Prepare the multi-well plates with zoospore suspension and test compounds as described in Protocol 2.

  • At each time point, record a short video (e.g., 10-30 seconds) of the zoospores in each well.

  • Import the video files into the image analysis software.

  • Use the software's tracking functions to analyze the movement of individual zoospores.

  • The software can provide quantitative data on various parameters, including:

    • Velocity (average and maximum).

    • Total distance traveled.

    • Displacement (net change in position).

    • Turning angle and frequency.

  • Compare the motility parameters of treated zoospores to the control to determine the inhibitory effects of the compound.

Data Presentation

Quantitative data from motility inhibition assays should be summarized in tables for clear comparison.

Table 1: Inhibitory Effects of Various Compounds on Zoospore Motility

CompoundTarget OrganismAssay TypeParameterValueReference
Fungicides
MetalaxylPhytophthora sojaeGermling GrowthIC50> 2.0 mg/mL (complete inhibition of germination)[3]
FluopicolidePhytophthora infestansZoospore MotilityMIC (1h)0.068 - 0.107 µg/mL[4]
MandipropamidPhytophthora infestansMycelial GrowthEC500.02 - 2.98 µg/mL[4]
Natural Products
StaurosporinePlasmopara viticolaZoospore MotilityIC50Not specified
Gageopeptides A & BPhytophthora capsiciZoospore MotilityMIC0.02 - 0.06 µM[5]
Ion Channel Blockers
LaCl₃Spongospora subterraneaZoospore Motility% Inhibition100% at 100 µM[6]
GdCl₃Spongospora subterraneaZoospore Motility% Inhibition100% at 50 µM[6]
TrifluoperazineSpongospora subterraneaZoospore MotilitySwimming SpeedSignificantly reduced at 5 µM[6]
Amiloride hydrochlorideSpongospora subterraneaZoospore Chemotaxis% Inhibition80.7% at 200 µM[6]
EGTASpongospora subterraneaZoospore Chemotaxis% Inhibition94.9% at 1 mM[6]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Zoospores Zoospores Production Incubation Incubation of Zoospores with Compound Zoospores->Incubation Compound Test Compound Preparation Compound->Incubation Observation Microscopic Observation / Video Recording Incubation->Observation Quantification Motility Quantification (% Inhibition, Velocity, etc.) Observation->Quantification DoseResponse Dose-Response Curve Generation Quantification->DoseResponse IC50 IC50/EC50 Determination DoseResponse->IC50

Caption: A generalized workflow for testing zoospore motility inhibition.

Signaling Pathways in Zoospore Motility and Chemotaxis

The motility and chemotactic responses of zoospores are governed by complex signaling pathways that perceive external cues and translate them into flagellar movement. Two of the most well-characterized pathways involve G-protein coupled receptors (GPCRs) and calcium (Ca²⁺) signaling.

G-Protein Signaling Pathway

G_protein_signaling Extracellular Extracellular Signal (e.g., Chemoattractant) GPCR G-Protein Coupled Receptor (GPCR) Extracellular->GPCR G_protein Heterotrimeric G-Protein (Gα, Gβ, Gγ) GPCR->G_protein activates G_alpha Gα-GTP G_protein->G_alpha dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Downstream Effector (e.g., Adenylyl Cyclase) G_alpha->Effector regulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Flagellar_Motor Flagellar Motor Regulation Second_Messenger->Flagellar_Motor influences Motility_Response Altered Motility / Chemotaxis Flagellar_Motor->Motility_Response

Caption: A simplified diagram of the G-protein signaling pathway in zoospores.

Calcium Signaling Pathway

calcium_signaling cluster_membrane Extracellular_Ca Extracellular Ca²⁺ Ca_Channel Ca²⁺ Channel Extracellular_Ca->Ca_Channel influx Plasma_Membrane Plasma Membrane Intracellular_Ca Intracellular Ca²⁺ (Cytosolic) Ca_Channel->Intracellular_Ca Calmodulin Calmodulin (CaM) Intracellular_Ca->Calmodulin binds to CaM_Kinase Ca²⁺/CaM-dependent Protein Kinase Calmodulin->CaM_Kinase activates Flagellar_Proteins Flagellar Proteins CaM_Kinase->Flagellar_Proteins phosphorylates Motility_Change Change in Swimming Pattern Flagellar_Proteins->Motility_Change

References

Application Notes and Protocols for Testing Lipopeptide Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopeptides are a class of molecules consisting of a lipid tail linked to a peptide chain.[1][2] This amphipathic nature allows them to interact with cell membranes, leading to a wide range of biological activities.[1][3][4] Lipopeptides are produced by various microorganisms, including bacteria and fungi, and exhibit diverse functions such as antimicrobial, antifungal, antitumor, and immunomodulatory effects.[1][3][4][5] Their potent and varied bioactivities make them promising candidates for the development of new therapeutic agents.[6][7]

This document provides detailed protocols for a panel of key experiments to comprehensively assess the bioactivity of novel lipopeptides. The assays described herein are designed to evaluate their antimicrobial efficacy, cytotoxicity against mammalian cells, and immunomodulatory potential, specifically their anti-inflammatory properties. Adherence to these standardized protocols will ensure the generation of robust and comparable data, facilitating the identification and characterization of promising lipopeptide-based drug leads.

Antimicrobial Activity Assays

A primary and critical application of many lipopeptides is their antimicrobial activity.[7] The following protocols are fundamental for determining the potency and spectrum of a lipopeptide's antibacterial and antifungal effects.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This assay is crucial for quantifying the potency of a lipopeptide against various bacterial and fungal strains.

Protocol: Broth Microdilution Method [8][9]

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, pick a single colony of the test microorganism.

    • Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) with shaking until the culture reaches the logarithmic growth phase, typically equivalent to a 0.5 McFarland standard.[8]

    • Dilute the microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Lipopeptide Dilutions:

    • Prepare a stock solution of the lipopeptide in a suitable solvent (e.g., DMSO, water).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the lipopeptide stock solution in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well of the microtiter plate containing the lipopeptide dilutions.

    • Include a positive control (microorganism in broth without lipopeptide) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the lipopeptide at which no visible growth is observed.[8]

Data Presentation:

Summarize the MIC values in a table for clear comparison of the lipopeptide's activity against different microbial strains.

MicroorganismStrainLipopeptide A MIC (µg/mL)Lipopeptide B MIC (µg/mL)
Staphylococcus aureusATCC 25923816
Escherichia coliATCC 2592232>64
Candida albicansATCC 900281632
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to determine whether a lipopeptide is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol:

  • Perform the MIC Assay: Follow the protocol as described in section 1.1.

  • Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.

  • Determination of MBC: The MBC is the lowest concentration of the lipopeptide that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assays

Evaluating the toxicity of lipopeptides to mammalian cells is a critical step in drug development to ensure their safety profile.

Hemolytic Assay

This assay assesses the ability of a lipopeptide to lyse red blood cells (hemolysis), which is an indicator of its potential toxicity to mammalian cell membranes.[10]

Protocol: [10][11][12]

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood (e.g., human, sheep) containing an anticoagulant.

    • Centrifuge the blood to pellet the RBCs.

    • Wash the RBC pellet three times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.

    • Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).[10]

  • Lipopeptide Treatment:

    • Prepare serial dilutions of the lipopeptide in PBS in a 96-well plate.

    • Add the RBC suspension to each well.

    • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours.

    • Centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).[12]

  • Calculation of Hemolysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Data Presentation:

Present the hemolytic activity as a percentage at different lipopeptide concentrations in a table.

Lipopeptide Concentration (µg/mL)% Hemolysis
102.5 ± 0.8
508.1 ± 1.2
10015.6 ± 2.1
20035.2 ± 3.5
MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Protocol: [14][15][16]

  • Cell Seeding:

    • Seed mammalian cells (e.g., HeLa, HEK293) into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Lipopeptide Treatment:

    • Prepare serial dilutions of the lipopeptide in cell culture medium.

    • Remove the old medium from the wells and add the lipopeptide dilutions.

    • Include a vehicle control (medium with the same concentration of the lipopeptide's solvent).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation:

Present the cell viability data in a table, often as IC50 values (the concentration of lipopeptide that inhibits 50% of cell viability).

Cell LineLipopeptide A IC50 (µM)Lipopeptide B IC50 (µM)
HeLa75.2>200
HEK293150.8>200

Anti-inflammatory Activity Assays

Many lipopeptides exhibit immunomodulatory effects, including the suppression of inflammatory responses.[5][17][18] The following protocols are designed to assess the anti-inflammatory properties of lipopeptides.

Measurement of Pro-inflammatory Cytokine Production

This assay measures the ability of a lipopeptide to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).[19][20]

Protocol: ELISA (Enzyme-Linked Immunosorbent Assay)

  • Cell Culture and Stimulation:

    • Culture immune cells (e.g., RAW 264.7 macrophages, human peripheral blood mononuclear cells) in a 24-well plate.

    • Pre-treat the cells with various concentrations of the lipopeptide for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 12-24 hours.

  • Collection of Supernatant:

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA:

    • Perform a sandwich ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement and Quantification:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Quantify the cytokine concentration by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Data Presentation:

Present the cytokine levels in a table, showing the dose-dependent inhibition by the lipopeptide.

Lipopeptide Concentration (µg/mL)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
0 (LPS only)1520 ± 1202850 ± 210
11180 ± 952100 ± 180
10650 ± 501240 ± 110
50210 ± 25450 ± 40

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagram

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity cluster_anti_inflammatory Anti-inflammatory Activity MIC_Assay MIC Assay (Broth Microdilution) MBC_Assay MBC Assay (Subculturing) MIC_Assay->MBC_Assay Hemolytic_Assay Hemolytic Assay (RBC Lysis) MTT_Assay MTT Assay (Cell Viability) Cytokine_Assay Cytokine Production Assay (ELISA) Lipopeptide_Sample Lipopeptide Sample Lipopeptide_Sample->MIC_Assay Lipopeptide_Sample->Hemolytic_Assay Lipopeptide_Sample->MTT_Assay Lipopeptide_Sample->Cytokine_Assay

Caption: Overall experimental workflow for testing lipopeptide bioactivity.

Lipopeptide-Induced TLR Signaling Pathway

Lipopeptides are recognized by Toll-like receptors (TLRs), primarily TLR2, which forms heterodimers with TLR1 or TLR6 to recognize triacylated and diacylated lipopeptides, respectively.[21][22] This recognition initiates a downstream signaling cascade leading to the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.[22][23]

TLR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipopeptide Lipopeptide TLR2_TLR1_6 TLR2/1 or TLR2/6 Lipopeptide->TLR2_TLR1_6 Binds MyD88 MyD88 TLR2_TLR1_6->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IκB IκB IKK_Complex->IκB Phosphorylates (Degradation) NF_kappaB_p50_p65 NF-κB (p50/p65) IκB->NF_kappaB_p50_p65 Releases NF_kappaB_translocation NF-κB (p50/p65) NF_kappaB_p50_p65->NF_kappaB_translocation Translocates Gene_Expression Pro-inflammatory Gene Expression NF_kappaB_translocation->Gene_Expression Activates

Caption: Simplified Toll-like receptor (TLR) signaling pathway activated by lipopeptides.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gageotetrin B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Gageotetrin B from Bacillus subtilis fermentation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to aid in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Bacillus subtilis for this compound production.

IssuePotential Cause(s)Suggested Solution(s)
Low or No this compound Yield - Inappropriate media composition- Suboptimal pH, temperature, or aeration- Poor inoculum quality- Contamination- Review and optimize media components (carbon and nitrogen sources).- Calibrate and monitor pH, temperature, and dissolved oxygen levels throughout fermentation.- Ensure a healthy and viable seed culture.- Implement strict aseptic techniques to prevent contamination.
High Biomass, Low Product Yield - Nutrient limitation for secondary metabolism- Unfavorable C:N ratio- Feedback inhibition- Introduce a nutrient feeding strategy during the stationary phase.- Adjust the carbon-to-nitrogen ratio in the medium.- Investigate potential feedback inhibition by this compound and consider in-situ product removal strategies.
Foaming in the Bioreactor - High agitation speed- Proteinaceous components in the media- Reduce agitation speed while ensuring adequate mixing and oxygen transfer.- Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration.
Inconsistent Batch-to-Batch Yield - Variability in raw materials- Inconsistent inoculum preparation- Fluctuations in process parameters- Standardize raw material quality and sourcing.- Implement a standardized protocol for inoculum development.- Ensure precise control and monitoring of all fermentation parameters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for this compound production?

A1: While a universally optimal medium does not exist, a good starting point for Bacillus subtilis fermentation for lipopeptide production is a medium rich in a readily metabolizable carbon source and a suitable nitrogen source. For related lipopeptides, glucose has been shown to be an effective carbon source, and various organic and inorganic nitrogen sources like yeast extract, peptone, and ammonium salts have been used successfully.[1] It is crucial to experimentally determine the optimal concentrations and C:N ratio for your specific Bacillus subtilis strain.

Q2: What are the critical fermentation parameters to control for this compound yield?

A2: The key physical and chemical parameters to control are pH, temperature, aeration (dissolved oxygen), and agitation. For Bacillus subtilis strains producing lipopeptides, a pH range of 6.0-8.0 and a temperature range of 25-37°C are generally considered optimal.[2][3][4] Aeration is critical as this compound is a secondary metabolite, and its production is often triggered under specific oxygen conditions.[5] Agitation should be sufficient to ensure homogeneity and oxygen transfer but not so high as to cause excessive shear stress on the cells.

Q3: How can I quantify the yield of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantification of this compound.[6][7] A protocol for this is provided in the "Experimental Protocols" section below.

Q4: At what growth phase is this compound primarily produced?

A4: As a secondary metabolite, this compound is typically produced during the late exponential and stationary phases of bacterial growth.[8] This is when the primary growth nutrients become limited, triggering the expression of the non-ribosomal peptide synthetase (NRPS) gene clusters responsible for its biosynthesis.

Data Presentation

Table 1: Effect of Carbon Source on Lipopeptide Production by Bacillus subtilis (Illustrative Data)
Carbon Source (10 g/L)Biomass (g/L)Lipopeptide Yield (mg/L)
Glucose4.5250
Sucrose4.2210
Maltose4.8280
Starch3.9180

This table presents illustrative data based on typical results for lipopeptide production in Bacillus subtilis. Actual results may vary.

Table 2: Influence of pH and Temperature on Lipopeptide Yield (Illustrative Data)
pHTemperature (°C)Lipopeptide Yield (mg/L)
6.030220
7.030290
8.030260
7.025240
7.037275

This table presents illustrative data based on typical results for lipopeptide production in Bacillus subtilis. Actual results may vary.

Experimental Protocols

Protocol 1: Optimization of Media Composition using One-Factor-at-a-Time (OFAT) Method
  • Baseline Medium Preparation: Prepare a basal fermentation medium containing a known concentration of a carbon source (e.g., 10 g/L glucose), a nitrogen source (e.g., 5 g/L yeast extract), and essential salts (e.g., KH2PO4, MgSO4).

  • Carbon Source Optimization:

    • Prepare flasks with the basal medium, replacing glucose with other carbon sources (e.g., sucrose, maltose, starch) at the same concentration.

    • Inoculate with a standardized seed culture of Bacillus subtilis.

    • Ferment under controlled conditions (e.g., 30°C, 200 rpm) for a predetermined time (e.g., 72 hours).

    • Harvest the broth and quantify this compound yield using HPLC.

  • Nitrogen Source Optimization:

    • Using the optimal carbon source identified in the previous step, prepare flasks with the basal medium, replacing the yeast extract with other nitrogen sources (e.g., peptone, tryptone, ammonium sulfate) at the same concentration.

    • Repeat the inoculation, fermentation, and quantification steps.

  • Concentration Optimization:

    • Vary the concentration of the optimal carbon and nitrogen sources individually while keeping other components constant.

    • Ferment and quantify the yield to determine the optimal concentrations.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the supernatant from the bacterial cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 20 µL.

  • Standard Curve:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Inject the standards into the HPLC system and record the peak areas.

    • Plot a standard curve of peak area versus concentration.

  • Quantification:

    • Inject the prepared fermentation sample.

    • Determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the standard curve.

Visualizations

Gageotetrin_B_Biosynthesis_Pathway cluster_fatty_acid Fatty Acid Synthesis cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FAS β-Hydroxy Fatty Acid β-Hydroxy Fatty Acid Acyl-ACP->β-Hydroxy Fatty Acid Hydroxylase C-domain C (Condensation) β-Hydroxy Fatty Acid->C-domain Acylation Amino_Acids Amino Acids (e.g., Leucine, Valine) A-domain A (Adenylation) Amino_Acids->A-domain Activation PCP-domain PCP (Peptidyl Carrier Protein) A-domain->PCP-domain Thiolation PCP-domain->C-domain Peptide Bond Formation Te-domain Te (Thioesterase) PCP-domain->Te-domain Chain Elongation C-domain->PCP-domain This compound This compound Te-domain->this compound Release & Cyclization (if applicable) Fermentation_Workflow Inoculum_Prep Inoculum Preparation (Seed Culture) Fermentation Fermentation (Bioreactor) Inoculum_Prep->Fermentation Harvest Harvesting (Centrifugation/Filtration) Fermentation->Harvest Extraction Extraction of Supernatant Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Product This compound Analysis->Final_Product Troubleshooting_Logic Start Low this compound Yield Check_Biomass Check Biomass Production Start->Check_Biomass Low_Biomass Low Biomass Check_Biomass->Low_Biomass Low High_Biomass High Biomass Check_Biomass->High_Biomass High Optimize_Media Optimize Growth Medium (Carbon/Nitrogen Sources) Low_Biomass->Optimize_Media Check_Parameters Verify Fermentation Parameters (pH, Temp, Aeration) Low_Biomass->Check_Parameters Optimize_Secondary Optimize for Secondary Metabolism (Nutrient Feeding, C:N Ratio) High_Biomass->Optimize_Secondary Check_Contamination Check for Contamination Optimize_Media->Check_Contamination Check_Parameters->Check_Contamination

References

Gageotetrin B solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gageotetrin B. The information is designed to address common challenges related to its solubility and formulation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

For initial stock solutions, it is recommended to use organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or a mixture of acetonitrile and water. The choice of solvent may depend on the downstream application. For cell-based assays, DMSO is a common choice, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Q2: I am observing precipitation of this compound when diluting my stock solution into an aqueous buffer. What can I do?

This is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous buffer.

  • Use a co-solvent system: Prepare the aqueous buffer with a small percentage of an organic co-solvent (e.g., 5-10% DMSO or ethanol).

  • Adjust the pH: The solubility of peptides can be pH-dependent. Experiment with a pH range to find the optimal solubility for your buffer system.

  • Incorporate solubilizing excipients: Consider the use of surfactants (e.g., Tween® 80, Polysorbate 20) or cyclodextrins (e.g., HP-β-CD) in your aqueous buffer to enhance solubility.

Q3: How should I store this compound stock solutions?

Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Protect the solutions from light.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Inconsistent results can often be traced back to issues with this compound solubility and stability in the assay medium.

Troubleshooting Workflow for Inconsistent Assay Results

A Inconsistent Assay Results B Verify Stock Solution Integrity (Visual inspection for precipitation) A->B C Precipitation Observed? B->C D Prepare Fresh Stock Solution C->D Yes E No Precipitation C->E No F Assess Solubility in Assay Medium (Prepare serial dilutions, incubate, and observe) D->F E->F G Precipitation in Medium? F->G H Reformulate with Co-solvents or Excipients G->H Yes I No Precipitation in Medium G->I No J Evaluate Compound Stability in Medium (LC-MS analysis over time) H->J I->J K Degradation Observed? J->K L Reduce Incubation Time or Add Stabilizers K->L Yes M Stable K->M No N Proceed with Assay L->N M->N

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Low bioavailability in in vivo studies.

Poor aqueous solubility is a primary reason for low oral bioavailability.

Strategies to Address Low Bioavailability

  • Formulation with enabling excipients: Utilize solubility enhancers such as lipids, surfactants, and polymers to create formulations like self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions.

  • Parenteral administration: If oral delivery is not feasible, consider alternative routes such as intravenous, subcutaneous, or intraperitoneal administration, which bypass the challenges of oral absorption.

  • Particle size reduction: Micronization or nanocrystallization can increase the surface area of the drug, potentially improving dissolution rate and bioavailability.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl sulfoxide (DMSO)> 5025Recommended for stock solutions.
N,N-Dimethylformamide (DMF)> 5025Alternative for stock solutions.
Ethanol~525Moderate solubility.
Methanol~225Lower solubility.
Water< 0.125Practically insoluble.
Phosphate Buffered Saline (PBS) pH 7.4< 0.0525Very low solubility in aqueous buffers.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a method for determining the thermodynamic solubility of this compound in different solvents.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Determine the solubility in mg/mL based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

A Add Excess this compound to Solvent B Equilibrate (24-48h with agitation) A->B C Centrifuge to Pellet Solid B->C D Collect and Dilute Supernatant C->D E Analyze by HPLC D->E F Calculate Solubility E->F cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS GageotetrinB This compound GageotetrinB->Receptor Binds and Modulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (e.g., Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Technical Support Center: Optimizing MIC Assay Conditions for Gageotetrin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Minimum Inhibitory Concentration (MIC) assay conditions for Gageotetrin B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general antimicrobial activity?

This compound is a linear lipopeptide isolated from a marine-derived bacterium, Bacillus subtilis.[1][2][3][4] It is part of a unique class of lipopeptides that includes Gageotetrins A and C.[2][3][4] Structurally, it consists of a di- or tetrapeptide backbone linked to a fatty acid chain.[2][3][4] this compound and its analogs have demonstrated significant antimicrobial activity against a range of bacteria and fungi, with reported MIC values in the low micromolar range.[2][3][4] Notably, these compounds have shown potent antimicrobial effects without significant cytotoxicity against human cancer cell lines.[2][3][4]

Q2: What is the recommended starting method for determining the MIC of this compound?

The broth microdilution method is the recommended starting point for determining the MIC of this compound.[5][6] This method is widely used, allows for the testing of multiple concentrations simultaneously, and is amenable to standardization according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Q3: What solvent should I use to dissolve this compound?

Due to its lipopeptide nature, this compound may have limited solubility in aqueous solutions. It is recommended to first dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate broth medium, ensuring the final concentration of DMSO in the assay wells is kept to a minimum (ideally ≤1%) to avoid any inhibitory effects on the test microorganisms.

Q4: Which growth medium is suitable for MIC assays with this compound?

For antibacterial testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard recommended medium according to CLSI guidelines. For fungal testing, RPMI-1640 medium with MOPS buffer is recommended.[5][9] It is crucial to use the appropriate medium for the specific microorganism being tested to ensure optimal growth and accurate MIC determination.

Q5: How should the microbial inoculum be prepared?

The inoculum should be prepared from fresh colonies (typically grown overnight on an appropriate agar medium). The turbidity of the bacterial suspension should be adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration in the microplate wells, as per CLSI guidelines.

Troubleshooting Guide

Issue: Poor or no growth in the positive control well.

  • Question: My positive control (microorganism in broth without this compound) is showing weak or no growth. What could be the cause?

    • Answer:

      • Inoculum Viability: The initial inoculum may have been prepared from old cultures or had low viability. Always use fresh colonies for inoculum preparation.

      • Incorrect Growth Medium: Ensure you are using the appropriate growth medium for the specific strain being tested. Some fastidious organisms may require supplemented media.[10]

      • Incubation Conditions: Verify that the incubation temperature, time, and atmospheric conditions (e.g., CO2 levels for certain bacteria) are optimal for the growth of the test organism.[10]

      • Solvent Toxicity: Although unlikely at low concentrations, ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not inadvertently carried over into the positive control well at a high enough concentration to inhibit growth.

Issue: this compound precipitates in the wells.

  • Question: I am observing precipitation after adding this compound to the broth. How can I resolve this?

    • Answer:

      • Solubility Limits: The concentration of this compound may be exceeding its solubility limit in the aqueous broth.

      • Increase Initial Solvent Concentration: While keeping the final DMSO concentration low, you might need to prepare a more concentrated initial stock in 100% DMSO to minimize the volume added to the broth.

      • Use of Surfactants: For lipopeptides, a low concentration of a non-inhibitory surfactant (e.g., Tween 80) can sometimes aid in solubility. However, this must be validated to ensure the surfactant itself does not affect microbial growth or the activity of this compound.

      • Vortexing/Mixing: Ensure thorough mixing when diluting the this compound stock solution into the broth.

Issue: Inconsistent MIC results between replicates.

  • Question: I am getting different MIC values when I repeat the experiment. What are the possible reasons?

    • Answer:

      • Inoculum Density Variation: Inconsistent inoculum preparation is a common source of variability. Ensure the McFarland standard is accurately matched for each experiment.

      • Pipetting Errors: Inaccurate pipetting during the serial dilution of this compound or the addition of the inoculum can lead to significant variations. Calibrate your pipettes regularly.

      • Edge Effects in Microplates: Evaporation from the outer wells of a 96-well plate can concentrate the compound and media, leading to erroneous results. To mitigate this, you can fill the peripheral wells with sterile water or avoid using them for critical measurements.

      • Compound Stability: While not specifically reported for this compound, some compounds may be unstable in solution over time. Prepare fresh dilutions for each experiment.

Issue: Difficulty in reading the MIC endpoint.

  • Question: I am finding it difficult to determine the exact well where growth is inhibited, especially with trailing endpoints. What can I do?

    • Answer:

      • Use of a Growth Indicator: A colorimetric indicator like resazurin can be added to the wells after incubation to aid in determining viability.[11][12][13] A color change (e.g., from blue to pink) indicates metabolic activity and growth. The MIC is the lowest concentration where no color change occurs.[12][13]

      • Spectrophotometric Reading: A microplate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.[14] The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 80% or 90%) of growth compared to the positive control.

      • Standardized Reading Conditions: When reading visually, ensure consistent lighting and view the plate against a dark, non-reflective background.

Data Presentation

Table 1: Reported MIC Values for Gageotetrins

CompoundTest OrganismMIC ValueReference
This compoundMagnaporthe oryzae Triticum1.5 µ g/disk [15]
Gageotetrins A-CVarious Bacteria & Fungi0.01-0.06 µM[2][3][4]
Gageotetrin APseudomonas aeruginosa0.02-0.06 µM[1]
Gageotetrin AS. aureus, B. subtilis, C. acutatum, B. cinerea, S. typhi, P. aeruginosa, R. solani0.03-0.06 µM[1]

Experimental Protocols

Detailed Methodology for Broth Microdilution MIC Assay of this compound

This protocol is based on the CLSI guidelines for broth microdilution.[7][8]

1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL. b. Vortex thoroughly to ensure complete dissolution. c. Prepare intermediate dilutions from this stock solution in the appropriate sterile broth (e.g., CAMHB for bacteria, RPMI-1640 for fungi) to be used for the serial dilutions in the microplate.

2. Preparation of Microbial Inoculum: a. From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.

3. 96-Well Plate Preparation: a. In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells. b. Add 100 µL of the highest concentration of this compound working solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. d. The final volume in each well containing the compound will be 100 µL.

4. Inoculation and Incubation: a. Add 100 µL of the prepared microbial inoculum to each well (except the sterility control wells). b. The final volume in each test well will be 200 µL. c. Include the following controls:

  • Positive Control: 100 µL of broth + 100 µL of inoculum (no this compound).
  • Negative (Sterility) Control: 200 µL of sterile broth (no this compound, no inoculum). d. Seal the plate (e.g., with a breathable film) and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[6]

5. Determination of MIC: a. After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. b. For enhanced accuracy, a growth indicator like resazurin can be added, or the OD600 can be measured using a microplate reader.

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock in DMSO D Perform Serial Dilutions of this compound A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension B->E C Prepare 96-Well Plate with Broth C->D D->E F Incubate Plate (e.g., 37°C, 18-20h) E->F G Read MIC (Visually or Spectrophotometrically) F->G

Caption: Experimental workflow for determining the MIC of this compound.

Troubleshooting_MIC cluster_issues Common Issues cluster_solutions Potential Solutions Start Problem Encountered NoGrowth No Growth in Positive Control Start->NoGrowth Precipitate Compound Precipitation Start->Precipitate Inconsistent Inconsistent Results Start->Inconsistent Sol_NoGrowth Check Inoculum Viability & Growth Conditions NoGrowth->Sol_NoGrowth Sol_Precipitate Adjust Solvent/Concentration Consider Surfactant Precipitate->Sol_Precipitate Sol_Inconsistent Standardize Inoculum Check Pipetting Mitigate Edge Effects Inconsistent->Sol_Inconsistent

Caption: Troubleshooting flowchart for common MIC assay issues.

References

Technical Support Center: Gageotetrin B Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Gageotetrin B using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a non-cytotoxic, antimicrobial linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1][2] It consists of a peptide component and a fatty acid chain, which gives it amphipathic properties.[1][2] High purity of this compound is crucial for accurate bioactivity studies, ensuring reproducible experimental results, and for regulatory submissions in drug development, as impurities can alter its therapeutic function or introduce toxicity.

Q2: What is the general approach for purifying this compound by HPLC?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying this compound and other lipopeptides.[3][4] This technique separates molecules based on their hydrophobicity. This compound, with its fatty acid tail, is hydrophobic and will be retained on a nonpolar stationary phase (like C18) and eluted by a gradient of increasing organic solvent concentration.

Q3: What are the initial steps before proceeding to HPLC purification?

Prior to HPLC, a crude extraction of this compound from the Bacillus subtilis fermentation broth is necessary. Common preliminary steps include:

  • Acid Precipitation: The cell-free supernatant is acidified (e.g., with HCl to pH 2.0) to precipitate the lipopeptides.

  • Solvent Extraction: The precipitate is then extracted with an organic solvent, such as methanol or ethyl acetate, to solubilize the lipopeptides.[5][6]

  • Solid-Phase Extraction (SPE): SPE can be used for further sample clean-up and concentration before HPLC.[3]

Q4: Which HPLC column is recommended for this compound purification?

A C18 reversed-phase column is the most common choice for the purification of lipopeptides like this compound. The C18 stationary phase provides excellent hydrophobic interaction with the fatty acid moiety of the molecule, leading to good retention and separation. For preparative purification, a column with a larger particle size (e.g., 5-10 µm) and a wider internal diameter is typically used to accommodate higher sample loads.

Q5: What mobile phases are typically used for this compound purification?

The mobile phase for RP-HPLC of this compound usually consists of:

  • Solvent A: Water with an acidic modifier.

  • Solvent B: Acetonitrile with the same acidic modifier.

The most common modifier is 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, which improves peak shape and resolution for peptides and lipopeptides.

Troubleshooting Guide

Problem 1: Poor Peak Resolution or Co-elution of Impurities
Possible Cause Suggested Solution
Inappropriate Gradient Slope A steep gradient may not provide sufficient separation. Try a shallower gradient (e.g., a smaller percentage increase of Solvent B per minute).
Incorrect Mobile Phase Ensure the mobile phases are correctly prepared, and the organic solvent is of high purity. Consider trying methanol instead of acetonitrile as the organic modifier, as this can alter selectivity.
Column Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample.
Column Degradation The column may be contaminated or have lost its stationary phase. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.
Problem 2: Broad or Tailing Peaks
Possible Cause Suggested Solution
Secondary Interactions The peptide portion of this compound may be interacting with residual silanols on the silica backbone of the column. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA.
Sample Solvent Incompatibility The sample should be dissolved in a solvent that is weaker than or similar to the initial mobile phase composition. Dissolving the sample in a very strong solvent can cause peak distortion.
Low Temperature Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer.
Column Void or Channeling This can occur with older columns. Back-flushing the column at a low flow rate may sometimes help, but replacement is often necessary.
Problem 3: No Peaks or Very Small Peaks

| Possible Cause | Suggested Solution | | Sample Degradation | this compound, being a lipopeptide, may be susceptible to degradation. Ensure proper sample handling and storage. | | Precipitation in the System | The sample may have precipitated in the injection loop or at the head of the column. Ensure the sample is fully dissolved in the injection solvent. | | Detector Issue | Check that the detector is set to the correct wavelength for peptide bond detection (typically 214-220 nm). Ensure the lamp is functioning correctly. | | Incorrect Injection | Verify that the autosampler or manual injector is working correctly and that the sample is being loaded onto the column. |

Problem 4: High Backpressure
Possible Cause Suggested Solution
Column Frit Blockage Particulate matter from the sample or mobile phase may have clogged the inlet frit of the column. Filter all samples and mobile phases before use. Try back-flushing the column.
System Blockage Check for blockages in the tubing, injector, or guard column. Systematically disconnect components to identify the source of the high pressure.
Precipitation of Sample/Buffer Ensure that the mobile phase components are soluble in all gradient proportions. High concentrations of buffers can precipitate in high organic solvent concentrations.
High Flow Rate Verify that the flow rate is appropriate for the column dimensions and particle size.

Experimental Protocols

Protocol 1: Analytical RP-HPLC of this compound

This protocol is for assessing the purity of a this compound sample.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 90% B

    • 35-40 min: 90% B

    • 40-41 min: 90% to 30% B

    • 41-50 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the extracted this compound in 50:50 water/acetonitrile with 0.1% TFA to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Preparative RP-HPLC for this compound Purification

This protocol is for purifying larger quantities of this compound.

  • Column: C18, 21.2 x 250 mm, 10 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient:

    • 0-10 min: 40% B

    • 10-50 min: 40% to 80% B

    • 50-55 min: 80% to 100% B

    • 55-60 min: 100% B

  • Flow Rate: 15 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and then dilute with Mobile Phase A. Ensure the sample is fully dissolved and filtered before injection.

  • Fraction Collection: Collect fractions based on the elution of the target peak. Analyze the purity of each fraction using the analytical HPLC method described above. Pool the pure fractions and lyophilize to obtain the purified this compound.

Data Presentation

Table 1: Typical Analytical HPLC Parameters for Lipopeptides

ParameterTypical Value/Range
Column C18, C8
Particle Size 3-5 µm
Internal Diameter 2.1 - 4.6 mm
Length 50 - 250 mm
Mobile Phase Water/Acetonitrile with 0.1% TFA
Flow Rate 0.5 - 1.5 mL/min
Detection Wavelength 214 - 220 nm
Temperature Ambient to 40 °C

Table 2: Example Preparative HPLC Scale-Up Parameters

ParameterAnalytical ScalePreparative Scale
Column I.D. 4.6 mm21.2 mm
Flow Rate 1.0 mL/min21 mL/min
Injection Volume 20 µL~400 µL
Sample Load < 0.1 mg10 - 100 mg

Visualizations

HPLC_Workflow Figure 1: General HPLC Purification Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Fermentation Bacillus subtilis Fermentation Centrifugation Centrifugation to remove cells Fermentation->Centrifugation Precipitation Acid Precipitation of Lipopeptides Centrifugation->Precipitation Extraction Solvent Extraction Precipitation->Extraction Filtration Sample Filtration (0.22 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Gradient_Elution Gradient Elution (C18 Column) HPLC_Injection->Gradient_Elution UV_Detection UV Detection Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Gageotetrin_B Pure this compound Lyophilization->Pure_Gageotetrin_B

Caption: Figure 1: General HPLC Purification Workflow for this compound.

Troubleshooting_Tree Figure 2: Troubleshooting Logic for Common HPLC Issues cluster_resolution Poor Resolution cluster_peakshape Broad/Tailing Peaks cluster_pressure High Backpressure Problem Identify Chromatographic Problem Resolution_Check1 Is the gradient too steep? Problem->Resolution_Check1 Poor Resolution PeakShape_Check1 Is TFA in the mobile phase? Problem->PeakShape_Check1 Bad Peak Shape Pressure_Check1 Is the column frit blocked? Problem->Pressure_Check1 High Backpressure Resolution_Action1 Optimize gradient (make it shallower) Resolution_Check1->Resolution_Action1 Yes Resolution_Check2 Is the column overloaded? Resolution_Check1->Resolution_Check2 No Resolution_Action2 Reduce sample concentration/volume Resolution_Check2->Resolution_Action2 Yes PeakShape_Action1 Add 0.1% TFA to both solvents PeakShape_Check1->PeakShape_Action1 No PeakShape_Check2 Is the sample solvent appropriate? PeakShape_Check1->PeakShape_Check2 Yes PeakShape_Action2 Dissolve sample in initial mobile phase PeakShape_Check2->PeakShape_Action2 No Pressure_Action1 Filter samples/solvents. Back-flush column. Pressure_Check1->Pressure_Action1 Likely Pressure_Check2 Is there a system blockage? Pressure_Check1->Pressure_Check2 No Pressure_Action2 Isolate and check components Pressure_Check2->Pressure_Action2 Yes

Caption: Figure 2: Troubleshooting Logic for Common HPLC Issues.

References

Gageotetrin B stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with essential information and guidance for the effective use and storage of Gageotetrin B in experimental settings. Please note that specific stability studies for this compound are not publicly available. The information provided here is based on general best practices for handling lipopeptides.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light.[1][2][3][4][5][6] It is crucial to keep the product in a desiccated environment to prevent degradation from moisture.[2][4] Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[5][6]

Q2: How should I store this compound once it is in solution?

Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (up to one week), solutions can be kept at 2-8°C.[5] For longer-term storage, it is recommended to prepare single-use aliquots and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][5] The stability of peptides in solution is pH-dependent; a slightly acidic pH (around 5-6) is often preferable for storage.[5]

Q3: What solvents are suitable for dissolving this compound?

While specific solubility data for this compound is not detailed in public literature, lipopeptides are often soluble in organic solvents such as methanol, ethanol, or acetonitrile.[7][8] For use in aqueous buffers, it may be necessary to first dissolve the peptide in a small amount of an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer.[6] It is recommended to test solubility in a small amount of the compound first.

Q4: Is this compound sensitive to light?

Many peptides are light-sensitive.[2][3] To minimize the risk of photodegradation, it is recommended to store both lyophilized powder and solutions of this compound in amber vials or by wrapping the container in foil to protect it from light.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound due to improper storage or handling.Ensure the compound is stored at the correct temperature (-20°C or colder for long-term).[1][2][3][4] Prepare fresh solutions for your experiments. Avoid repeated freeze-thaw cycles by using single-use aliquots.[1][5]
Inconsistent experimental results. Instability of this compound in the assay buffer or experimental conditions.The stability of peptides can be affected by pH, temperature, and the presence of proteases.[9] Evaluate the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation via HPLC. Consider the use of protease inhibitors if enzymatic degradation is suspected.
Difficulty dissolving the lyophilized powder. The peptide may have low solubility in the chosen solvent.Try sonicating the solution briefly. If solubility in aqueous buffers is low, first dissolve the peptide in a minimal amount of a compatible organic solvent (e.g., DMSO) before slowly adding it to the aqueous solution with vortexing.[6]
Precipitation of the compound during the experiment. The compound's solubility limit may have been exceeded in the final assay conditions.Re-evaluate the final concentration of this compound in your assay. It may be necessary to work at a lower concentration or to include a solubilizing agent in your buffer, if compatible with your experimental setup.

Stability Data Summary

Currently, there is no publicly available quantitative data from formal stability studies on this compound under various storage conditions. The recommendations provided are based on general principles for handling peptides and lipopeptides to maximize their integrity and activity. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound under different conditions (temperature, pH, and light) using High-Performance Liquid Chromatography (HPLC) to quantify the remaining intact compound over time.

1. Materials and Reagents:

  • Lyophilized this compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

  • Temperature-controlled incubator and photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of lyophilized this compound.

  • Dissolve it in an appropriate solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mg/mL).[7] This will be your "time zero" sample.

3. Stability Study Setup:

  • Temperature Stability: Aliquot the stock solution into several vials. Store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • pH Stability: Dilute the stock solution in buffers of varying pH (e.g., 4, 7, and 9) to a final concentration suitable for HPLC analysis. Store these solutions at a constant temperature (e.g., 25°C).

  • Photostability: Expose an aliquot of the solution to a controlled light source as per ICH Q1B guidelines, while keeping a control sample in the dark.

4. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.

  • Analyze the samples by reverse-phase HPLC. A gradient elution with acetonitrile and water (both often containing a small amount of trifluoroacetic acid, e.g., 0.1%) is a common method for lipopeptide analysis.[7][10]

  • Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm for the peptide backbone) or by mass spectrometry.[7]

5. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the "time zero" sample.

  • Plot the percentage of remaining this compound against time for each condition to determine its stability profile.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis start Lyophilized this compound stock Prepare Stock Solution (e.g., in Methanol) start->stock temp Temperature (4°C, 25°C, 40°C) stock->temp Aliquot & Store ph pH (pH 4, 7, 9) stock->ph Dilute & Store light Light Exposure (ICH Q1B) stock->light Expose sampling Sample at Time Points (0, 24h, 48h, etc.) temp->sampling ph->sampling light->sampling hplc HPLC Analysis (Quantify Peak Area) sampling->hplc data Calculate % Remaining vs. Time Zero hplc->data end Determine Stability Profile data->end

Caption: Workflow for assessing this compound stability.

Degradation_Factors center This compound (Lipopeptide) temp High Temperature center->temp leads to light UV/Light Exposure center->light leads to ph Extreme pH (Acidic/Alkaline) center->ph leads to oxidation Oxidation (e.g., of sensitive residues) center->oxidation leads to hydrolysis Hydrolysis (e.g., deamidation) center->hydrolysis leads to proteases Proteolytic Enzymes center->proteases leads to degradation Degradation & Loss of Activity temp->degradation light->degradation ph->degradation oxidation->degradation hydrolysis->degradation proteases->degradation

Caption: Factors affecting lipopeptide stability.

References

Technical Support Center: Overcoming Fungal Resistance to Lipopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving fungal resistance to lipopeptide antibiotics, primarily echinocandins.

Troubleshooting Guides

This section addresses common issues encountered during laboratory experiments.

Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results for Echinocandins.

Possible Causes and Troubleshooting Steps:

  • Problem: High variability in MIC readings for the same isolate across different experiments.

    • Cause A: Inoculum preparation. Inconsistent inoculum density can significantly affect MIC results.

      • Solution: Ensure a standardized inoculum is prepared for each experiment, typically adjusted to a 0.5 McFarland standard. Use a spectrophotometer for accuracy.

    • Cause B: Cation concentration in media. The activity of some echinocandins, like daptomycin, is dependent on calcium concentration.

      • Solution: Use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with calcium to the recommended concentration (typically 50 µg/ml) for testing daptomycin and other calcium-dependent lipopeptides.[1]

    • Cause C: "Paradoxical effect" or "Eagle effect". Some fungi, like Candida albicans, may exhibit continued growth at high concentrations of caspofungin, leading to difficulties in endpoint determination.[2]

      • Solution: When reading MIC endpoints, consider this phenomenon. The MIC should be recorded as the lowest concentration that shows a significant decrease in growth, even if some trailing growth is observed at higher concentrations.

  • Problem: An isolate with a known FKS gene mutation shows lower than expected resistance.

    • Cause A: Type of FKS mutation. Not all mutations in the "hot spot" regions of FKS1 or FKS2 confer the same level of resistance. The specific amino acid substitution is critical.[3][4]

      • Solution: Sequence the entire "hot spot" region of the relevant FKS gene to confirm the exact mutation. Compare your findings with published data on the impact of specific mutations on echinocandin MICs.

    • Cause B: Fitness cost of the mutation. Some FKS mutations that confer high-level resistance may also reduce the overall fitness of the fungal strain, leading to slower growth and potentially impacting MIC results in a standard assay.

      • Solution: Perform growth curve analysis of the resistant mutant in the absence of the drug and compare it to the wild-type strain to assess for any fitness defects.

Issue 2: Difficulty in Correlating Genotype (FKS mutation) with Phenotype (MIC value).

  • Problem: A clinical isolate shows elevated echinocandin MICs, but no mutations are found in the FKS1 or FKS2 "hot spot" regions.

    • Cause A: Alternative resistance mechanisms. Resistance can be multifactorial and may not always be linked to target site mutations. Other mechanisms include:

      • Upregulation of the cell wall integrity (CWI) pathway: This compensatory mechanism can increase the production of chitin, strengthening the cell wall and reducing susceptibility to echinocandins.[3][5]

      • Role of Heat Shock Proteins (Hsp90): Hsp90 is a molecular chaperone that plays a crucial role in the fungal stress response and can contribute to drug tolerance.[6][7]

      • Efflux pumps: Overexpression of efflux pumps can reduce the intracellular concentration of the antifungal agent.

    • Solution:

      • Investigate the expression levels of genes involved in the CWI pathway (e.g., PKC1, SLT2) and chitin synthesis (CHS genes) using RT-qPCR.

      • Evaluate the role of Hsp90 by using an Hsp90 inhibitor in combination with the echinocandin to see if susceptibility is restored.[6]

      • Assess the activity of efflux pumps using specific inhibitors or by measuring drug accumulation within the fungal cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of fungal resistance to lipopeptide antibiotics like the echinocandins?

A1: The most common mechanism of acquired resistance to echinocandins involves mutations in the FKS1 or FKS2 genes.[3][4][8] These genes encode the catalytic subunit of β-1,3-D-glucan synthase, the target enzyme of echinocandins.[8][9] Mutations in specific "hot spot" regions of these genes reduce the binding affinity of the drug to its target, leading to decreased susceptibility.[3][4] Other mechanisms that can contribute to resistance or tolerance include the upregulation of the cell wall integrity (CWI) pathway, leading to increased chitin synthesis, and the involvement of stress response proteins like Hsp90.[3][5][6]

Q2: How can I overcome echinocandin resistance in my experiments?

A2: Several strategies are being explored to overcome echinocandin resistance:

  • Combination Therapy: Using echinocandins in combination with other antifungal agents that have different mechanisms of action can be effective.

  • Targeting Stress Response Pathways: Inhibiting key components of the fungal stress response, such as Hsp90 or the casein kinase Yck2, has been shown to restore sensitivity to echinocandins in resistant strains.[6][10][11][12]

  • Modulating the Cell Wall Integrity Pathway: Targeting components of the CWI pathway could prevent the compensatory mechanisms that lead to reduced susceptibility.

Q3: Are there differences in the resistance profiles of the different echinocandins (caspofungin, micafungin, anidulafungin)?

A3: Yes, while there is generally cross-resistance among the echinocandins, some studies have reported differences in the level of resistance conferred by specific FKS mutations to each of the three approved echinocandins.[13] For example, a particular mutation might lead to a higher fold-increase in the MIC for caspofungin compared to micafungin or anidulafungin. Therefore, it is important to test the susceptibility of resistant isolates to all three agents.

Q4: What is the "paradoxical effect" observed with caspofungin and how does it affect susceptibility testing?

A4: The paradoxical effect, also known as the Eagle effect, is a phenomenon where some fungal strains, particularly Candida albicans, show better growth at high concentrations of caspofungin than at lower concentrations.[2] This can complicate the interpretation of MIC results. The exact mechanism is not fully understood but may involve the upregulation of chitin synthesis at high drug concentrations.[2] When performing MIC assays with caspofungin, it is crucial to be aware of this effect and to record the MIC as the lowest concentration that causes a significant reduction in growth.

Data Presentation

Table 1: Common FKS1 and FKS2 Hot Spot Mutations in Candida Species and their Impact on Echinocandin MICs.

Fungal SpeciesGeneMutationFold Increase in MIC (Approximate)Reference
Candida albicansFKS1S645P8-32[3][4]
S645F4-16[3]
F641S>16[3]
Candida glabrataFKS2S663P16-64[14]
F659del8-32[14]
F659V4-16[14]

Note: The fold increase in MIC can vary depending on the specific strain and the echinocandin tested.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Echinocandins

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Materials:

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

  • 96-well microtiter plates.

  • Echinocandin stock solutions (caspofungin, micafungin, anidulafungin).

  • Fungal isolate to be tested.

  • Sterile saline or water.

  • 0.5 McFarland standard.

  • Spectrophotometer.

  • Incubator (35°C).

Procedure:

  • Inoculum Preparation: a. From a fresh culture (24-48 hours old), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done visually or with a spectrophotometer. c. Dilute the standardized inoculum 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution: a. Prepare serial twofold dilutions of the echinocandin drugs in RPMI 1640 medium in the 96-well microtiter plates. The final volume in each well should be 100 µL. b. The concentration range should be appropriate to determine the MIC of both susceptible and resistant isolates (e.g., 0.015 to 16 µg/mL). c. Include a drug-free well as a positive growth control.

  • Inoculation: a. Add 100 µL of the final inoculum suspension to each well of the microtiter plate, including the growth control well. b. The final volume in each well will be 200 µL.

  • Incubation: a. Incubate the plates at 35°C for 24 hours. For some slower-growing species, 48 hours of incubation may be necessary.

  • Reading the MIC: a. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., a 50% or greater reduction in turbidity) compared to the growth control. b. Be aware of the potential for a paradoxical effect with caspofungin, where growth may reappear at higher concentrations.

Mandatory Visualizations

Fungal_Resistance_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_mechanism Mechanism Investigation cluster_troubleshooting Troubleshooting MIC_Test Perform Echinocandin MIC Testing Inconsistent_MIC Inconsistent MICs? MIC_Test->Inconsistent_MIC High_MIC High MIC Observed? Inconsistent_MIC->High_MIC No Check_Protocol Review Experimental Protocol Inconsistent_MIC->Check_Protocol Yes FKS_Sequencing Sequence FKS Hot Spots High_MIC->FKS_Sequencing Yes Mutation_Found Mutation Found? FKS_Sequencing->Mutation_Found CWI_Pathway Analyze Cell Wall Integrity Pathway Mutation_Found->CWI_Pathway No Compare_Data Compare with Published Data Mutation_Found->Compare_Data Yes HSP90_Inhibition Test Hsp90 Inhibition CWI_Pathway->HSP90_Inhibition Efflux_Assay Perform Efflux Pump Assay HSP90_Inhibition->Efflux_Assay

Caption: Experimental workflow for investigating echinocandin resistance.

Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WSC1 Wsc1/Mid2 RHO1 Rho1-GTP WSC1->RHO1 PKC1 Pkc1 RHO1->PKC1 BCK1 Bck1 (MAPKKK) PKC1->BCK1 MKK1_2 Mkk1/2 (MAPKK) BCK1->MKK1_2 SLT2 Slt2 (MAPK) MKK1_2->SLT2 RLM1 Rlm1/Swi4/Swi6 SLT2->RLM1 Gene_Expression Cell Wall Gene Expression (e.g., FKS, CHS) RLM1->Gene_Expression Chitin_Synthesis Increased Chitin Synthesis Gene_Expression->Chitin_Synthesis Echinocandin Echinocandin Glucan_Synthase β-1,3-glucan synthase (Fks1/2) Echinocandin->Glucan_Synthase inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Cell_Wall_Stress->WSC1 activates

Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.

References

Technical Support Center: Gageotetrin B Production via Bacillus subtilis Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals working on scaling up the fermentation of Bacillus subtilis for the production of the linear lipopeptide, Gageotetrin B. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is Bacillus subtilis a suitable host for its production?

A1: this compound is a non-cytotoxic, antimicrobial linear lipopeptide isolated from a marine strain of Bacillus subtilis.[1][2][3][4] It consists of a tetrapeptide linked to a β-hydroxy fatty acid. Bacillus subtilis is an ideal host for producing lipopeptides because it is a non-pathogenic, gram-positive bacterium with a high capacity for secreting secondary metabolites.[5] Many strains of B. subtilis are known to produce a variety of lipopeptides, such as surfactin and fengycin, through large multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS).[6][7] this compound is also synthesized via an NRPS pathway.[8]

Q2: What are the most critical factors to consider when scaling up fermentation from a shake flask to a bioreactor?

A2: When scaling up, maintaining process consistency is the biggest challenge.[9] Key parameters that must be carefully managed include:

  • Oxygen Transfer Rate (OTR): Ensuring sufficient dissolved oxygen (DO) is critical. This is affected by agitation speed, aeration rate, and bioreactor geometry.

  • Mixing and Shear Stress: Homogeneous distribution of nutrients and cells is essential, but excessive shear from high agitation can damage cells.

  • pH Control: The optimal pH for lipopeptide production by B. subtilis is typically between 6.5 and 7.5.[10][11] Active pH control is necessary in large bioreactors.

  • Temperature Control: B. subtilis fermentations are often run between 30°C and 39°C.[7][10] Large-scale fermenters require efficient cooling systems to dissipate metabolic heat.

  • Foam Control: Lipopeptide production often leads to significant foam formation.[9] An effective, automated foam control strategy using antifoaming agents is required.

Q3: My this compound yield is high in the lab-scale shake flask but drops significantly in the 10L pilot-scale bioreactor. What are the likely causes?

A3: This is a classic scale-up problem. The most common culprits are insufficient oxygen supply and poor mixing. In a shake flask, the tumbling motion provides good surface aeration, but this doesn't scale linearly. In a bioreactor, if the impeller speed and sparging rate are not optimized, cells may experience oxygen limitation, leading to reduced productivity. Refer to the troubleshooting guide below for a systematic approach to diagnosing this issue.

Troubleshooting Guide

Issue 1: Low or Inconsistent this compound Yield

Low productivity is the most common issue encountered during fermentation scale-up. Use the following workflow to diagnose the problem.

Low_Yield_Troubleshooting Start Low this compound Titer Check_Inoculum 1. Verify Inoculum Quality (Viability >95%, Correct OD) Start->Check_Inoculum Inoculum_OK Inoculum Good Check_Inoculum->Inoculum_OK Inoculum_Bad Poor Quality Check_Inoculum->Inoculum_Bad Check_Media 2. Analyze Media Composition (Correct component concentrations?) Media_OK Media Correct Check_Media->Media_OK Media_Bad Composition Error Check_Media->Media_Bad Check_Params 3. Review Fermentation Parameters (pH, Temp, DO) Params_OK Parameters Stable Check_Params->Params_OK Params_Bad Parameter Deviation Check_Params->Params_Bad Check_Contamination 4. Check for Contamination (Microscopy, Plating) Contam_OK No Contamination Check_Contamination->Contam_OK Contam_Found Contamination Detected Check_Contamination->Contam_Found Inoculum_OK->Check_Media Solution_Inoculum Solution: Prepare fresh inoculum using standardized protocol. Inoculum_Bad->Solution_Inoculum Media_OK->Check_Params Solution_Media Solution: Remake media. Validate raw material quality. Media_Bad->Solution_Media Params_OK->Check_Contamination Solution_Params Solution: Calibrate probes. Optimize control loops (PID). Params_Bad->Solution_Params End Further Investigation Required Contam_OK->End If all checks pass, consider strain stability or advanced metabolic analysis. Solution_Contam Solution: Review sterilization procedures (autoclave, SIP). Contam_Found->Solution_Contam

Caption: Troubleshooting workflow for low this compound production.

Issue 2: Excessive Foaming in the Bioreactor

Lipopeptides are powerful biosurfactants, making foam a significant operational challenge.

  • Cause: High cell density and vigorous aeration coupled with lipopeptide production create stable foam.

  • Problem: Foam can block exhaust filters, leading to pressure buildup and loss of sterility. It can also cause significant loss of culture volume.

  • Solutions:

    • Antifoam Agents: Use a food-grade antifoam agent (e.g., silicone-based or polypropylene glycol). Implement an automated control loop with a foam probe to add antifoam only when necessary, preventing overuse which can inhibit cell growth.

    • Mechanical Foam Breakers: Some bioreactors can be equipped with mechanical foam breakers in the headspace, which disrupt foam without chemical addition.

    • Process Parameters: In some cases, slightly reducing the agitation or aeration rate can manage foam without significantly impacting the oxygen transfer rate. This requires careful optimization.

Data & Experimental Protocols

Table 1: Comparison of Media for Lipopeptide Production by Bacillus subtilis

Optimizing the fermentation medium is a cost-effective way to enhance yield. Below are examples of media compositions that have been successfully used for producing lipopeptides. These can serve as a starting point for developing a medium tailored for this compound.

ComponentMedium 1 (g/L)[12][13]Medium 2 (g/L)[14]Medium 3 (g/L)[15]
Glucose7.52035
Monosodium Glutamate6.75-8
Yeast Extract10 (with NH₄Cl)-4
NaNO₃-4-
KH₂PO₄0.75-1.1
K₂HPO₄---
MgSO₄0.370.40.6
KCl0.160.20.6
Peanut Oil1.25--
Trace Metals
FeSO₄·7H₂O0.24 (mg/L)4.3 (mg/L)0.6 (mg/L)
MnSO₄0.76 (mg/L)1.71 (mg/L)10 (mg/L)
CuSO₄-0.284 (mg/L)0.2 (mg/L)
Final pH 7.07.27.0
Reported Yield ~709 mg/L~700 mg/L(Not specified)
Protocol A: Inoculum Preparation

A healthy and consistent inoculum is crucial for reproducible fermentations.

  • Activation: From a cryopreserved stock of B. subtilis, streak a loopful of cells onto a nutrient agar plate. Incubate at 37°C for 18-24 hours.

  • Pre-culture: Inoculate a single, well-isolated colony into a 250 mL flask containing 50 mL of a seed medium (e.g., Nutrient Broth or LB Broth).[16][17]

  • Incubation: Incubate the seed culture at 30-37°C on a rotary shaker at 200-220 rpm for 16-18 hours.[16][17]

  • Inoculation: Aseptically transfer the seed culture to the main bioreactor to achieve an initial inoculum size of 2-5% (v/v).[10][14] The culture should be in the late exponential growth phase.

Protocol B: Quantification of this compound using HPLC

This protocol provides a general framework for quantifying lipopeptides. It should be optimized for this compound specifically.

  • Sample Preparation:

    • Centrifuge 10 mL of fermentation broth at 8,000 x g for 15 minutes to pellet the cells.

    • Collect the supernatant. Perform an acid precipitation by adjusting the pH of the supernatant to 2.0 with concentrated HCl and let it stand at 4°C overnight.

    • Centrifuge the precipitated sample to collect the crude lipopeptide pellet.

    • Re-dissolve the pellet in methanol and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 40% to 80% acetonitrile over 20 minutes.[18]

    • Flow Rate: 0.6 - 1.0 mL/min.

    • Detection: UV detector at 214 nm.[18]

    • Quantification: Create a standard curve using purified this compound of known concentrations to calculate the concentration in the samples.

Biosynthetic Pathway Visualization

This compound is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. This diagram illustrates the general modular nature of such a pathway.

NRPS_Pathway cluster_NRPS NRPS Enzyme Complex cluster_legend Domain Legend Module1 Module 1 A T C Module2 Module 2 A T C Module1->Module2 Elongation Module3 Module 3 A T C Module2->Module3 Module4 Module 4 A T C Module3->Module4 TE_Domain Thioesterase (TE) Domain Module4->TE_Domain GageotetrinB This compound (Linear Lipopeptide) TE_Domain->GageotetrinB Release & Hydrolysis FattyAcid β-Hydroxy Fatty Acid FattyAcid->Module1:f1 Loading AminoAcid1 Amino Acid 1 AminoAcid1->Module1:f1 AminoAcid2 Amino Acid 2 AminoAcid2->Module2:f1 AminoAcid3 Amino Acid 3 AminoAcid3->Module3:f1 AminoAcid4 Amino Acid 4 AminoAcid4->Module4:f1 A A: Adenylation (Selects Amino Acid) T T: Thiolation (Binds Amino Acid) C C: Condensation (Forms Peptide Bond)

References

Technical Support Center: Enhancing the Antifungal Bioactivity of Gageotetrin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the antifungal bioactivity of Gageotetrin B.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its known antifungal activity?

This compound is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1] It is composed of a tetrapeptide sequence (Leu-Leu-Leu-OMe-Glu) linked to a 3-hydroxy fatty acid.[2] this compound has demonstrated significant antifungal activity against a range of pathogenic fungi with Minimum Inhibitory Concentration (MIC) values typically ranging from 0.01 to 0.06 μM.[3] Notably, it is considered non-cytotoxic to human cell lines, making it a promising candidate for antifungal drug development.[1][4][5]

2. What is the proposed mechanism of action for this compound?

While the specific signaling pathway for this compound is not fully elucidated, like other lipopeptides, its primary mechanism of action is believed to be the disruption of the fungal cell membrane.[6][7][8] The lipophilic fatty acid tail is thought to insert into the phospholipid bilayer of the fungal membrane, while the hydrophilic peptide portion interacts with the membrane surface. This interaction can lead to increased membrane permeability, formation of pores or ion channels, and ultimately, leakage of cellular contents and cell death.[6][9]

3. How can the antifungal bioactivity of this compound be enhanced?

Two primary strategies can be explored to enhance the bioactivity of this compound:

  • Chemical Modification: Altering the chemical structure of this compound can lead to derivatives with improved antifungal potency. Modifications can be targeted at either the fatty acid chain or the peptide sequence. For instance, altering the length and branching of the fatty acid tail can influence its interaction with the fungal membrane.[7] Similarly, amino acid substitutions in the peptide moiety can affect its solubility, stability, and target binding.

  • Combination Therapy: Utilizing this compound in combination with other antifungal agents can result in synergistic effects, where the combined antifungal activity is greater than the sum of the individual activities.[10][11][12][13] This approach can also help to reduce the required dosage of each drug, potentially minimizing toxicity and preventing the development of drug resistance.

4. Which classes of antifungal drugs are promising candidates for combination therapy with this compound?

Based on studies with other lipopeptides, the following classes of antifungal drugs are promising candidates for synergistic combinations with this compound:

  • Azoles (e.g., fluconazole, itraconazole): Azoles inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane. The membrane-disrupting activity of this compound could potentially enhance the penetration of azoles into the fungal cell, leading to a synergistic effect.[10][11][14]

  • Polyenes (e.g., amphotericin B): Polyenes also target ergosterol, binding to it and forming pores in the cell membrane. The combined action of this compound and a polyene could lead to more rapid and extensive membrane damage.[12]

  • Echinocandins (e.g., caspofungin, micafungin): Echinocandins inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[15] While their primary target is different from that of this compound, the weakening of the cell wall by echinocandins could make the cell membrane more accessible to this compound, resulting in enhanced activity.

Troubleshooting Guides

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.

Possible Cause Troubleshooting Step
Solubility Issues This compound is a lipopeptide and may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Perform a solubility test at the highest concentration to be used.
Adsorption to Plastics Lipopeptides can adsorb to the surface of plastic labware, reducing the effective concentration. Use low-adhesion microplates and pipette tips. Consider pre-treating plates with a blocking agent.
Inoculum Variability The density of the fungal inoculum can significantly impact MIC results. Standardize the inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent starting cell concentration.
Media Composition The composition of the culture medium (e.g., pH, cation concentration) can influence the activity of lipopeptides. Use a standardized and recommended medium for antifungal susceptibility testing, such as RPMI-1640.

Issue: Lack of observed synergy in combination therapy experiments.

Possible Cause Troubleshooting Step
Inappropriate Concentration Range The concentrations of this compound and the partner drug may be outside the range where synergy occurs. Test a wider range of concentrations for both compounds in the checkerboard assay, extending above and below their individual MICs.
Antagonistic Interaction Not all drug combinations are synergistic; some may be additive, indifferent, or even antagonistic.[10] Carefully calculate the Fractional Inhibitory Concentration Index (FICI) to quantitatively assess the interaction.
Assay Method The chosen synergy testing method may not be optimal. The checkerboard microdilution method is a standard approach.[16][17][18] Ensure proper setup and interpretation of the results.
Fungal Strain Specificity Synergistic effects can be strain-dependent. Test the combination against a panel of different clinical or laboratory strains of the target fungus.

Quantitative Data Summary

Table 1: Antifungal Activity of this compound against Various Fungal Pathogens

Fungal SpeciesMIC (μM)Reference
Colletotrichum acutatum0.01[3]
Botrytis cinerea0.01[3]
Staphylococcus aureus0.04[3]
Bacillus subtilis0.02[3]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol is adapted from standard methods for assessing antifungal synergy.[16][19]

  • Preparation of Drug Solutions:

    • Prepare stock solutions of this compound and the partner antifungal drug (e.g., fluconazole) at a concentration 100 times the expected final highest concentration in a suitable solvent (e.g., DMSO).

    • Prepare intermediate dilutions of each drug in RPMI-1640 medium.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of RPMI-1640 medium to all wells.

    • Create a two-dimensional concentration gradient. Along the x-axis, add 50 µL of serially diluted this compound. Along the y-axis, add 50 µL of the serially diluted partner drug. This will result in wells containing various combinations of the two drugs.

    • Include control wells with each drug alone, as well as a drug-free growth control.

  • Inoculation:

    • Prepare a standardized fungal inoculum in RPMI-1640 medium to a final concentration of 1-5 x 10⁵ CFU/mL.

    • Add 100 µL of the fungal suspension to each well.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of this compound + FIC of partner drug.

    • Interpret the FICI values as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Visualizations

GageotetrinB_Mechanism cluster_membrane Fungal Cell Membrane GageotetrinB This compound Membrane Outer Leaflet Inner Leaflet GageotetrinB->Membrane:f0 1. Adsorption & Insertion FungalCell Fungal Cell Pore Ion Channel/ Pore Membrane:f1->Pore 2. Pore Formation/ Membrane Destabilization Ergosterol Ergosterol Leakage Leakage of Cellular Contents (Ions, ATP) Pore->Leakage 3. Ion Dysregulation CellDeath Fungal Cell Death Leakage->CellDeath 4. Leads to

Caption: Proposed mechanism of action for this compound against fungal cells.

Synergy_Workflow start Start: Hypothesis of Synergy prep_drugs Prepare Stock Solutions (this compound & Partner Drug) start->prep_drugs checkerboard Perform Checkerboard Microdilution Assay prep_drugs->checkerboard incubate Incubate Plates (24-48 hours) checkerboard->incubate read_mic Determine MICs (Individual & Combination) incubate->read_mic calc_fici Calculate FIC Index (FICI) read_mic->calc_fici interpret Interpret FICI (Synergy, Additive, Antagonism) calc_fici->interpret synergy Synergy Observed (FICI <= 0.5) interpret->synergy Yes no_synergy No Synergy (FICI > 0.5) interpret->no_synergy No optimize Troubleshoot & Optimize Assay (e.g., concentration ranges) no_synergy->optimize optimize->checkerboard

Caption: Experimental workflow for assessing antifungal synergy.

Derivatization_Strategy start This compound Core Structure modify_lipid Modify Fatty Acid Tail (e.g., chain length, branching) start->modify_lipid modify_peptide Modify Peptide Backbone (e.g., amino acid substitution) start->modify_peptide synthesis Synthesize Derivatives modify_lipid->synthesis modify_peptide->synthesis purification Purify & Characterize (HPLC, Mass Spec) synthesis->purification bioassay Antifungal Bioassays (MIC determination) purification->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar lead_optimization Lead Optimization sar->lead_optimization Potent Derivative Identified redesign Redesign Derivatives sar->redesign Activity Not Improved redesign->start

Caption: Logical workflow for enhancing bioactivity via chemical modification.

References

Identifying and minimizing interference in Gageotetrin B bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Gageotetrin B. Our goal is to help you identify and minimize potential interference in your bioassays to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a linear lipopeptide derived from the marine bacterium Bacillus subtilis.[1][2][3][4] It is composed of a di- or tetrapeptide backbone linked to a 3-hydroxy fatty acid.[2][3][4] this compound has demonstrated notable antifungal and antimicrobial activities, including the inhibition of mycelial growth in the wheat blast fungus Magnaporthe oryzae Triticum.[1] The primary mechanism of action for lipopeptides like this compound is believed to be the disruption of the cell membrane's integrity.[5]

Q2: What are the common bioassays for evaluating this compound?

A2: Common bioassays for this compound focus on its antimicrobial and cytotoxic properties. These typically include:

  • Antimicrobial Susceptibility Assays: Broth microdilution or agar disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against various fungal and bacterial strains.[1][3]

  • Cell Viability and Cytotoxicity Assays: To assess the effect of this compound on mammalian cell lines and to rule out non-specific toxicity.[3][6] These are often colorimetric, fluorometric, or luminescent-based assays.

  • Membrane Permeability Assays: To confirm the membrane disruption mechanism of action, using fluorescent dyes that are excluded from cells with intact membranes.

Q3: What are the primary sources of interference in this compound bioassays?

A3: Interference in bioassays can arise from various sources, including the physicochemical properties of this compound itself, as well as from experimental conditions.[7][8] Key sources of interference include:

  • Compound Aggregation: Lipopeptides can form aggregates at higher concentrations, which may lead to non-specific activity.[9][10]

  • Assay Technology Interference: this compound may directly interfere with assay components, such as fluorescent or luminescent reporters.[11][12]

  • Chemical Reactivity: The compound may react with assay reagents, leading to false-positive or false-negative results.[7]

  • Cell-Based Assay Artifacts: Factors such as cell health, passage number, and seeding density can significantly impact assay outcomes.[13][14]

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells

Possible Causes and Solutions

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure thorough mixing of cell suspension before and during plating. Use reverse pipetting techniques for viscous cell suspensions.
"Edge Effects" in Microplates Avoid using the outer wells of the microplate, or fill them with sterile media or water to maintain humidity.
Compound Precipitation Visually inspect plates for precipitates. Lower the final DMSO concentration or reduce the this compound concentration.
Inaccurate Pipetting Calibrate pipettes regularly. Use low-retention pipette tips.[14]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma, as it can affect cell health and response to treatment.[14]

Experimental Workflow for Minimizing Variability

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Consistent Passage #) cell_seeding Cell Seeding (Reverse Pipetting) cell_culture->cell_seeding compound_prep This compound Dilution treatment Add this compound compound_prep->treatment incubation1 24h Incubation (Check for Edge Effects) cell_seeding->incubation1 incubation1->treatment incubation2 Treatment Incubation treatment->incubation2 add_reagent Add Assay Reagent incubation2->add_reagent read_plate Read Plate add_reagent->read_plate qc Quality Control (Z'-factor > 0.5) read_plate->qc analyze Analyze Data qc->analyze

Workflow for reproducible cell-based assays.
Issue 2: False-Positives in High-Throughput Screening (HTS)

False-positives are compounds that appear active in a primary screen but are later found to be inactive.[10] This is a common issue in HTS campaigns.[8]

Strategies for Identifying and Minimizing False-Positives

StrategyDetailed Methodology
Counterscreens Run the assay in the absence of the biological target (e.g., no cells or a denatured enzyme). Activity in a counterscreen suggests interference with the assay technology itself.[11]
Orthogonal Assays Confirm hits using a different assay that measures the same biological endpoint but uses a different detection technology (e.g., confirm a luminescence-based viability hit with a colorimetric assay).
Dose-Response Analysis True hits typically exhibit a sigmoidal dose-response curve. Non-specific compounds or aggregators may show irregular or steep curves.
PAINS Filters Use computational filters to check if this compound or any of its analogs contain Pan-Assay Interference (PAINS) substructures, which are known to cause non-specific assay activity.[8]

Logical Workflow for Hit Confirmation

G primary_screen Primary HTS Hit dose_response Dose-Response Testing primary_screen->dose_response counterscreen Counterscreen (No Target) dose_response->counterscreen Sigmoidal Curve false_positive False Positive (Interference) dose_response->false_positive Non-sigmoidal orthogonal_assay Orthogonal Assay counterscreen->orthogonal_assay Inactive counterscreen->false_positive Active confirmed_hit Confirmed Hit orthogonal_assay->confirmed_hit Active orthogonal_assay->false_positive Inactive

Decision tree for validating HTS hits.
Issue 3: this compound Appears to be Autofluorescent

Autofluorescence from a test compound can interfere with fluorescence-based assays, leading to artificially high signals.[12]

Troubleshooting Autofluorescence

StepDescription
1. Spectral Scan Perform a spectral scan of this compound at the assay concentration to determine its excitation and emission profile.
2. Wavelength Selection If possible, choose assay fluorophores with excitation and emission wavelengths that do not overlap with those of this compound.
3. "Compound-Only" Control Include control wells containing this compound in assay buffer without cells or other reagents to quantify its background fluorescence.
4. Time-Resolved Fluorescence (TRF) Consider using a TRF-based assay. TRF can distinguish between the long-lived fluorescence of the assay probe and the short-lived fluorescence of the interfering compound.
5. Switch to a Non-Fluorescent Assay If autofluorescence is significant and cannot be mitigated, switch to an alternative assay format, such as a luminescence or absorbance-based method.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

  • Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well microplate, perform a serial two-fold dilution of this compound in appropriate broth medium (e.g., Potato Dextrose Broth). The final volume in each well should be 100 µL.

    • Include a positive control (broth with fungus, no compound) and a negative control (broth only).

  • Inoculation:

    • Prepare a fungal spore suspension and adjust the concentration to approximately 1 x 10^5 spores/mL.

    • Add 100 µL of the spore suspension to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature for the fungal strain (e.g., 28°C) for 48-72 hours.

  • Analysis:

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

Protocol 2: Counterscreen for Luciferase Interference

This protocol helps determine if this compound interferes with a luciferase-based cell viability assay (e.g., CellTiter-Glo®).

  • Plate Setup:

    • In a white, opaque 96-well plate, add this compound at various concentrations to cell-free assay buffer.

    • Include a positive control (e.g., a known luciferase inhibitor) and a negative control (buffer only).

  • Reagent Addition:

    • Add the luciferase reagent to all wells according to the manufacturer's instructions.

  • Incubation:

    • Incubate the plate for 10 minutes at room temperature to allow the signal to stabilize.

  • Measurement:

    • Measure the luminescence using a plate reader.

    • A decrease or increase in signal in the presence of this compound indicates direct interference with the assay chemistry.

Potential Signaling Pathway Interference

When using cell-based assays, it's crucial to consider that your compound might interfere with the reporter system itself, not just the intended biological target. For example, in many reporter-gene assays, a signaling cascade leads to the expression of an enzyme like luciferase. Interference can occur at any step.

G cluster_pathway Cellular Signaling Pathway cluster_reporter Reporter System receptor Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Reporter Gene Expression transcription_factor->gene_expression luciferase Luciferase Protein gene_expression->luciferase light_signal Luminescent Signal luciferase->light_signal interference This compound Interference interference->luciferase Inhibition/ Stabilization interference->light_signal Quenching/ Enhancement

Potential points of interference in a reporter-gene assay.

References

Technical Support Center: Synthesis of Gageotetrin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of Gageotetrin B analogs. This compound is a linear lipopeptide with a Leu-rich peptide backbone and a novel 3-hydroxy fatty acid component, originally isolated from a marine bacterium Bacillus subtilis.[1][2] The synthesis of its analogs can present several challenges, which this guide aims to address.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound analogs in a question-and-answer format.

Question: Why is the yield of my solid-phase peptide synthesis (SPPS) for the Leu-rich peptide backbone consistently low?

Answer: Low yields during the SPPS of hydrophobic, Leu-rich peptides are often due to on-resin aggregation.[3] The peptide chains can form secondary structures, such as β-sheets, which hinder the accessibility of reagents to the growing peptide chain.

Possible Solutions:

  • Incorporate Chain-Disrupting Agents: The use of pseudoproline dipeptides or other structure-disrupting derivatives can interrupt the formation of secondary structures on the resin.

  • Elevated Temperature: Performing coupling and deprotection steps at a higher temperature (e.g., 60-90°C) can help to disrupt aggregation.

  • Specialized Reagents: Employing coupling reagents known to be effective for hindered couplings, such as COMU (N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide), may improve yields.

  • Microwave-Assisted SPPS: Microwave irradiation can accelerate coupling and deprotection reactions and help to minimize aggregation.[4]

Question: I am observing significant epimerization of amino acid residues during peptide coupling. How can I minimize this?

Answer: Epimerization, or racemization, is a common side reaction during peptide bond formation, especially when activating the carboxylic acid of an amino acid or peptide fragment.

Possible Solutions:

  • Use of Additives: The addition of reagents like Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-hydroxy-7-azabenzotriazole) to the carbodiimide coupling mixture can suppress racemization.

  • Choice of Coupling Reagent: Uronium/aminium-based coupling reagents such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally considered to be safer in terms of racemization compared to older methods.

  • Controlled Reaction Conditions: Ensure that the reaction temperature is kept low and that the activation time of the carboxylic acid is minimized before the addition of the amine component.

Question: The synthesis of the β-hydroxy fatty acid side chain is proving difficult, with low stereoselectivity. What methods can I use to improve this?

Answer: The stereoselective synthesis of the β-hydroxy fatty acid is a critical step. Asymmetric synthesis methods are often required to achieve high diastereomeric and enantiomeric purity.

Recommended Methodologies:

  • Keck Asymmetric Allylation: This method can be employed for the stereoselective construction of chiral β-hydroxy carboxylic acids.[5]

  • Reformatsky Reaction: While historically challenging to control, modern variations of the Reformatsky reaction using activated zinc and suitable chiral auxiliaries can provide good stereoselectivity.

  • Aldol Addition Reactions: The use of chiral catalysts or auxiliaries in aldol addition reactions between an enolate and an aldehyde is a powerful strategy for controlling the stereochemistry of the β-hydroxy group.

Question: I am facing challenges with the final coupling of the fatty acid side chain to the peptide. What are the key considerations?

Answer: Coupling a bulky, hydrophobic fatty acid to a peptide can be sluggish and may lead to side reactions.

Key Considerations:

  • Coupling Reagent Choice: A robust coupling reagent that can overcome steric hindrance is necessary. Reagents like HATU or TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) are often effective.

  • Solvent Selection: The choice of solvent is critical to ensure the solubility of both the peptide and the fatty acid. A mixture of DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) or the use of NMP (N-Methyl-2-pyrrolidone) can be beneficial.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC to determine the optimal reaction time and avoid degradation of the starting materials or product.

Frequently Asked Questions (FAQs)

What are the most critical steps in the synthesis of this compound analogs?

The most critical steps are:

  • Stereoselective synthesis of the β-hydroxy fatty acid: Achieving the correct stereochemistry is crucial for biological activity.

  • Solid-phase synthesis of the hydrophobic peptide backbone: Overcoming aggregation is key to obtaining the desired peptide in good yield and purity.

  • Coupling of the fatty acid to the peptide: This step can be challenging due to the steric bulk and hydrophobicity of the fatty acid.

  • Purification of the final lipopeptide: The amphipathic nature of the product can make purification by standard methods like reverse-phase HPLC difficult.

What are the main challenges associated with the synthesis of hydrophobic peptides like the backbone of this compound?

The main challenges include:

  • On-resin aggregation: Leading to poor reaction kinetics and low yields.[3]

  • Difficult purification: The hydrophobic nature of the peptide can lead to poor solubility in aqueous solvents and irreversible adsorption to chromatography columns.

  • Secondary structure formation: Can hinder the accessibility of reagents.[6]

Are there any specific protecting groups that are recommended for the synthesis of the peptide backbone?

Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is generally applicable. For residues prone to side reactions, such as glutamic acid, appropriate side-chain protecting groups (e.g., OtBu for the carboxylic acid) should be used.

What analytical techniques are most suitable for characterizing this compound analogs?

The following techniques are essential:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and for purification.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of stereochemistry.

Quantitative Data

The following tables provide illustrative data for key reaction steps, based on typical yields and conditions reported for the synthesis of similar lipopeptides.

Table 1: Illustrative Yields for Solid-Phase Peptide Synthesis (SPPS) of a Model Leu-rich Tetrapeptide

Coupling StrategyAverage Yield per StepOverall Crude Yield
Standard HBTU/DIPEA at RT95%81%
Microwave-assisted, 75°C98%92%
With Pseudoproline Dipeptide99%96%

Table 2: Comparison of Coupling Reagents for Fatty Acid Acylation of a Model Peptide

Coupling ReagentReaction Time (h)Crude Purity (%)Isolated Yield (%)
HBTU/DIPEA246550
HATU/DIPEA128575
COMU/DIPEA89082

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Leu-rich Peptide

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • First Amino Acid Loading: Add the first Fmoc-protected amino acid (4 eq.) and DIPEA (N,N-Diisopropylethylamine, 8 eq.) to the resin and shake for 2 hours.

  • Capping: Cap any unreacted sites with a solution of methanol/DCM/DIPEA.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes, then add to the resin and shake for 2 hours.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage: After the final deprotection, wash the resin with DCM and cleave the peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 2: General Procedure for β-Hydroxy Fatty Acid Synthesis via Asymmetric Aldol Addition

  • Enolate Formation: To a solution of a chiral auxiliary-bearing acetate derivative in THF at -78°C, add a strong base such as lithium diisopropylamide (LDA) dropwise.

  • Aldol Addition: After stirring for 30 minutes, add the desired long-chain aldehyde dropwise and continue stirring at -78°C for 2 hours.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Auxiliary Cleavage: Cleave the chiral auxiliary using appropriate conditions (e.g., lithium hydroperoxide) to yield the β-hydroxy fatty acid.

  • Purification: Purify the fatty acid by column chromatography.

Visualizations

experimental_workflow cluster_fatty_acid β-Hydroxy Fatty Acid Synthesis cluster_peptide Peptide Synthesis (SPPS) cluster_coupling Lipopeptide Formation FA_start Aldehyde + Chiral Auxiliary Aldol Asymmetric Aldol Addition FA_start->Aldol FA_intermediate Protected β-Hydroxy Fatty Acid Aldol->FA_intermediate FA_deprotection Auxiliary Cleavage FA_intermediate->FA_deprotection FA_final Purified β-Hydroxy Fatty Acid FA_deprotection->FA_final Coupling Fatty Acid-Peptide Coupling FA_final->Coupling Resin Resin AA_coupling Iterative Amino Acid Coupling Resin->AA_coupling Peptide_resin Protected Peptide on Resin AA_coupling->Peptide_resin Cleavage Cleavage from Resin Peptide_resin->Cleavage Peptide_final Purified Peptide Cleavage->Peptide_final Peptide_final->Coupling Purification Final Purification (HPLC) Coupling->Purification Final_product This compound Analog Purification->Final_product

Caption: General workflow for the synthesis of this compound analogs.

troubleshooting_workflow start Low Yield in SPPS q1 Is peptide aggregation suspected? start->q1 a1_yes Use aggregation-disrupting a) Pseudoprolines b) Higher Temp c) Microwave SPPS q1->a1_yes Yes q2 Are coupling reactions incomplete? q1->q2 No end Improved Yield a1_yes->end a2_yes a) Use stronger coupling reagent (e.g., HATU) b) Increase reaction time c) Monitor reaction closely q2->a2_yes Yes q3 Is racemization observed? q2->q3 No a2_yes->end a3_yes a) Add racemization suppressant (e.g., Oxyma) b) Use lower temperature q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for low-yield SPPS.

References

Validation & Comparative

Gageotetrin B vs. Fengycin: A Comparative Guide to Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of two lipopeptides, Gageotetrin B and Fengycin. The information presented is collated from published experimental data to assist researchers in evaluating their potential applications.

Quantitative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Fengycin against various fungal pathogens. It is important to note that these values are from different studies and direct, head-to-head comparisons in the same experimental setup are not currently available in the published literature. Variations in experimental conditions can influence MIC values.

Fungal SpeciesThis compound MIC (µg/mL)This compound MIC (µM)Fengycin MIC (µg/mL)Fengycin MIC (µM)Reference
Magnaporthe oryzae Triticum (MoT)1.5 (µ g/disk )---[1]
Rhizoctonia solani-0.01-0.064-32-[2][3][4]
Botrytis cinerea-0.01-0.064-32-[2][3][4]
Colletotrichum acutatum-0.01-0.064-32-[2][3][4]
Fusarium oxysporum--10-[5]

Note: this compound's activity against Magnaporthe oryzae Triticum was reported in µ g/disk , which is a semi-quantitative measure from a disk diffusion assay and not directly comparable to MIC values from broth microdilution assays.

Mechanism of Action

This compound: The precise molecular mechanism of this compound's antifungal action is not yet fully elucidated. However, like other lipopeptides, it is suggested that its mode of action involves the perturbation of the fungal cell membrane.[1]

Fengycin: Fengycin's primary antifungal mechanism is well-documented and involves the disruption of the fungal cell membrane.[6] This interaction leads to changes in membrane permeability, leakage of cellular contents, and ultimately cell death. Fengycin's activity is particularly effective against filamentous fungi.[7][8] Some studies have also indicated that fengycin can induce apoptosis and autophagy in fungal cells.[5] The aggregation of fengycin molecules on the membrane surface is thought to be a key factor in its disruptive capabilities.[6]

Experimental Protocols

The following are generalized protocols for common antifungal susceptibility tests, based on methods described in the cited literature.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)

This method is used to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate medium (e.g., Potato Dextrose Agar). Spores or conidia are harvested and suspended in a sterile saline solution. The suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).[5]

  • Preparation of Antifungal Solutions: Stock solutions of this compound or Fengycin are prepared in a suitable solvent (e.g., DMSO). A series of twofold serial dilutions are then made in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which no visible growth is observed.

Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

  • Preparation of Fungal Lawn: A standardized fungal inoculum is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).

  • Application of Antifungal Agent: Sterile filter paper disks are impregnated with a known concentration of the antifungal agent (e.g., 1.5 µ g/disk for this compound).[1] The disks are then placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under suitable conditions to allow for fungal growth and diffusion of the antifungal agent.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no fungal growth around the disk is measured. A larger diameter indicates greater susceptibility of the fungus to the compound.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Antifungal Agent B->C D Incubate Plate C->D E Visually Assess Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Antifungal Mechanism of Fengycin

fengycin_mechanism cluster_fengycin Fengycin cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects A Fengycin Molecules B Membrane Binding & Aggregation A->B Interaction F Induction of Apoptosis/Autophagy A->F Intracellular signaling C Membrane Permeabilization B->C D Ion Channel Formation B->D E Leakage of Cellular Contents C->E D->E G Cell Death E->G F->G

Caption: Proposed mechanism of action for Fengycin's antifungal activity.

Comparative Logic for Antifungal Agent Selection

logical_comparison cluster_agents Antifungal Agents cluster_data Evaluation Criteria A Target Fungal Pathogen B This compound A->B C Fengycin A->C D MIC/Activity Spectrum B->D E Mechanism of Action B->E F Toxicity/Safety Profile B->F C->D C->E C->F G Select Optimal Agent D->G E->G F->G

Caption: Logical framework for comparing and selecting an antifungal agent.

References

A Comparative Guide to Gageotetrin B and Iturin A: Efficacy Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance in plant pathogens necessitates the exploration of novel, effective, and sustainable alternatives to conventional fungicides. Among the most promising candidates are lipopeptides produced by various bacterial species. This guide provides a detailed comparison of two such lipopeptides: Gageotetrin B, a linear lipopeptide, and Iturin A, a well-studied cyclic lipopeptide. This document synthesizes available experimental data to objectively compare their performance against key plant pathogens, delving into their mechanisms of action and the experimental protocols used for their evaluation.

At a Glance: this compound vs. Iturin A

FeatureThis compoundIturin A
Lipopeptide Class Linear LipopeptideCyclic Lipopeptide
Producing Organism Marine Bacillus subtilisVarious Bacillus species, notably B. subtilis and B. amyloliquefaciens
Primary Mechanism of Action Disruption of fungal cell membrane integrityDisruption of fungal cell membrane integrity, leading to increased permeability and cell lysis
Induction of Plant Defenses Limited data availableInduces systemic resistance in plants via salicylic acid (SA) and jasmonic acid (JA) signaling pathways[1]

Efficacy Against Plant Pathogens: A Quantitative Comparison

The following tables summarize the available data on the minimum inhibitory concentration (MIC) and effective concentration (EC50) of this compound and Iturin A against various plant pathogens. It is important to note that a direct comparison is challenging due to the lack of studies testing both compounds side-by-side under identical conditions. The data presented here is compiled from different studies.

Table 1: Efficacy of this compound Against Plant Pathogens
PathogenHost Plant(s)Minimum Inhibitory Concentration (MIC)Reference(s)
Magnaporthe oryzae TriticumWheat1.5 µ g/disk [2]
Botrytis cinereaVarious0.01-0.06 µM[3][4]
Colletotrichum acutatumVarious0.01-0.06 µM[3][4]
Rhizoctonia solaniVarious0.01-0.06 µM[3][4]
Phytophthora capsiciVariousLytic activity at 0.02 mM[3]
Table 2: Efficacy of Iturin A Against Plant Pathogens
PathogenHost Plant(s)Minimum Inhibitory Concentration (MIC) / EC50Reference(s)
Fusarium graminearumWheat, MaizeMIC: 50 µg/mL
Fusarium oxysporumVariousEC50: 60 µg/mL
Phytophthora infestansPotato, TomatoInhibition at 20-50 µg/mL[5]
Aspergillus nigerVariousInhibitory effect observed[6]
Colletotrichum acutatumPepperInhibition of mycelial growth and spore germination[7]
Botrytis cinereaVariousStrong inhibitory effect[5]
Rhizoctonia solaniVariousEffective biocontrol agent[8]
Sclerotinia sclerotiorumVariousStrong antifungal activity[5]

Mechanism of Action: Disrupting the Fungal Barrier

Both this compound and Iturin A exert their antifungal effects primarily by targeting the cell membrane of plant pathogens. However, the specifics of their interactions differ due to their structural variations.

This compound: As a linear lipopeptide, this compound is thought to interact with the fungal membrane, leading to its disruption.[2] The lipophilic fatty acid tail likely inserts into the lipid bilayer, while the hydrophilic peptide portion interacts with the membrane surface, causing a detergent-like effect that compromises membrane integrity. This leads to the leakage of cellular contents and ultimately, cell death.

Iturin A: The cyclic structure of Iturin A plays a crucial role in its potent antifungal activity. It interacts with sterols in the fungal cell membrane, forming ion-conducting pores.[8] This disrupts the electrochemical potential across the membrane, leading to an uncontrolled efflux of essential ions like K+ and the influx of other molecules, culminating in cell lysis.[8] Electron microscopy studies have revealed that Iturin A treatment causes significant morphological changes in fungal hyphae, including distortion, swelling, and collapse.[5]

Induction of Plant Defense Signaling Pathways

Beyond their direct antifungal activity, certain lipopeptides can act as elicitors, triggering the plant's own defense mechanisms.

This compound: Currently, there is limited specific research on the ability of this compound to induce plant defense pathways. Further investigation is required to determine if it can activate systemic resistance in plants.

Iturin A: Iturin A has been shown to be a potent inducer of systemic resistance (ISR) in various plants.[1][8] It can activate both the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant immunity against biotrophic and necrotrophic pathogens, respectively.[1] This dual activation leads to a broad-spectrum and long-lasting resistance against subsequent pathogen attacks.

IturinA_Plant_Defense IturinA Iturin A PlantCell Plant Cell IturinA->PlantCell Perception MembraneReceptor Membrane Receptor (Putative) PlantCell->MembraneReceptor SA_Pathway Salicylic Acid (SA) Pathway MembraneReceptor->SA_Pathway Activation JA_Pathway Jasmonic Acid (JA) Pathway MembraneReceptor->JA_Pathway Activation ISR Induced Systemic Resistance (ISR) SA_Pathway->ISR JA_Pathway->ISR

Figure 1: Simplified signaling pathway of Iturin A-induced systemic resistance in plants.

Experimental Protocols: Methodologies for Efficacy Evaluation

The quantitative data presented in this guide are primarily derived from the following key experimental protocols:

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antifungal compounds.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare serial dilutions of lipopeptide Microplate Add dilutions and inoculum to 96-well microplate CompoundPrep->Microplate InoculumPrep Prepare fungal spore suspension InoculumPrep->Microplate Incubation Incubate at optimal temperature and time Microplate->Incubation Observation Visually or spectrophotometrically assess for growth Incubation->Observation MIC_Determination Determine the lowest concentration with no visible growth (MIC) Observation->MIC_Determination

Figure 2: General workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of Lipopeptide Solutions: A stock solution of the lipopeptide is prepared and then serially diluted in a suitable liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific value (e.g., 1 x 10^5 spores/mL).

  • Inoculation and Incubation: A specific volume of the fungal inoculum is added to each well of the microtiter plate containing the lipopeptide dilutions. The plate is then incubated under conditions optimal for fungal growth (e.g., 25-28°C for 48-72 hours).

  • Determination of MIC: After incubation, the wells are examined for visible signs of fungal growth (turbidity). The MIC is recorded as the lowest concentration of the lipopeptide at which no growth is observed.

Electron Microscopy for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used to visualize the effects of antifungal compounds on the morphology and ultrastructure of fungal cells.

Sample Preparation for SEM:

  • Fungal hyphae are treated with the lipopeptide at a specific concentration (e.g., MIC value).

  • The treated hyphae are fixed (e.g., with glutaraldehyde), dehydrated through a series of ethanol concentrations, and then critically point dried.

  • The dried samples are mounted on stubs and coated with a thin layer of a conductive material (e.g., gold-palladium).

  • The samples are then observed under the SEM to visualize surface morphology.

Sample Preparation for TEM:

  • Treated fungal hyphae are fixed (e.g., with glutaraldehyde and osmium tetroxide), dehydrated, and embedded in a resin.

  • Ultra-thin sections of the embedded sample are cut using an ultramicrotome.

  • The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

  • The stained sections are then examined under the TEM to observe the internal ultrastructure of the fungal cells.

Conclusion

Both this compound and Iturin A demonstrate significant potential as biocontrol agents against a range of plant pathogens. Iturin A is a well-characterized cyclic lipopeptide with a broad antifungal spectrum and the added benefit of inducing systemic resistance in plants. Its mechanism of action, involving the formation of pores in the fungal cell membrane, is well understood.

This compound, a linear lipopeptide, also exhibits potent antifungal activity. While its mechanism is believed to be membrane disruption, more detailed studies are needed to elucidate the precise molecular interactions. Furthermore, its capacity to induce plant defenses remains an area for future research.

For researchers and drug development professionals, Iturin A currently presents a more developed profile with a larger body of supporting data. However, the unique structure of this compound and its efficacy against certain pathogens warrant further investigation as a potentially novel antifungal agent. Direct comparative studies are crucial to fully assess the relative strengths and weaknesses of these two promising lipopeptides in the fight against plant diseases.

References

Gageotetrin B: A Potent Biofungicide Compared to Commercial Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for effective and environmentally benign fungicides, naturally derived compounds are gaining significant attention. Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has demonstrated considerable antifungal activity against a range of phytopathogenic fungi. This guide provides a comparative analysis of the efficacy of this compound against prominent commercial synthetic fungicides, supported by available experimental data.

Quantitative Efficacy Comparison

The antifungal efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) or a similar metric like the half-maximal effective concentration (EC50). A lower MIC/EC50 value indicates higher potency. The following table summarizes the available data for this compound and its close analog, Gageotetrin A, in comparison to the widely used synthetic fungicides, tebuconazole and trifloxystrobin, which are the active ingredients in commercial products like Nativo® WG75.

Fungal PathogenThis compound (or analog)TebuconazoleTrifloxystrobinCommercial Formulation (Nativo® WG75)
Magnaporthe oryzae Triticum (Wheat Blast)MIC: 1.5 µ g/disk [1]100% mycelial growth inhibition at 500, 750, and 1000 ppm[2]-Mycelial Growth Inhibition: 93.3 ± 0.9% at 20 µ g/disk [1]
Botrytis cinerea (Gray Mold)MIC (Gageotetrin A): 0.03-0.06 µM[3]EC50: 0.29 µg/mL[4]--
Rhizoctonia solani (Sheath Blight)MIC (Gageotetrin A): 0.03-0.06 µM[3]MIC: 10 ppm (in combination with Trifloxystrobin)[5]MIC: 10 ppm (in combination with Tebuconazole)[5]-
Colletotrichum acutatum (Anthracnose)MIC (Gageotetrin A): 0.03-0.06 µM[3]EC50: 0.11 µg/ml[6][7]EC50: 0.21 µg/ml[6][7]-

Note: Data for Gageotetrin A is used as a proxy for this compound for Botrytis cinerea, Rhizoctonia solani, and Colletotrichum acutatum due to their structural similarity. MIC values in µM for Gageotetrin A suggest high potency. Direct comparative studies with a wider range of synthetic fungicides are needed for a more comprehensive assessment.

Experimental Protocols

The data presented in this guide are derived from standard antifungal susceptibility testing methodologies. The following are detailed descriptions of the key experimental protocols employed in such studies.

Antifungal Susceptibility Testing: Poisoned Food Technique

This method is commonly used to determine the mycelial growth inhibition of a fungicide.

Protocol:

  • Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The test compound (this compound or synthetic fungicide) is dissolved in a suitable solvent and added to the molten agar at various concentrations. The final solvent concentration should be non-inhibitory to fungal growth. A control plate without the fungicide is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the margin of an actively growing culture of the target fungus is placed at the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period or until the mycelial growth in the control plate reaches the edge.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • MIC/EC50 Determination: The MIC is determined as the lowest concentration of the fungicide that completely inhibits visible mycelial growth. The EC50, the concentration that inhibits 50% of the mycelial growth, can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Broth Microdilution Method (CLSI M38-A2)

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.

Protocol:

  • Inoculum Preparation: A suspension of fungal spores (conidia) is prepared from a fresh culture and the concentration is adjusted to a standard density (e.g., 0.4 × 10^4 to 5 × 10^4 CFU/mL).

  • Serial Dilution of Antifungal Agent: The test compound is serially diluted in a 96-well microtiter plate containing a standard broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal spore suspension. A growth control well (without the antifungal agent) and a sterility control well (without the fungus) are included.

  • Incubation: The microtiter plates are incubated under standardized conditions (e.g., 35°C for 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete or significant inhibition of visible fungal growth compared to the growth control well.

Mechanism of Action: A Comparative Overview

This compound and the compared synthetic fungicides employ distinct mechanisms to inhibit fungal growth.

This compound: Membrane Disruption

As a lipopeptide, this compound's primary mode of action is the disruption of the fungal cell membrane's integrity. The lipophilic fatty acid tail of the molecule inserts into the lipid bilayer of the fungal membrane, while the hydrophilic peptide portion interacts with the membrane surface. This leads to pore formation, increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.

GageotetrinB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space GageotetrinB This compound Membrane GageotetrinB->Membrane Inserts into membrane Pore Pore Formation Membrane->Pore Disrupts lipid bilayer Leakage Leakage of Cellular Components Pore->Leakage CellDeath Cell Death Leakage->CellDeath

This compound's mechanism of action.

Tebuconazole: Ergosterol Biosynthesis Inhibition

Tebuconazole belongs to the triazole class of fungicides and acts as a demethylation inhibitor (DMI). It specifically inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane structure and function, leading to the inhibition of fungal growth.

Tebuconazole_Mechanism cluster_fungal_cell Fungal Cell Tebuconazole Tebuconazole LanosterolDemethylase Lanosterol 14α-demethylase (Enzyme) Tebuconazole->LanosterolDemethylase Inhibits ErgosterolBiosynthesis Ergosterol Biosynthesis Pathway LanosterolDemethylase->ErgosterolBiosynthesis Catalyzes step in MembraneIntegrity Disrupted Membrane Function & Integrity LanosterolDemethylase->MembraneIntegrity Inhibition leads to Ergosterol Ergosterol ErgosterolBiosynthesis->Ergosterol Ergosterol->MembraneIntegrity Essential for GrowthInhibition Fungal Growth Inhibition MembraneIntegrity->GrowthInhibition

Tebuconazole's mechanism of action.

Trifloxystrobin: Mitochondrial Respiration Inhibition

Trifloxystrobin is a quinone outside inhibitor (QoI) fungicide. It targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. By binding to the Qo site of this complex, trifloxystrobin blocks electron transfer, thereby inhibiting ATP synthesis. The disruption of the cellular energy supply ultimately leads to the cessation of fungal growth and development.

Trifloxystrobin_Mechanism cluster_mitochondrion Fungal Mitochondrion Trifloxystrobin Trifloxystrobin Cytochrome_bc1 Cytochrome bc1 Complex (Complex III) Trifloxystrobin->Cytochrome_bc1 Binds to Qo site & Inhibits ElectronTransport Electron Transport Chain Cytochrome_bc1->ElectronTransport Component of ATP_Synthesis ATP Synthesis Cytochrome_bc1->ATP_Synthesis Inhibition blocks ElectronTransport->ATP_Synthesis Drives EnergyDepletion Cellular Energy Depletion ATP_Synthesis->EnergyDepletion Inhibition leads to GrowthInhibition Fungal Growth Inhibition EnergyDepletion->GrowthInhibition

Trifloxystrobin's mechanism of action.

Experimental Workflow for Fungicide Efficacy Testing

The general workflow for evaluating and comparing the efficacy of antifungal compounds is a multi-step process.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_data Data Analysis cluster_comparison Comparison A Fungal Culture (Target Pathogen) C Antifungal Susceptibility Test (e.g., Poisoned Food, Broth Microdilution) A->C B Test Compound Preparation (this compound & Synthetics) B->C D Measure Mycelial Growth or Fungal Viability C->D E Calculate % Inhibition, Determine MIC/EC50 D->E F Compare Efficacy of This compound vs. Commercial Fungicides E->F

General workflow for fungicide efficacy testing.

References

Validating the Non-Cytotoxic Profile of Gageotetrin B: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gageotetrin B, a linear lipopeptide derived from the marine bacterium Bacillus subtilis, against a structurally similar but cytotoxic counterpart, Gageostatin. While both compounds exhibit antimicrobial properties, this compound is distinguished by its notable lack of cytotoxicity against human cell lines, a highly desirable characteristic for therapeutic development. This document outlines key in vitro assays to validate the non-cytotoxic effects of this compound and explore its potential immunomodulatory and anti-biofilm activities.

Comparative Bioactivity Profile

The following table summarizes the known cytotoxic and potential non-cytotoxic activities of this compound in comparison to Gageostatin. This data highlights the differential effects of these two lipopeptides, providing a clear rationale for further investigation into the therapeutic potential of this compound.

FeatureThis compoundGageostatin ADoxorubicin (Positive Control)
Compound Type Linear LipopeptideLinear LipopeptideAnthracycline Chemotherapeutic
Source Bacillus subtilisBacillus subtilisStreptomyces peucetius
Cytotoxicity (GI₅₀) > 30 µg/mL[1][2][3]4.6 - 19.6 µg/mL~0.05 µM (Cell line dependent)
Proposed Non-Cytotoxic Effects Anti-inflammatory, Immunomodulatory, Anti-biofilmNot ReportedNot Applicable

Experimental Protocols for In Vitro Validation

To empirically validate the non-cytotoxic profile of this compound and explore its other biological activities, a series of in vitro experiments are proposed. These assays are designed to provide quantitative data on cell viability, inflammatory response, and biofilm formation.

Cytotoxicity Assessment using MTT Assay

This assay determines the concentration at which a compound reduces the viability of a cell population by 50% (GI₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4][5][6][7] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, Gageostatin A (as a cytotoxic control), and Doxorubicin (as a positive control) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The GI₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay evaluates the potential of this compound to suppress the inflammatory response in macrophages.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay measures the concentration of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates an anti-inflammatory effect.[8][9][10][11]

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Induce an inflammatory response by adding 1 µg/mL of LPS to each well (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-treated control.

Anti-biofilm Activity using Crystal Violet Assay

This assay assesses the ability of this compound to inhibit the formation of bacterial biofilms.

Principle: The crystal violet assay is a simple and widely used method to quantify biofilm formation. Crystal violet stains the bacterial cells and the extracellular matrix of the biofilm. The amount of bound dye is proportional to the total biofilm biomass.[12][13][14][15]

Protocol:

  • Bacterial Inoculum: Grow a culture of a biofilm-forming bacterium (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) overnight. Dilute the culture to an OD₆₀₀ of 0.05 in fresh growth medium.

  • Treatment and Biofilm Formation: In a 96-well plate, add 100 µL of the bacterial suspension to each well containing 100 µL of various concentrations of this compound. Include wells with bacteria and no compound as a positive control, and wells with sterile medium as a negative control. Incubate the plate for 24-48 hours at 37°C without shaking.

  • Washing: Gently wash the wells three times with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Absorbance Measurement: Measure the absorbance at 595 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the untreated positive control.

Visualizing Experimental and Molecular Pathways

To further clarify the experimental design and the potential mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Anti-inflammatory Assay cluster_biofilm Anti-biofilm Assay C1 Seed Human Cancer Cells C2 Treat with this compound, Gageostatin A, Doxorubicin C1->C2 C3 Incubate 48h C2->C3 C4 MTT Assay C3->C4 C5 Measure Absorbance (570 nm) C4->C5 C6 Calculate GI₅₀ C5->C6 I1 Seed RAW 264.7 Macrophages I2 Pre-treat with This compound I1->I2 I3 Stimulate with LPS I2->I3 I4 Incubate 24h I3->I4 I5 Griess Assay on Supernatant I4->I5 I6 Measure Absorbance (540 nm) I5->I6 I7 Quantify NO Inhibition I6->I7 B1 Inoculate Bacteria with This compound B2 Incubate 24-48h B1->B2 B3 Wash to Remove Planktonic Cells B2->B3 B4 Crystal Violet Staining B3->B4 B5 Wash to Remove Excess Stain B4->B5 B6 Solubilize Bound Dye B5->B6 B7 Measure Absorbance (595 nm) B6->B7 B8 Calculate Biofilm Inhibition B7->B8

Caption: Experimental workflow for validating the non-cytotoxic effects of this compound.

Signaling_Pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates TNFa_gene TNF-α Gene TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA Transcription TNFa_protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_mRNA->TNFa_protein Translation GageotetrinB This compound GageotetrinB->IKK Potential Inhibition? GageotetrinB->NFkB Potential Inhibition?

Caption: Proposed modulation of the LPS-induced TNF-α signaling pathway by this compound.

Conclusion

This compound presents a promising profile as a non-cytotoxic bioactive compound with potential therapeutic applications. The experimental framework provided in this guide offers a systematic approach to validate its safety at the cellular level and to uncover its potential anti-inflammatory and anti-biofilm properties. The clear distinction in cytotoxicity between this compound and Gageostatin underscores the importance of detailed in vitro characterization in the early stages of drug discovery and development. Further investigation into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Gageotetrin B and Fungal Cross-Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a critical challenge in clinical practice and agricultural settings. This guide provides a comparative overview of the antifungal lipopeptide Gageotetrin B, with a focus on the available data regarding its activity and the broader context of fungal cross-resistance. While direct experimental studies on cross-resistance involving this compound are not extensively available in the current body of scientific literature, this guide summarizes existing knowledge on its antifungal properties and presents relevant experimental protocols to facilitate future research in this area.

Antifungal Activity of this compound and Related Lipopeptides

This compound is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1] Like other lipopeptides, its antifungal activity is primarily attributed to its interaction with and disruption of the fungal cell membrane.[2] Several studies have evaluated the in vitro antifungal activity of this compound and its structural analogs against a range of fungi.

Table 1: Minimum Inhibitory Concentrations (MIC) of Gageotetrins and Gageopeptides against Various Fungi

CompoundFungal SpeciesMIC (µM)Reference
Gageotetrin ARhizoctonia solani0.03 - 0.06[3]
Botrytis cinerea0.03 - 0.06[3]
Colletotrichum acutatum0.03 - 0.06[3]
This compound Magnaporthe oryzae Triticum1.5 µ g/disk *[3]
Gageotetrin CRhizoctonia solani0.01 - 0.06[1]
Gageopeptide ARhizoctonia solani0.02 - 0.06[4]
Botrytis cinerea0.02 - 0.06[4]
Colletotrichum acutatum0.02 - 0.06[4]
Gageopeptide BRhizoctonia solani0.02 - 0.06[4]
Botrytis cinerea0.02 - 0.06[4]
Colletotrichum acutatum0.02 - 0.06[4]
Gageopeptide CRhizoctonia solani0.02 - 0.06[4]
Botrytis cinerea0.02 - 0.06[4]
Colletotrichum acutatum0.02 - 0.06[4]
Gageopeptide DRhizoctonia solani0.02 - 0.06[4]
Botrytis cinerea0.02 - 0.06[4]
Colletotrichum acutatum0.02 - 0.06[4]
Note: The MIC for this compound against Magnaporthe oryzae Triticum was reported in µ g/disk , which is a semi-quantitative measure from a disk diffusion assay and not directly comparable to the molar concentrations from broth microdilution assays.

While the data in Table 1 demonstrates the antifungal potential of Gageotetrins and Gageopeptides, it is important to note that these studies were conducted on susceptible fungal strains. There is a notable absence of studies specifically evaluating the efficacy of this compound against fungal isolates with known resistance to conventional antifungal drugs such as azoles (e.g., fluconazole) or echinocandins (e.g., caspofungin). However, studies on other novel lipopeptides have shown activity against resistant strains, suggesting that this class of compounds may have a different mechanism of action that circumvents common resistance pathways.[5][6] For instance, some lipopeptides have demonstrated efficacy against fluconazole-resistant Candida auris and azole-resistant Aspergillus fumigatus.[6]

Experimental Protocols for Fungal Cross-Resistance Studies

To address the gap in knowledge regarding this compound and cross-resistance, researchers can employ established methodologies. The following are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration.

    • Harvest fungal cells (or spores) and suspend them in sterile saline or RPMI-1640 medium.

    • Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, spore suspensions are adjusted to a specific concentration (e.g., 10^4 spores/mL).

    • Further dilute the standardized suspension to the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts) in the test medium.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of this compound and other comparator antifungal agents in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each antifungal agent in 96-well microtiter plates using RPMI-1640 medium. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate, resulting in a total volume of 200 µL.

    • Include a growth control (no antifungal agent) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for molds, depending on the growth rate of the organism.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Checkerboard Assay for Synergy and Cross-Resistance Assessment

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents. It can be adapted to assess for cross-resistance by testing a novel agent against a resistant strain in the presence of the agent to which it is resistant.

Protocol:

  • Plate Setup:

    • Use a 96-well microtiter plate. Along the x-axis, prepare serial dilutions of antifungal agent A (e.g., a standard antifungal like fluconazole). Along the y-axis, prepare serial dilutions of antifungal agent B (e.g., this compound).

    • The final plate will contain a gradient of concentrations for both agents, alone and in combination.

  • Inoculation and Incubation:

    • Prepare the fungal inoculum as described for the MIC determination.

    • Inoculate each well with the fungal suspension.

    • Incubate the plate under appropriate conditions.

  • Data Analysis and Interpretation:

    • After incubation, determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates a typical workflow for assessing the antifungal activity of a compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Plate_Inoculation Plate Inoculation Inoculum_Prep->Plate_Inoculation Compound_Prep Compound Dilution Compound_Prep->Plate_Inoculation Incubation Incubation Plate_Inoculation->Incubation MIC_Reading MIC Reading Incubation->MIC_Reading Data_Interpretation Data Interpretation MIC_Reading->Data_Interpretation Result Result Data_Interpretation->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Generalized Fungal Resistance Signaling Pathway

Fungal resistance to antifungal agents can be mediated by various signaling pathways. The Cell Wall Integrity (CWI) pathway is a key stress response pathway that can be activated by cell wall-damaging agents.

Fungal_Resistance_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_pathway Signaling Cascade cluster_response Cellular Response Antifungal Antifungal Agent (e.g., Lipopeptide) Membrane_Damage Membrane Perturbation Antifungal->Membrane_Damage Induces CWI_Sensor Cell Wall Stress Sensor (e.g., Wsc1, Mid2) Membrane_Damage->CWI_Sensor Activates Rho1_GTPase Rho1 GTPase CWI_Sensor->Rho1_GTPase PKC1 Protein Kinase C (Pkc1) Rho1_GTPase->PKC1 MAPK_Cascade MAPK Cascade (Bck1-Mkk1/2-Slt2) PKC1->MAPK_Cascade Cell_Wall_Synthesis Cell Wall Remodeling (Chitin Synthesis ↑) MAPK_Cascade->Cell_Wall_Synthesis Upregulates Stress_Response Stress Response Gene Expression MAPK_Cascade->Stress_Response Activates Resistance Fungal Survival & Resistance Cell_Wall_Synthesis->Resistance Stress_Response->Resistance

Caption: Generalized Cell Wall Integrity (CWI) pathway in fungal stress response.

Conclusion and Future Directions

This compound and related lipopeptides represent a promising class of antifungal agents. However, a significant knowledge gap exists regarding their efficacy against drug-resistant fungal strains. The lack of published cross-resistance studies underscores the need for further research in this area. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the potential of this compound to overcome existing antifungal resistance mechanisms. Such studies are crucial for the development of new therapeutic strategies to combat the growing threat of multidrug-resistant fungal infections. The unique membrane-disrupting mechanism of action of lipopeptides offers a potential avenue to circumvent common resistance pathways that affect azoles and echinocandins, making this a critical area for future investigation.

References

Comparative Analysis of Gageotetrin Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of Gageotetrin analogs, a class of linear lipopeptides with notable antimicrobial properties. Gageotetrins A, B, and C, isolated from a marine bacterium Bacillus subtilis, have demonstrated potent activity against a range of microbes while exhibiting minimal cytotoxicity, making them promising candidates for further drug development. This document summarizes their structural features, comparative biological activities, and the experimental protocols used for their evaluation.

Structural Comparison of Gageotetrin Analogs

Gageotetrins are characterized by a peptide chain linked to a novel fatty acid moiety. The core differences between the known analogs—Gageotetrin A, B, and C—lie in the length of the peptide chain and specific amino acid modifications.

  • Gageotetrin A is a dipeptide, making it the smallest of the characterized analogs.[1] Its structure consists of a (3R)-3-hydroxy-11-methyltridecanoyl fatty acid chain linked to a dipeptide composed of glutamic acid and leucine.

  • Gageotetrin B is a tetrapeptide. A key distinguishing feature of this compound is the presence of a methoxy group on the glutamic acid residue.

  • Gageotetrin C is also a tetrapeptide, structurally similar to this compound but lacking the methoxy group on the glutamic acid.[2]

These structural variations are critical in defining the biological activity profile of each analog.

AnalogMolecular FormulaPeptide LengthKey Structural Features
Gageotetrin A C25H46N2O7Dipeptide(3R)-3-hydroxy-11-methyltridecanoyl fatty acid.[1]
This compound Not explicitly foundTetrapeptideContains a methoxy group on the glutamic acid residue.
Gageotetrin C C37H68N4O9TetrapeptideLacks the methoxy group on the glutamic acid residue.[2]

Comparative Biological Activity

Gageotetrin analogs have been evaluated for their antimicrobial and cytotoxic activities. The available data indicates a potent antimicrobial profile with a favorable safety window.

Antimicrobial Activity

The antimicrobial efficacy of Gageotetrins A, B, and C has been demonstrated against a variety of pathogenic microbes. Their activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The analogs exhibit significant antimicrobial activity, with MIC values generally falling within the range of 0.01 to 0.06 μM .[3][4][5][6] this compound has been noted to be more active against fungi compared to bacteria, with MIC values between 0.01 and 0.04 μM.[7]

Cytotoxicity

A crucial aspect of drug development is ensuring that a compound is toxic to the target pathogen but not to the host cells. Gageotetrin analogs have shown a promising lack of cytotoxicity against human cancer cell lines.

Across multiple studies, Gageotetrins A, B, and C have consistently demonstrated a 50% growth inhibition (GI50) concentration of greater than 30 μg/ml .[3][4][5][6] This low level of cytotoxicity is a significant advantage for their potential therapeutic application.

Experimental Protocols

The biological activities of Gageotetrin analogs were determined using standard in vitro assays. The following are detailed methodologies for the key experiments cited.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the Gageotetrin analogs against various microbial strains is determined using the broth microdilution method.[8]

Principle: This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the lowest concentration of the agent that completely inhibits visible growth of the microorganism is determined as the MIC.

Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of Gageotetrin analogs are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate to achieve a range of final concentrations.

  • Preparation of Inoculum: The test microorganism is cultured overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antimicrobial agent are inoculated with the standardized microbial suspension. The plates are then incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC: After incubation, the plates are examined visually for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The cytotoxicity of the Gageotetrin analogs against human cancer cell lines is assessed using the MTT assay.[9][10]

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Gageotetrin analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Visualizing the Structure-Activity Relationship Logic

The following diagram illustrates the logical flow of the structure-activity relationship analysis for Gageotetrin analogs.

SAR_Logic Gageotetrin_A Gageotetrin A (Dipeptide) Antimicrobial Antimicrobial Activity (MIC: 0.01-0.06 µM) Gageotetrin_A->Antimicrobial Potent Cytotoxicity Cytotoxicity (GI50 > 30 µg/ml) Gageotetrin_A->Cytotoxicity Low Gageotetrin_B This compound (Tetrapeptide, Methoxy-Glu) Gageotetrin_B->Antimicrobial Potent, esp. Antifungal Gageotetrin_B->Cytotoxicity Low Gageotetrin_C Gageotetrin C (Tetrapeptide) Gageotetrin_C->Antimicrobial Potent Gageotetrin_C->Cytotoxicity Low

Caption: Logical relationship between the structures of Gageotetrin analogs and their observed biological activities.

Experimental Workflow for Biological Evaluation

The diagram below outlines the typical experimental workflow for assessing the antimicrobial and cytotoxic properties of Gageotetrin analogs.

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment A1 Prepare serial dilutions of Gageotetrin analogs A2 Prepare standardized microbial inoculum A1->A2 A3 Inoculate microtiter plates A2->A3 A4 Incubate plates A3->A4 A5 Determine MIC (visual inspection) A4->A5 C1 Seed human cancer cells in 96-well plates C2 Treat cells with Gageotetrin analogs C1->C2 C3 Add MTT reagent C2->C3 C4 Solubilize formazan crystals C3->C4 C5 Measure absorbance (570 nm) C4->C5 C6 Calculate GI50 C5->C6

References

Gageotetrin B Demonstrates Superior Antifungal Activity Against Wheat Blast Fungus Compared to Gageopeptides

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of linear lipopeptides reveals Gageotetrin B as a more potent inhibitor of Magnaporthe oryzae Triticum, the causal agent of the devastating wheat blast disease. Experimental data indicates that this compound exhibits a lower minimum inhibitory concentration (MIC) and a stronger disruptive effect on fungal development compared to Gageopeptides A, B, C, and D.

This guide provides a detailed comparison of the in vitro antifungal activities of this compound and Gageopeptides against Magnaporthe oryzae Triticum (MoT). The data presented is derived from a key study investigating novel bioactive secondary metabolites from a marine Bacillus subtilis strain. This information is intended for researchers, scientists, and drug development professionals seeking to identify and characterize new antifungal agents.

Comparative Analysis of Antifungal Potency

This compound consistently outperformed the four tested Gageopeptides in inhibiting the mycelial growth of MoT. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth, were significantly lower for this compound.[1][2][3]

CompoundMinimum Inhibitory Concentration (MIC) (µ g/disk )
This compound 1.5
Gageopeptide C2.5
Gageopeptide D2.5
Gageopeptide A10.0
Gageopeptide B10.0

A lower MIC value indicates higher antifungal activity.

Beyond inhibiting mycelial growth, these lipopeptides also demonstrated significant effects on the asexual reproduction and infection-related development of the fungus. All compounds were found to completely block the formation of conidia (asexual spores) in the fungal mycelia within the agar medium.[1][2] Furthermore, they interfered with the germination of MoT conidia and induced morphological abnormalities in the germ tubes and appressoria (specialized infection structures).[1][2]

Gageopeptide D showed the most potent inhibition of conidial germination, followed by this compound.[3] However, this compound was particularly effective at inducing deformities in the germ tubes.[1]

Compound (at 50 µg/ml)Conidial Germination (%) after 6hMorphological Changes after 12-24h
This compound 45 ± 2.941 ± 3.8% deformed (swollen) germ tubes; rest produced abnormal appressoria
Gageopeptide A61 ± 2.131 ± 1.7% normal germ tube; 27 ± 1.5% normal appressoria
Gageopeptide B51 ± 2.1Not specified in detail
Gageopeptide C52 ± 1.510 ± 1.5% swollen germ tubes; 30 ± 0.7% normal appressoria; 11 ± 0.7% abnormal appressoria
Gageopeptide D25 ± 1.7Not specified in detail
Control (Water)100Normal germ tube development and mycelial growth

Experimental Protocols

The following methodologies were employed to assess the antifungal activity of this compound and Gageopeptides against Magnaporthe oryzae Triticum.

Antifungal Bioassay (Mycelial Growth Inhibition)
  • Fungal Culture: Magnaporthe oryzae Triticum was cultured on potato dextrose agar (PDA) plates.

  • Compound Application: Sterile paper discs (6 mm in diameter) were impregnated with 20 µL of the test compounds (this compound and Gageopeptides) at varying concentrations. The commercial fungicide Nativo® WG75 was used as a positive control, and a solvent-treated disc served as a negative control.

  • Inoculation and Incubation: A 6 mm mycelial plug of MoT was placed at the center of a fresh PDA plate. The impregnated paper discs were placed approximately 2.5 cm away from the mycelial plug. The plates were then incubated at 25°C for 5 days.

  • Data Analysis: The inhibition of mycelial growth was measured, and the Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the fungus.[1][2][3]

experimental_workflow Experimental Workflow for Antifungal Assays cluster_prep Preparation cluster_assay Assay Execution cluster_mic Mycelial Growth Assay cluster_germ Conidial Germination Assay A Cultivate M. oryzae on PDA plates C Inoculate PDA plate with M. oryzae plug A->C B Prepare stock solutions of this compound & Gageopeptides D Place compound-impregnated paper discs B->D H Mix suspension with test compounds in 96-well plates B->H C->D E Incubate at 25°C for 5 days D->E F Measure inhibition zone & determine MIC E->F G Prepare conidial suspension G->H I Incubate at 25°C in darkness H->I J Observe under microscope at 6, 12, 24h I->J K Calculate germination % & assess morphology J->K

Caption: Workflow for antifungal activity assessment.

Conidial Germination Assay
  • Preparation of Conidial Suspension: Conidia were harvested from 10-day-old MoT cultures grown on oatmeal agar. The concentration of the conidial suspension was adjusted to 5 x 10^4 conidia/mL.

  • Treatment Application: 100 µL of the conidial suspension was mixed with 100 µL of the test compound solution (final concentration 50 µg/mL) in the wells of a 96-well plate. Water was used as a control.

  • Incubation: The plates were incubated in a moisture chamber at 25°C in complete darkness.

  • Microscopic Examination: The conidia in each well were observed under a light microscope at 6, 12, and 24 hours post-incubation. Approximately 100 conidia per replicate were examined to determine the percentage of germination and to assess any morphological changes, such as deformed germ tubes or abnormal appressoria.

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound and Gageopeptides in MoT have not been fully elucidated, the observed morphological changes, such as swollen and malformed hyphae, are characteristic of compounds that interfere with cell wall synthesis or disrupt cell membrane integrity.[1] Lipopeptides produced by Bacillus species are well-known for their membrane-perturbing activities.[1]

The infection process of Magnaporthe oryzae is tightly regulated by several key signaling pathways. A critical pathway for pathogenicity is the Pmk1 MAP kinase cascade, which is essential for the formation of the appressorium, the specialized structure required for penetrating the host plant's cuticle. Disruption of this pathway renders the fungus non-pathogenic. It is plausible that the antifungal effects of this compound and the Gageopeptides, by causing cellular stress and morphological defects, indirectly interfere with the proper functioning of such crucial signaling pathways required for host invasion.

Pmk1_pathway Pmk1 MAPK Signaling Pathway in Magnaporthe oryzae cluster_nucleus Nuclear Events SurfaceCues Host Surface Cues (Hydrophobicity, Hardness) Receptors Surface Receptors (e.g., Pth11) SurfaceCues->Receptors Ras2 Ras2 Receptors->Ras2 Mst50 Mst50 (Adaptor) Ras2->Mst50 Mst11 Mst11 (MAPKKK) Mst50->Mst11 Mst7 Mst7 (MAPKK) Mst11->Mst7 Pmk1 Pmk1 (MAPK) Mst7->Pmk1 Mst12 Mst12 (Transcription Factor) Pmk1->Mst12 Nucleus Nucleus Pmk1->Nucleus Appressorium Appressorium Formation & Pathogenicity Mst12->Appressorium Gene Expression

Caption: Pmk1 MAPK pathway in M. oryzae.

Conclusion

The experimental evidence strongly indicates that this compound is a more effective antifungal agent against Magnaporthe oryzae Triticum than Gageopeptides A, B, C, and D. Its lower MIC value and significant impact on fungal morphology suggest it is a promising candidate for further investigation in the development of novel biopesticides to manage wheat blast disease. Future research should focus on elucidating the specific molecular mechanism of action of this compound and its potential efficacy in in vivo models.

References

Comparative Bioactivity of Gageotetrin A, B, and C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of Gageotetrin A, B, and C, supported by available experimental data. Gageotetrins are a unique class of linear lipopeptides isolated from the marine bacterium Bacillus subtilis. [1][2]

Gageotetrins A, B, and C have demonstrated significant antimicrobial properties and represent a promising area of research for the development of new therapeutic agents. This guide summarizes their known bioactivities, provides insight into their structure-activity relationships, and details the experimental protocols used for their evaluation.

Comparative Analysis of Bioactivity

Compound(s)Organism(s)Bioactivity (MIC)Source
Gageotetrin A, B, and CVarious Bacteria and Fungi0.01–0.06 μM[1][2][3]
Gageotetrin AStaphylococcus aureus, Bacillus subtilis, Salmonella typhi, Pseudomonas aeruginosa, Colletotrichum acutatum, Botrytis cinerea, Rhizoctonia solani0.03–0.06 μM
Gageotetrin BMagnaporthe oryzae Triticum (Wheat Blast Fungus)1.5 µ g/disk (highest mycelial growth inhibition among tested lipopeptides)

Notably, Gageotetrins are reported to be non-cytotoxic against human cancer cell lines, with a GI50 greater than 30 μg/ml, highlighting their potential as selective antimicrobial agents.[1][2][3]

Structure-Activity Relationship

Gageotetrins are linear lipopeptides composed of a fatty acid chain linked to a short peptide moiety. Their bioactivity is intrinsically linked to their chemical structures.

  • Gageotetrin A is the smallest of the trio, consisting of a dipeptide linked to a novel fatty acid.

  • This compound is structurally similar to Gageotetrin A, with the key difference being the presence of a methoxy group on the glutamic acid residue. This modification may influence its bioactivity, as evidenced by its potent inhibition of Magnaporthe oryzae Triticum.

  • Gageotetrin C is a tetrapeptide, featuring a longer peptide chain compared to Gageotetrin A and B.

The lipophilic fatty acid tail is crucial for the antimicrobial activity of these compounds, facilitating their interaction with and disruption of microbial cell membranes. The variations in the peptide chain length and amino acid substitutions between Gageotetrin A, B, and C likely account for the subtle differences in their antimicrobial spectrum and potency.

cluster_Gageotetrin_A Gageotetrin A cluster_Gageotetrin_B This compound cluster_Gageotetrin_C Gageotetrin C Fatty Acid_A Fatty Acid Chain Dipeptide_A Dipeptide Fatty Acid_A->Dipeptide_A Amide Bond Fatty Acid_B Fatty Acid Chain Dipeptide_B Dipeptide (with Methoxy Group) Fatty Acid_B->Dipeptide_B Amide Bond Fatty Acid_C Fatty Acid Chain Tetrapeptide_C Tetrapeptide Fatty Acid_C->Tetrapeptide_C Amide Bond

Structural comparison of Gageotetrin A, B, and C.

Proposed Mechanism of Action

The precise signaling pathways activated by Gageotetrins are not yet fully elucidated. However, based on the known mechanism of action of other lipopeptides from Bacillus subtilis, a general model of membrane disruption can be proposed. The amphipathic nature of Gageotetrins allows them to insert into the phospholipid bilayer of microbial cell membranes. This insertion disrupts the membrane integrity, leading to pore formation, leakage of essential cellular components, and ultimately, cell death.

Gageotetrin Gageotetrin (Lipopeptide) CellMembrane Bacterial Cell Membrane Gageotetrin->CellMembrane Interaction Insertion Membrane Insertion and Destabilization CellMembrane->Insertion PoreFormation Pore Formation Insertion->PoreFormation Leakage Leakage of Cellular Contents PoreFormation->Leakage CellDeath Cell Death Leakage->CellDeath

Proposed mechanism of antimicrobial action for Gageotetrins.

Experimental Protocols

The bioactivity of Gageotetrins is primarily assessed through antimicrobial susceptibility testing. The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Start Start Prepare Prepare Serial Dilutions of Gageotetrins Start->Prepare Inoculate Inoculate Microplate Wells with Microbial Suspension Prepare->Inoculate Incubate Incubate at Optimal Growth Temperature Inoculate->Incubate Observe Observe for Microbial Growth (e.g., turbidity) Incubate->Observe Determine Determine MIC (Lowest concentration with no visible growth) Observe->Determine End End Determine->End

Workflow for MIC determination by broth microdilution.

Detailed Methodology for Broth Microdilution Assay
  • Preparation of Gageotetrin Solutions: Stock solutions of Gageotetrin A, B, and C are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Microbial Inoculum: The test microorganism is cultured to a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: An equal volume of the microbial inoculum is added to each well of the microtiter plate containing the Gageotetrin dilutions. Positive (microbe and medium) and negative (medium only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the Gageotetrin that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

References

Scarcity of Research on Synergistic Antimicrobial Effects of Gageotetrin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies investigating the synergistic effects of Gageotetrin B with other antimicrobial compounds. While this compound, a linear lipopeptide isolated from marine bacteria, has demonstrated inherent antimicrobial and antifungal properties, its potential to enhance the efficacy of other antimicrobial agents through combined therapy remains an unexplored area of research.

This compound belongs to a class of lipopeptides produced by Bacillus species, which are known for their broad-spectrum antimicrobial activities.[1][2][3] These compounds typically act by disrupting the cell membranes of microorganisms.[1] Specifically, cationic lipopeptides can bind to negatively charged components of bacterial cell membranes, such as lipopolysaccharide in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria, leading to membrane perturbation and cell death.[1] In fungi, they are thought to interact with negatively charged membrane components like phosphatidylinositol.[1]

Although no specific data on this compound's synergistic interactions exist, the study of antimicrobial synergy is a critical area of research in the fight against multidrug-resistant pathogens. Methodologies such as the checkerboard assay and time-kill assays are commonly employed to evaluate these interactions. Below, we provide a generalized experimental protocol for a checkerboard assay, which could be adapted to investigate the potential synergistic effects of this compound.

General Experimental Protocol: Checkerboard Assay

The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

1. Preparation of Antimicrobial Agents:

  • Stock solutions of this compound and the antimicrobial agent to be tested (e.g., a β-lactam antibiotic) are prepared in an appropriate solvent at a concentration significantly higher than their minimum inhibitory concentrations (MICs).

  • Serial twofold dilutions of each agent are then prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

2. Microplate Setup:

  • A 96-well microtiter plate is used to create a "checkerboard" of dilutions.

  • Along the x-axis, decreasing concentrations of this compound are added to the wells.

  • Along the y-axis, decreasing concentrations of the second antimicrobial agent are added.

  • This results in each well (except for controls) containing a unique combination of concentrations of the two agents.

  • Control wells containing only the growth medium, the medium with the microbial inoculum, and the medium with each antimicrobial agent alone at various concentrations are also included.

3. Inoculation and Incubation:

  • A standardized inoculum of the target microorganism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is prepared to a specific cell density (e.g., 10^5 CFU/mL).

  • Each well of the microtiter plate is inoculated with the microbial suspension.

  • The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

4. Data Analysis and Interpretation:

  • After incubation, the MIC of each agent alone and in combination is determined by visual inspection for turbidity or by measuring absorbance.

  • The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits microbial growth. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs of the two drugs.

  • The results are interpreted as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1.0

    • Indifference: 1.0 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Potential Mechanisms of Synergy

While not yet studied for this compound, synergistic interactions between different classes of antimicrobials are well-documented. For instance, a compound that increases the permeability of the bacterial cell membrane could facilitate the entry of another antibiotic that acts on an intracellular target. Given that this compound is a lipopeptide that targets the cell membrane, it is plausible that it could act synergistically with antibiotics that have intracellular targets, such as aminoglycosides or some β-lactams.

Visualizing Methodologies

To aid researchers, the following diagrams illustrate a typical workflow for a checkerboard assay and the general mechanism of action for antimicrobial lipopeptides.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_agents Prepare Stock Solutions (this compound & Test Compound) serial_dilutions Perform Serial Dilutions prep_agents->serial_dilutions setup_plate Set Up 96-Well Plate (Checkerboard Format) serial_dilutions->setup_plate inoculate Inoculate with Microbial Suspension setup_plate->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret

Caption: Workflow for a checkerboard assay to determine antimicrobial synergy.

Lipopeptide_Mechanism cluster_effects Cellular Effects membrane disruption Membrane Disruption lp This compound (Lipopeptide) lp->membrane Binding to membrane components leakage Ion Leakage & Metabolite Efflux disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of action for antimicrobial lipopeptides like this compound.

Future Directions

The lack of data on the synergistic effects of this compound highlights a significant gap in our understanding of this antimicrobial peptide. Future research should focus on systematic in vitro and in vivo studies to evaluate its potential in combination therapies against a broad range of clinically relevant pathogens. Such studies would be invaluable for the development of new strategies to combat antimicrobial resistance.

References

Gageotetrin B Demonstrates Potent In Vivo Efficacy Against Wheat Blast in Greenhouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Gageotetrin B, a linear lipopeptide, has revealed its significant potential as a biocontrol agent against the devastating wheat blast fungus, Magnaporthe oryzae pathotype Triticum (MoT). Greenhouse-based studies, primarily utilizing detached leaf assays, have shown that this compound effectively inhibits fungal growth and disease development, with performance comparable or superior to other natural products and conventional synthetic fungicides.

Wheat blast, a formidable threat to global wheat production, necessitates the development of effective and environmentally sustainable control strategies. This compound, isolated from a marine Bacillus subtilis strain, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's performance with alternative treatments, supported by experimental data, detailed protocols, and visualizations of its proposed mechanism of action.

Performance Comparison of Antifungal Agents Against Wheat Blast

The efficacy of this compound has been evaluated against other linear lipopeptides (Gageopeptides A-D), natural products, and synthetic fungicides. The following tables summarize the quantitative data from various in vitro and in vivo (detached leaf) studies.

Table 1: In Vitro Mycelial Growth Inhibition of M. oryzae Triticum

TreatmentConcentrationMycelial Growth Inhibition (%)Reference
This compound 20 µ g/disk 60.9 ± 2.5 [1]
Gageopeptide A20 µ g/disk 45.7 ± 1.6[1]
Gageopeptide B20 µ g/disk 48.2 ± 2.1[1]
Gageopeptide C20 µ g/disk 55.3 ± 1.8[1]
Gageopeptide D20 µ g/disk 46.5 ± 1.9[1]
Antimycin A2 µ g/disk 62.9 ± 0.42[2]
Nativo® 75 WG20 µ g/disk Not specified, but showed strong inhibition[2]
Provax 200 WPNot specifiedNot specified, but effective
Neem Leaf ExtractNot specifiedNot specified, but showed reduction

Table 2: Inhibition of M. oryzae Triticum Conidial Germination

TreatmentConcentrationConidial Germination (%)Reference
This compound 50 µg/mL45 ± 2.9 [1][3]
Gageopeptide A50 µg/mL61 ± 2.1[1][3]
Gageopeptide B50 µg/mL51 ± 2.1[1][3]
Gageopeptide C50 µg/mL52 ± 1.5[1][3]
Gageopeptide D50 µg/mL25 ± 1.7[1][3]
Antimycin A10 µg/mL58 (42% inhibition)[2]
Nativo® 75 WG50 µg/mL0[1][3]

Table 3: In Vivo Suppression of Wheat Blast on Detached Leaves

TreatmentConcentrationAverage Lesion Length (mm)Reference
This compound 1000 µg/mL1.5 ± 0.1 [1][3]
Gageopeptide A1000 µg/mL1.5 ± 0.2[1][3]
Gageopeptide B1000 µg/mL1.6 ± 0.2[1][3]
Gageopeptide C1000 µg/mL1.8 ± 0.1[1][3]
Gageopeptide D1000 µg/mL1.8 ± 0.1[1][3]
Bonactin10 µg/mLNo symptoms[4]
Feigrisolide C10 µg/mLNo symptoms[4]
Nativo® 75 WG10 µg/mLNo symptoms[4]
Control (DMSO)1%Lesions present[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound and its alternatives.

In Vitro Antifungal Assays

1. Fungal Isolate and Culture: The Magnaporthe oryzae Triticum (MoT) isolate is typically cultured on potato dextrose agar (PDA) or oatmeal agar (OMA) at 25-28°C for 7-10 days to allow for sufficient mycelial growth.

2. Mycelial Growth Inhibition Assay: A mycelial plug (typically 5 mm in diameter) from an actively growing MoT culture is placed at the center of a fresh PDA plate. Sterile filter paper discs (6 mm in diameter) impregnated with the test compounds (e.g., this compound dissolved in a suitable solvent like methanol or DMSO) at various concentrations are placed at a defined distance from the mycelial plug. Control discs are impregnated with the solvent alone. The plates are incubated at 25-28°C for 5-7 days. The radial growth of the fungal mycelium is measured, and the percentage of inhibition is calculated relative to the control.

3. Conidial Germination Assay: Conidia are harvested from 10-14 day old MoT cultures by flooding the plates with sterile distilled water and gently scraping the surface. The conidial suspension is filtered and adjusted to a concentration of 1 x 10^5 conidia/mL. The test compounds are added to the conidial suspension at desired concentrations in multi-well plates or on glass slides. The plates/slides are incubated in a humid chamber at 25-28°C for 6-24 hours. The percentage of germinated conidia is determined by observing at least 100 conidia per replicate under a microscope.

In Vivo Detached Leaf Assay

1. Plant Material: A susceptible wheat variety is grown under greenhouse conditions. The second or third leaves from 2-3 week old seedlings are typically used for the assay.

2. Inoculation and Treatment: Detached leaves are placed on 1.5% water agar in petri dishes with the adaxial surface facing upwards. The leaves are treated with a solution of the test compound (e.g., this compound) by spraying or dropping the solution onto the leaf surface. After a short drying period, a suspension of MoT conidia (1 x 10^5 conidia/mL) is drop-inoculated onto the center of the treated leaves. Control leaves are treated with the solvent and inoculated with the conidial suspension.

3. Incubation and Disease Assessment: The petri dishes are incubated in a growth chamber with high humidity (>90%) and a defined light/dark cycle at approximately 25°C. After 3-5 days, the leaves are observed for the development of blast lesions. The size of the lesions (length and width) is measured to quantify the disease severity. The percentage of disease reduction is calculated by comparing the lesion size on treated leaves to that on control leaves.

Proposed Mechanism of Action of this compound

The precise signaling pathway of this compound's antifungal activity is still under investigation. However, based on studies of other lipopeptides from Bacillus species, a multi-faceted mechanism is proposed. The primary mode of action is believed to be the disruption of the fungal cell membrane's integrity, leading to leakage of cellular contents and ultimately cell death.[5] Furthermore, transcriptomic and metabolomic analyses of M. oryzae treated with other Bacillus lipopeptides have revealed the downregulation of key metabolic pathways essential for fungal growth and pathogenesis, including amino acid metabolism, sugar metabolism, oxidative phosphorylation, and autophagy.[6]

Below is a diagram illustrating the proposed general mechanism of action for lipopeptides like this compound against Magnaporthe oryzae.

GageotetrinB_Mechanism cluster_extracellular Extracellular cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm This compound This compound Cell Wall Cell Wall This compound->Cell Wall Interaction Metabolic Pathways Amino Acid Metabolism Sugar Metabolism Oxidative Phosphorylation This compound->Metabolic Pathways Downregulation Autophagy Autophagy This compound->Autophagy Downregulation Cell Membrane Cell Membrane Cell Wall->Cell Membrane Disruption Cellular Components Cellular Components Cell Membrane->Cellular Components Leakage Cell Death Cell Death Metabolic Pathways->Cell Death Autophagy->Cell Death Cellular Components->Cell Death Greenhouse_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A M. oryzae Culture (OMA, 10-14 days) C Conidial Suspension Preparation (1x10^5 conidia/mL) A->C B Wheat Plant Cultivation (Susceptible variety, 3-4 weeks) D Treatment Application (this compound & Alternatives) B->D E Inoculation (Spray with conidial suspension) C->E D->E F Incubation (High humidity, 25°C) E->F G Disease Scoring (% leaf area infected) F->G H Data Analysis (Statistical Comparison) G->H I Results Interpretation H->I

References

A Comparative Guide to the Synthesis and Biological Evaluation of Gageotetrin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has garnered attention for its notable antimicrobial properties, particularly against the wheat blast fungus Magnaporthe oryzae Triticum, without exhibiting cytotoxicity to human cell lines.[1][2] This unique profile makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comparative overview of the synthesis and biological evaluation of this compound analogs, drawing upon data from the natural Gageotetrins and structurally related linear lipopeptides to inform future drug discovery efforts.

Chemical Structures

Gageotetrins A, B, and C are closely related linear lipopeptides, primarily differing in the fatty acid chain and the presence of a methoxy group on the glutamic acid residue in this compound.[1]

  • Gageotetrin A: Consists of a 3-hydroxy fatty acid and a dipeptide.

  • This compound: Features a 3-hydroxy fatty acid linked to a tetrapeptide, with a methoxy group on the glutamic acid.

  • Gageotetrin C: Similar to this compound but lacks the methoxy group on the glutamic acid.

Proposed Synthesis of this compound Analogs

Experimental Protocol: Proposed Solid-Phase Synthesis of this compound Analogs
  • Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and coupled to the resin. The completion of the reaction is monitored by a ninhydrin test.

  • Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence of the this compound analog.

  • Fatty Acid Acylation: Following the assembly of the peptide backbone, the N-terminal Fmoc group is removed, and a desired fatty acid (e.g., hexanoyl, octanoyl, decanoyl) is coupled to the N-terminus of the peptide.

  • Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).

  • Purification: The crude lipopeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Biological Evaluation of Gageotetrin Analogs

The biological activity of Gageotetrin analogs is typically assessed through antimicrobial and cytotoxicity assays. The data below is compiled from studies on natural Gageotetrins and other structurally similar linear lipopeptides to provide a comparative perspective.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key metric for determining the antimicrobial potency of the analogs.

CompoundTarget OrganismMICReference
Gageotetrin A Pseudomonas aeruginosa0.02-0.06 mM[1]
This compound Magnaporthe oryzae Triticum1.5 µ g/disk [4]
Gageotetrin C Pseudomonas aeruginosa0.02-0.06 mM[1]
Paenipeptin Analog 7 Carbapenem-resistant pathogensPotent activity[3]
Paenipeptin Analog 12 Carbapenem-resistant pathogensPotent activity[3]
Paenipeptin Analog 17 MRSA & P. aeruginosa biofilms3 log & 2.6 log reduction at 40 µg/mL[3]
Cytotoxicity

The 50% growth inhibition (GI50) is used to measure the cytotoxic effect of the compounds on human cancer cell lines.

CompoundCell LineGI50Reference
Gageotetrins A-C Human myeloid leukemia K-562> 30 µg/mL[1]
Gageostatins A-C Six human cancer cell lines4.6–19.6 µg/mL[5]
Paenipeptin Analog 17 Red blood cellsLow hemolysis at 32 µg/mL[3]

Mechanism of Action

The primary mechanism of action for many lipopeptides involves the disruption of the microbial cell membrane. The lipophilic fatty acid tail inserts into the lipid bilayer, while the charged peptide portion interacts with the negatively charged components of the membrane, leading to pore formation, loss of membrane potential, and ultimately cell death.[5]

Visualizing the Synthetic and Mechanistic Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Synthetic_Workflow Resin Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection AA_Coupling Amino Acid Coupling Fmoc_Deprotection->AA_Coupling Iteration Repeat for all Amino Acids AA_Coupling->Iteration Iteration->Fmoc_Deprotection Next cycle FA_Acylation Fatty Acid Acylation Iteration->FA_Acylation Final cycle Cleavage Cleavage & Deprotection FA_Acylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Proposed workflow for the solid-phase synthesis of this compound analogs.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane Lipopeptide This compound Analog Insertion Insertion of Fatty Acid Tail Lipopeptide->Insertion Interaction Peptide Interaction with Membrane Surface Insertion->Interaction Pore_Formation Pore Formation & Membrane Disruption Interaction->Pore_Formation Cell_Death Cell Death Pore_Formation->Cell_Death

Caption: General mechanism of action for antimicrobial lipopeptides.

Conclusion and Future Directions

The available data on this compound and related linear lipopeptides suggest that this class of molecules holds significant promise for the development of new antimicrobial agents. The proposed synthetic pathway offers a feasible route to generate a library of analogs for comprehensive structure-activity relationship (SAR) studies. Future research should focus on the systematic variation of both the fatty acid chain and the peptide sequence to optimize antimicrobial potency while maintaining low cytotoxicity. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways affected by this compound and its analogs, which will be crucial for their advancement as therapeutic candidates.

References

A Hypothetical Comparative Genomics Guide to Gageotetrin-Producing Bacillus subtilis Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the genomic analysis of Bacillus subtilis strains capable of producing Gageotetrins, a unique class of linear lipopeptides with notable antimicrobial properties.[1][2][3] While the complete genome sequence of a confirmed Gageotetrin-producing strain, such as the marine isolate 109GGC020, is not yet publicly available, this document outlines the expected genomic features and a comprehensive methodology for a comparative study once such data is accessible. The guide is based on the known characteristics of Gageotetrins and the extensive knowledge of secondary metabolite biosynthesis in Bacillus subtilis.

Introduction to Gageotetrins

Gageotetrins A-C are linear lipopeptides isolated from a marine-derived Bacillus subtilis strain.[1][2][3] These compounds consist of a di- or tetrapeptide chain linked to a novel fatty acid.[1][2][3] Notably, they exhibit significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the micromolar range, while displaying no cytotoxicity against human cancer cell lines, making them promising candidates for further drug development.[1][2][3][4]

Quantitative Data Summary

A comparative genomic analysis would involve the detailed comparison of genomic features between Gageotetrin-producing and non-producing B. subtilis strains. The following table outlines the key parameters that would be assessed.

Genomic FeatureGageotetrin-Producing Strain (Hypothetical)Non-Producing B. subtilis Strain (e.g., 168)Significance of Comparison
Genome Size (Mb) ~4.1-4.34.21[5][6]Variations can indicate the presence of unique genetic material, such as biosynthetic gene clusters.
GC Content (%) ~43-4443.5[7]Significant deviations might suggest horizontal gene transfer events.
Number of Protein-Coding Genes ~4,100-4,300~4,100[5][6]A higher number of genes could be associated with specialized metabolic capabilities.
Presence of Gageotetrin BGC PresentAbsentThe key differentiating feature for Gageotetrin production.
Number of Secondary Metabolite BGCs >10~10[5]Indicates the overall capacity for producing diverse secondary metabolites.
Known Lipopeptide BGCs (e.g., Surfactin, Fengycin) Present/AbsentPresent/AbsentComparison reveals the diversity of lipopeptide production capabilities.
Regulatory Genes (e.g., Two-component systems, Quorum sensing) Potentially unique alleles or additional regulatorsWell-characterizedDifferences may explain the specific activation of the Gageotetrin BGC.

Experimental Protocols

A robust comparative genomics study would rely on the following key experimental and bioinformatic protocols:

Genomic DNA Isolation from Bacillus subtilis

High-quality genomic DNA is essential for accurate genome sequencing.

  • Culture Preparation: Inoculate a single colony of the B. subtilis strain in 5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking.

  • Cell Lysis: Pellet the cells by centrifugation. Resuspend the pellet in a lysis buffer containing lysozyme to degrade the bacterial cell wall.

  • DNA Purification: Use a commercial genomic DNA purification kit following the manufacturer's instructions. This typically involves protein precipitation and subsequent DNA precipitation with isopropanol.

  • Quality Control: Assess the quantity and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and visualize its integrity via agarose gel electrophoresis.

Whole-Genome Sequencing

Next-generation sequencing (NGS) platforms are commonly used for bacterial genome sequencing.

  • Library Preparation: Prepare a sequencing library from the purified genomic DNA. This involves fragmenting the DNA, adding sequencing adapters, and PCR amplification.

  • Sequencing: Sequence the prepared library on an Illumina platform (e.g., MiSeq or NextSeq) to generate paired-end reads. For improved assembly of repetitive regions like BGCs, long-read sequencing technologies such as Oxford Nanopore or PacBio are recommended.

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.

Genome Assembly and Annotation
  • De Novo Assembly: Assemble the high-quality reads into a draft genome using assemblers like SPAdes for Illumina data or Canu for long-read data. A hybrid assembly approach using both short and long reads can produce a more contiguous and accurate genome.

  • Gene Prediction and Annotation: Predict protein-coding genes and RNA genes using tools like Prokka or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).

  • Biosynthetic Gene Cluster (BGC) Identification: Identify secondary metabolite BGCs within the annotated genome using antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

Comparative Genomic Analysis
  • Whole-Genome Alignment: Align the genome of the Gageotetrin-producing strain with the genomes of non-producing strains using tools like Mauve or progressiveCactus to identify large-scale genomic rearrangements and regions of similarity and difference.

  • Pangenome Analysis: Use tools like Roary to determine the core, accessory, and unique genes across a set of B. subtilis genomes. The Gageotetrin BGC is expected to be a unique or accessory gene set.

  • Phylogenetic Analysis: Construct a phylogenetic tree based on the core genome to understand the evolutionary relationship of the Gageotetrin-producing strain with other B. subtilis strains.

Mandatory Visualizations

Experimental Workflow

G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis a B. subtilis Culture b Genomic DNA Isolation a->b c DNA Quality Control b->c d NGS Library Preparation c->d e Whole-Genome Sequencing d->e f Raw Read Quality Control e->f Raw Sequencing Data g Genome Assembly f->g h Genome Annotation g->h i BGC Identification (antiSMASH) h->i j Comparative Genomics (Mauve, Roary) h->j k Phylogenetic Analysis j->k

Caption: A generalized workflow for the comparative genomics of B. subtilis strains.

Hypothetical Gageotetrin Biosynthetic Gene Cluster (BGC)

Gageotetrins are linear lipopeptides, and their biosynthesis is likely carried out by a Non-Ribosomal Peptide Synthetase (NRPS) system. A hypothetical BGC would contain the following key components:

G cluster_bgc Hypothetical Gageotetrin BGC cluster_nrps_domains NRPS Module Details bgc Fatty Acid Acyl-CoA Synthetase Non-Ribosomal Peptide Synthetase (NRPS) MFS Transporter nrps_module A T C A T C A T C A T Te bgc:nrps->nrps_module a_domain A: Adenylation (Amino Acid Activation) t_domain T: Thiolation (Peptide Chain Elongation) c_domain C: Condensation (Peptide Bond Formation) te_domain Te: Thioesterase (Product Release)

Caption: A hypothetical Gageotetrin Biosynthetic Gene Cluster (BGC).

Plausible Regulatory Pathway for Gageotetrin Production

The production of secondary metabolites like lipopeptides in B. subtilis is often tightly regulated in response to cell density (quorum sensing) and environmental cues. A plausible regulatory pathway for Gageotetrin biosynthesis would involve a two-component system that, upon receiving a signal, activates the transcription of the Gageotetrin BGC.

G cluster_cell Bacillus subtilis Cell signal Environmental Cue / Quorum Sensing Signal sensor_kinase Sensor Kinase (Membrane-bound) signal->sensor_kinase 1. Signal Perception response_regulator Response Regulator sensor_kinase->response_regulator 2. Phosphorylation gageotetrin_bgc Gageotetrin BGC response_regulator->gageotetrin_bgc 3. Transcriptional Activation gageotetrin_mrna mRNA gageotetrin_bgc->gageotetrin_mrna 4. Transcription gageotetrin_protein NRPS Enzyme gageotetrin_mrna->gageotetrin_protein 5. Translation gageotetrin Gageotetrin gageotetrin_protein->gageotetrin 6. Biosynthesis

Caption: A plausible two-component regulatory pathway for Gageotetrin biosynthesis.

Conclusion

The discovery of Gageotetrins expands the known chemical diversity of secondary metabolites from Bacillus subtilis. While a definitive comparative genomic analysis awaits the sequencing of a producer strain, this guide provides a comprehensive framework for such a study. By comparing the genomes of Gageotetrin-producing and non-producing strains, researchers can elucidate the genetic basis of its biosynthesis, understand its regulation, and potentially engineer strains for enhanced production. This knowledge will be invaluable for the development of novel antimicrobial agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Gageotetrin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Gageotetrin B, a potent antimicrobial agent, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential safety and logistical information for the operational planning and execution of this compound disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). For this compound, personal protective equipment (PPE) is paramount. This includes, but is not limited to, protective gloves, clothing, and eye/face protection. Ensure adequate ventilation in the handling area to avoid inhalation of any dust or aerosols. In case of accidental spillage, adhered or collected material should be managed according to the procedures outlined in the SDS.

Step-by-Step Disposal Protocol

The disposal of this compound, as with any chemical waste, must be conducted in a manner that prevents environmental contamination. The following steps provide a general framework based on standard laboratory practices for chemical waste management.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, paper towels).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a chemically resistant, sealable container for collecting this compound waste.

    • Ensure the container is in good condition and properly sealed to prevent leaks or spills.

  • Consult Local Regulations:

    • Disposal regulations can vary significantly by region and institution. Always consult your local EHS guidelines for specific instructions on the disposal of antimicrobial compounds.

  • Professional Waste Disposal:

    • Engage a licensed chemical waste disposal company for the final collection and disposal of this compound waste.

    • Provide the disposal company with the Safety Data Sheet to ensure they have all the necessary information for safe handling and disposal.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the biological activity of this compound underscores the need for careful handling. Its potent antimicrobial properties, particularly against fungi, are noteworthy.

PropertyValueSource
Minimum Inhibitory Concentration (MIC) against Fungi0.01-0.04 μM[1]

This high potency indicates that even small quantities can have significant biological effects, reinforcing the importance of contained and compliant disposal.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound can be visualized as a clear, sequential process. This ensures that all safety and regulatory steps are considered and followed.

cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_compliance Compliance & Disposal A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Identify & Segregate this compound Waste B->C D Use Labeled, Sealed, Chemically Resistant Container C->D E Consult Institutional & Local EHS Regulations D->E F Arrange for Professional Chemical Waste Disposal E->F G Provide SDS to Waste Disposal Company F->G

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gageotetrin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Gageotetrin B. Designed for researchers, scientists, and drug development professionals, this guide outlines the necessary personal protective equipment (PPE), procedural steps for safe operation, and proper waste management to ensure a secure laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is founded on best practices for handling similar antimicrobial lipopeptides derived from Bacillus subtilis and general laboratory chemical safety protocols. This compound is a linear lipopeptide with potent antimicrobial activity.[1][2][3] Although research indicates it has low cytotoxicity against human cancer cell lines, all chemicals of unknown toxicity should be handled with care.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.

Body PartPPE SpecificationPurpose
Hands Chemical-resistant gloves (e.g., Nitrile)Prevents dermal contact. It is recommended to wear two pairs of gloves.[4]
Eyes Safety glasses with side shields or gogglesProtects eyes from splashes. A face shield may be required for splash-prone procedures.[5][6]
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory NIOSH-certified N95 or higher respiratorRecommended when handling the powder form to avoid inhalation of dust particles.[4]

Experimental Protocols: Safe Handling and Disposal

Strict adherence to the following procedures is essential for the safe handling and disposal of this compound.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.[7] Prepare the work area by ensuring it is clean and uncluttered. If possible, work in a designated area, such as a chemical fume hood, especially when handling the solid form to contain any dust.

  • Weighing and Reconstitution:

    • When weighing the solid compound, do so in a ventilated enclosure or a fume hood to minimize inhalation risk.[8]

    • Avoid generating dust.[8][9]

    • When reconstituting, add the solvent slowly to the solid to prevent splashing.

  • During Use:

    • Handle the substance in accordance with good industrial hygiene and safety practices.[9]

    • Avoid contact with skin, eyes, and clothing.[9][10]

    • After handling, wash hands thoroughly.[8]

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Clean the spill area thoroughly.

Disposal Plan:

All waste materials must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[11]

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[8]

  • Container Management:

    • Keep waste containers closed when not in use.

    • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced or removed-label container can then be discarded as regular laboratory glass or plastic waste, in line with institutional policies.[11]

Workflow for Safe Handling of this compound

GageotetrinB_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE (Gloves, Lab Coat, Goggles) weigh Weigh Solid (Avoid Dust) don_ppe->weigh Proceed reconstitute Reconstitute (Add Solvent Slowly) weigh->reconstitute experiment Perform Experiment reconstitute->experiment collect_waste Collect Contaminated Waste (Gloves, Tips, etc.) experiment->collect_waste Complete spill Spill Occurs experiment->spill Potential decontaminate Decontaminate Work Area collect_waste->decontaminate dispose Dispose via EHS decontaminate->dispose evacuate Evacuate Area spill->evacuate contain Contain & Clean Spill evacuate->contain dispose_spill Dispose of Spill Waste contain->dispose_spill dispose_spill->dispose via EHS

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.